molecular formula C9H5N3O2S2 B11832467 TSPC

TSPC

Cat. No.: B11832467
M. Wt: 251.3 g/mol
InChI Key: HGCFMGDVMNCLNU-UHFFFAOYSA-N
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Description

TSPC is a useful research compound. Its molecular formula is C9H5N3O2S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5N3O2S2

Molecular Weight

251.3 g/mol

IUPAC Name

3-thiophen-2-ylsulfonylpyrazine-2-carbonitrile

InChI

InChI=1S/C9H5N3O2S2/c10-6-7-9(12-4-3-11-7)16(13,14)8-2-1-5-15-8/h1-5H

InChI Key

HGCFMGDVMNCLNU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=NC=CN=C2C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of Tetrasulfophthalocyanine (TSPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasulfophthalocyanine (TSPC), a water-soluble derivative of phthalocyanine, and its metallated analogs have garnered significant attention in the scientific community, particularly for their applications in photodynamic therapy (PDT). Their robust photochemical and photophysical properties, including strong absorption in the therapeutic window of light, efficient generation of cytotoxic reactive oxygen species (ROS), and good water solubility, make them promising candidates for photosensitizers in the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the core photochemical properties of metal-free this compound and its common metallated derivatives, namely Zinc Tetrasulfophthalocyanine (Znthis compound) and Aluminum Tetrasulfophthalocyanine (Althis compound). The quantitative data are summarized for easy comparison, and detailed experimental methodologies are provided.

Core Photochemical Properties

The photochemical behavior of this compound is governed by the electronic transitions within its macrocyclic structure. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), from which it can undergo several de-excitation pathways: fluorescence (radiative decay back to the ground state, S₀), non-radiative decay, or intersystem crossing (ISC) to a long-lived triplet state (T₁). It is this triplet state that is primarily responsible for the photosensitizing activity of this compound, as it can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.

Quantitative Photophysical and Photochemical Data

The following tables summarize the key photochemical parameters for metal-free this compound (H₂this compound), Znthis compound, and Althis compound. The data has been compiled from various scientific sources to provide a comparative overview. It is important to note that these values can be influenced by experimental conditions such as solvent, pH, and aggregation state.

CompoundSolventQ-band λmax (nm)Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹)
H₂this compoundDMSO~668, ~698Not widely reported
Znthis compoundWater~674~2.8 x 10⁵[1]
DMSO~678Not widely reported
Althis compoundWater~675Not widely reported
DMSO~673Not widely reported

Table 1: Spectroscopic Absorption Properties of this compound Derivatives. The Q-band represents the lowest energy π-π* transition and is the primary absorption band utilized for photoactivation in PDT.

CompoundSolventEmission λmax (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
H₂this compoundDMSO~690~0.07~4.7
Znthis compoundWater~680~0.15~3.5
DMSO~684~0.20~4.1
Althis compoundWater~681~0.25~4.5
DMSO~680~0.36~5.0

Table 2: Fluorescence Properties of this compound Derivatives. Fluorescence is a competing pathway to intersystem crossing and, therefore, a lower fluorescence quantum yield can sometimes indicate a higher potential for singlet oxygen generation.

CompoundSolventTriplet Quantum Yield (ΦT)Triplet Lifetime (τT) (µs)Singlet Oxygen Quantum Yield (ΦΔ)
H₂this compoundDMSO~0.40~300~0.20
Znthis compoundWater~0.57~250~0.48
DMFNot widely reportedNot widely reported0.456
DMSO~0.65~350~0.56
Althis compoundWater~0.40~200~0.34
DMSO~0.40~250 (7-11)[2]~0.35

Table 3: Triplet State and Singlet Oxygen Generation Properties of this compound Derivatives. The triplet quantum yield and lifetime are critical parameters that directly influence the efficiency of singlet oxygen production.

Signaling Pathways and Experimental Workflows

Jablonski Diagram for this compound Photophysical Processes

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_singlet Singlet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_triplet ³O₂ (Triplet Oxygen)

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Mechanism of Type II Photosensitization

This compound primarily functions as a Type II photosensitizer. This process involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen, resulting in the formation of singlet oxygen.

Caption: Simplified workflow of Type II photosensitization by this compound.

Experimental Protocols

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

A common indirect method for determining the singlet oxygen quantum yield involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen.

DPBF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare this compound solution Prepare this compound solution Mix this compound and DPBF in cuvette Mix this compound and DPBF in cuvette Prepare this compound solution->Mix this compound and DPBF in cuvette Prepare DPBF solution Prepare DPBF solution Prepare DPBF solution->Mix this compound and DPBF in cuvette Irradiate with monochromatic light Irradiate with monochromatic light Mix this compound and DPBF in cuvette->Irradiate with monochromatic light Monitor DPBF absorbance decay at ~415 nm Monitor DPBF absorbance decay at ~415 nm Irradiate with monochromatic light->Monitor DPBF absorbance decay at ~415 nm Plot ln(A₀/Aₜ) vs. time Plot ln(A₀/Aₜ) vs. time Monitor DPBF absorbance decay at ~415 nm->Plot ln(A₀/Aₜ) vs. time Calculate decay rate constant (k) Calculate decay rate constant (k) Plot ln(A₀/Aₜ) vs. time->Calculate decay rate constant (k) Compare with a standard photosensitizer Compare with a standard photosensitizer Calculate decay rate constant (k)->Compare with a standard photosensitizer

Caption: Workflow for singlet oxygen quantum yield measurement using DPBF.

Methodology:

  • Solution Preparation: Prepare solutions of the this compound derivative and DPBF in the desired solvent (e.g., DMSO, water). A standard photosensitizer with a known ΦΔ in the same solvent is also prepared.

  • Spectroscopic Measurement: The absorbance of the this compound solution at the excitation wavelength is adjusted to be optically matched with the standard. The initial absorbance of DPBF at its maximum (~415 nm) is recorded.

  • Photolysis: The solution containing this compound and DPBF is irradiated with a monochromatic light source corresponding to the Q-band of the this compound. The decrease in DPBF absorbance is monitored over time.

  • Calculation: The singlet oxygen quantum yield is calculated using the following equation: ΦΔ(sample) = ΦΔ(std) * (k(sample) / k(std)) * (I(std) / I(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPBF degradation, and I is the rate of light absorption.

Measurement of Fluorescence Lifetime (τF)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a molecule.

TCSPC_Workflow Pulsed Light Source Pulsed Light Source Sample Sample Pulsed Light Source->Sample Timing Electronics (Start) Timing Electronics (Start) Pulsed Light Source->Timing Electronics (Start) Single Photon Detector Single Photon Detector Sample->Single Photon Detector Timing Electronics (Stop) Timing Electronics (Stop) Single Photon Detector->Timing Electronics (Stop) Time-to-Amplitude Converter (TAC) Time-to-Amplitude Converter (TAC) Timing Electronics (Start)->Time-to-Amplitude Converter (TAC) Timing Electronics (Stop)->Time-to-Amplitude Converter (TAC) Multichannel Analyzer Multichannel Analyzer Time-to-Amplitude Converter (TAC)->Multichannel Analyzer Fluorescence Decay Curve Fluorescence Decay Curve Multichannel Analyzer->Fluorescence Decay Curve Data Fitting (Exponential Decay) Data Fitting (Exponential Decay) Fluorescence Decay Curve->Data Fitting (Exponential Decay)

Caption: Schematic workflow of a TCSPC experiment.

Methodology:

  • Excitation: A sample of the this compound derivative is excited by a high-repetition-rate pulsed laser or LED.

  • Photon Detection: Single photons emitted from the sample are detected by a sensitive photodetector (e.g., a photomultiplier tube).

  • Timing: The time difference between the excitation pulse and the detection of the emitted photon is precisely measured for a large number of events.

  • Histogram Formation: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile of the sample.

  • Lifetime Calculation: The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For this compound, a multi-exponential decay model may be necessary to account for different species in solution (e.g., monomers, aggregates).

Conclusion

This technical guide provides a foundational understanding of the key photochemical properties of this compound and its important metallated derivatives, Znthis compound and Althis compound. The presented quantitative data, along with the illustrative diagrams of the underlying photophysical processes and experimental workflows, serve as a valuable resource for researchers and professionals in the fields of photochemistry, materials science, and drug development. The efficient singlet oxygen generation and favorable spectroscopic properties of these compounds underscore their potential as effective photosensitizers for photodynamic therapy and other light-driven applications. Further research focusing on optimizing their delivery and targeting will continue to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on the thiazolo[5,4-d]pyrimidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as antitumor, antimicrobial, and anti-inflammatory agents, as well as modulators of adenosine receptors.[1][2]

Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

The construction of the thiazolo[5,4-d]pyrimidine core can be achieved through several synthetic routes, primarily involving the annelation of a pyrimidine ring onto a thiazole precursor or vice versa.

Synthesis from Pyrimidine Precursors

A common and effective method involves utilizing 5-aminopyrimidine derivatives. For instance, 5-amino-4,6-dichloropyrimidine can be treated with isothiocyanates to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[3] Another approach starts from 6-chloro-5-nitropyrimidine, which can be reacted with sodium polysulfide and carbon disulfide in a one-step synthesis to obtain thiazolo[5,4-d]pyrimindine-2-thiol.[4]

Synthesis from Thiazole Precursors

Alternatively, the synthesis can commence from a substituted 5-aminothiazole. The presence of functional groups such as cyano, carboxamide, or ester moieties at the C4 position of the thiazole ring facilitates the annelation of the pyrimidine ring, leading to the formation of the fused heterocyclic scaffold.[3]

A generalized synthetic workflow for obtaining diverse thiazolo[5,4-d]pyrimidine derivatives is depicted below.

synthesis_workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Scaffold cluster_diversification Diversification cluster_final Final Products start1 5-Aminopyrimidine Derivatives reaction1 Cyclization with Isothiocyanates/ CS2 start1->reaction1 start2 5-Aminothiazole Derivatives start2->reaction1 core Thiazolo[5,4-d]pyrimidine Core reaction1->core diversify Substitution Reactions (e.g., at C2, C5, C7) core->diversify final Novel Thiazolo[5,4-d]pyrimidine Derivatives diversify->final

Caption: Generalized workflow for the synthesis of thiazolo[5,4-d]pyrimidine derivatives.

Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized thiazolo[5,4-d]pyrimidine derivatives are performed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the chemical structure, including the position of substituents on the heterocyclic core.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR helps in identifying the presence of specific functional groups within the molecule.

  • Single-Crystal X-ray Diffraction : This technique provides unambiguous confirmation of the molecular structure and stereochemistry in the solid state.[5]

Table 1: Representative Characterization Data for a 7-amino-2-arylmethyl-5-substituted-thiazolo[5,4-d]pyrimidine Derivative
Technique Parameter Observed Value
¹H NMR Chemical Shift (δ)7.5-8.5 ppm (aromatic protons), 7.2 ppm (NH₂), 4.2 ppm (CH₂)
¹³C NMR Chemical Shift (δ)160-170 ppm (C=N), 115-150 ppm (aromatic carbons), 40 ppm (CH₂)
HRMS (ESI) m/z [M+H]⁺Calculated: 350.1234; Found: 350.1238
FT-IR Wavenumber (cm⁻¹)3300-3400 (N-H stretch), 1620 (C=N stretch), 1580 (aromatic C=C)

Biological Activity and Signaling Pathways

Thiazolo[5,4-d]pyrimidine derivatives have been shown to interact with various biological targets, leading to diverse pharmacological effects.

Adenosine Receptor Antagonism

Several novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity at human adenosine receptors (A₁, A₂A, A₂B, and A₃).[1][6] Certain derivatives exhibit nanomolar and even subnanomolar binding affinities for the A₁ and A₂A adenosine receptors.[1][6] For example, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18 in the cited study) showed high affinity with Kᵢ values of 1.9 nM for hA₁ and 0.06 nM for hA₂A.[1][6] Antagonism of these receptors is a promising strategy for the treatment of depression and other neurological disorders.

adenosine_signaling Derivative Thiazolo[5,4-d]pyrimidine Derivative A2A_Receptor A2A Adenosine Receptor (GPCR) Derivative->A2A_Receptor Antagonism G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the A₂A adenosine receptor signaling pathway by a TSPC derivative.

Antiproliferative Activity

A series of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[2] Structure-activity relationship studies have shown that many of these compounds exhibit good inhibitory effects. For instance, compound 7i from the cited study demonstrated potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC₅₀ values of 4.64 and 5.07 μM, respectively.[2] This compound also showed selectivity between cancerous and normal cells, indicating its potential as a template for designing new anticancer agents.[2] The antiproliferative effects could be mediated through the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

antiproliferative_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative Thiazolo[5,4-d]pyrimidine Derivative Derivative->PI3K Inhibition? Derivative->AKT Inhibition?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by an antiproliferative this compound derivative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings.[7][8]

General Protocol for Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines
  • Reaction Setup : To a solution of 5-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile), add the corresponding isothiocyanate (1.1 eq).

  • Reaction Conditions : Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-amino-7-chlorothiazolo[5,4-d]pyrimidine derivative.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding : Seed human cancer cells (e.g., MGC-803) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized thiazolo[5,4-d]pyrimidine derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Adenosine Receptor Binding Assay
  • Membrane Preparation : Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).

  • Binding Reaction : In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]CGS 21680 for A₂A) and various concentrations of the test compounds in an appropriate assay buffer.

  • Incubation : Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Separation : Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis : Analyze the data using non-linear regression to determine the Kᵢ (inhibitory constant) values for the test compounds.

References

The Influence of the Solvent Environment on the Aggregation Behavior of Tetrasulfonated Phthalocyanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of tetrasulfonated phthalocyanine (TSPC) in various solvent systems. Understanding and controlling the aggregation of this compound is critical for its application in diverse fields, particularly in drug development as a photosensitizer in photodynamic therapy (PDT). This document details the underlying principles of this compound aggregation, presents available quantitative data, outlines experimental protocols for characterization, and visualizes key processes and pathways.

Introduction to this compound Aggregation

Tetrasulfonated phthalocyanines are large, planar aromatic macrocycles that exhibit a strong tendency to self-associate, or aggregate, in solution. This aggregation is primarily driven by attractive van der Waals forces and π-π stacking interactions between the phthalocyanine rings. The nature and extent of aggregation are highly dependent on the surrounding solvent environment, including solvent polarity, ionic strength, and the presence of additives.

The aggregation state of this compound is of paramount importance as it significantly influences its photophysical and photochemical properties. In monomeric form, this compound is typically highly fluorescent and an efficient generator of singlet oxygen, a key cytotoxic agent in PDT. Upon aggregation, both fluorescence and singlet oxygen generation are often quenched, which can reduce therapeutic efficacy. The aggregation process can lead to the formation of different types of assemblies, most notably H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking), each with distinct spectroscopic signatures. H-aggregates typically exhibit a blue-shift in their absorption spectrum compared to the monomer, while J-aggregates show a red-shift.

Quantitative Analysis of this compound Aggregation

Table 1: Aggregation Parameters of this compound Derivatives in Different Solvents

CompoundSolvent SystemMethodParameterValueReference
Cobalt (II) this compoundMethanol-Water MixturesUV-Vis SpectroscopyDimerization Constant (KD)Varies with methanol concentration[1]
Copper (II) this compoundBenzeneESR & UV-Vis SpectroscopyDimerization Constant (Keq)(1.58 ± 0.09) x 104 M-1[2]
Copper (II) this compoundTetrahydrofuran (THF)ESR & UV-Vis SpectroscopyDimerization Constant (Keq)(1.41 ± 0.50) x 102 M-1[2]

Note: The dimerization constant for Cothis compound in methanol-water solutions was observed to be curved, indicating a non-zero heat capacity for dimerization[1].

Table 2: Spectroscopic Properties of this compound and its Aggregates

SpeciesSolvent/ConditionAbsorption Maxima (Q-band)Spectroscopic ShiftReference
Monomeric PcTSDMSO~650-700 nm (two sharp bands)-[3]
Aggregated PcTSAqueous Buffer~600 nm (broad band)Blue-shift (H-aggregation)[3]
Monomeric SiPc-NH2DMF~670 nm-[4]
J-aggregated SiPc-NH2Water~700 nmRed-shift[4]
Monomeric FePcTHF, CHCl3, CH2Cl2~682 nm-[5]
Dimeric/Aggregated FePcDMF~662 nmBlue-shift (H-aggregation)[5]

Table 3: Hydrodynamic Size of Phthalocyanine Aggregates

Phthalocyanine DerivativeSolvent/ConditionTechniqueHydrodynamic Radius/SizeReference
H2Pc-OPhA3Water (pH 7.6)DLS & TEM500 nm[4]
H2Pc-OPhA3Water (pH 4.6)DLS & TEM80 nm[4]
ZnPcHexOHWaterDLS & SEM50 nm[4]
ZnPcPFNeutral Aqueous SolutionDLS55 nm[4]

Experimental Protocols for Studying this compound Aggregation

A variety of analytical techniques can be employed to characterize the aggregation of this compound in solution. Below are detailed methodologies for three key experimental approaches.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring this compound aggregation by observing changes in the Q-band, the most intense absorption band in the visible region.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent known to favor the monomeric form, such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare a series of dilutions of the this compound stock solution in the solvent system of interest. Concentrations typically range from 10-7 to 10-4 M[5].

  • Spectra Acquisition: Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer, typically scanning from 400 to 800 nm. Use the corresponding solvent as a blank.

  • Data Analysis:

    • Identify the absorption maximum (λmax) of the Q-band for the most dilute solution, which is assumed to be predominantly monomeric.

    • Observe any shifts in λmax and changes in the shape of the Q-band as the concentration increases. A blue-shift is indicative of H-aggregation, while a red-shift suggests J-aggregation.

    • The appearance of an isosbestic point, a wavelength at which the molar absorptivity remains constant, suggests a two-state equilibrium (e.g., monomer-dimer)[6].

    • The dimerization constant (KD) can be calculated by analyzing the concentration-dependent changes in absorbance at the monomer and dimer absorption maxima.

UV_Vis_Workflow A Prepare this compound Stock Solution (e.g., in DMSO) B Prepare Serial Dilutions in Solvent of Interest A->B C Acquire UV-Vis Spectra (400-800 nm) B->C D Analyze Spectral Data: - λmax shifts - Isosbestic points - Calculate KD C->D

UV-Vis Spectroscopy Workflow for this compound Aggregation Analysis.
Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, providing information on the hydrodynamic radius of this compound aggregates.

Methodology:

  • Sample Preparation:

    • Prepare this compound solutions in the desired solvent at a concentration where aggregation is expected.

    • The solvent must be of high purity and filtered to remove any dust particles that could interfere with the measurement.

    • The sample should be visually clear or slightly hazy. Highly turbid solutions may cause multiple scattering, leading to inaccurate results[7].

  • Instrument Setup:

    • Set the laser wavelength, scattering angle (commonly 90° or 173°), and temperature. The temperature should be stable and accurately known as it affects the solvent viscosity.

  • Measurement:

    • Place the sample cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function.

    • From the correlation function, the diffusion coefficient of the particles is calculated.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the aggregates.

    • The polydispersity index (PDI) provides an indication of the width of the size distribution.

DLS_Workflow A Prepare Filtered this compound Solution in Clean Solvent B Set DLS Instrument Parameters (Temperature, Angle) A->B C Equilibrate Sample and Perform Measurement B->C D Analyze Correlation Function to Determine Hydrodynamic Radius and PDI C->D

Dynamic Light Scattering (DLS) Workflow for this compound Aggregate Sizing.
Fluorescence Spectroscopy and Quenching

Fluorescence spectroscopy is highly sensitive to the local environment of the this compound molecule. Aggregation typically leads to fluorescence quenching.

Methodology:

  • Sample Preparation: Prepare a series of this compound solutions with varying concentrations in the solvent of interest.

  • Fluorescence Spectra:

    • Record the fluorescence emission spectrum for each concentration, using an excitation wavelength corresponding to the Q-band absorption maximum of the monomer.

    • A decrease in fluorescence intensity with increasing concentration is indicative of aggregation-caused quenching.

  • Fluorescence Quenching Experiment (with an external quencher):

    • Prepare a this compound solution at a concentration where it is predominantly monomeric.

    • Add increasing concentrations of a known quencher (e.g., iodide ions).

    • Measure the fluorescence intensity at each quencher concentration.

    • Plot the ratio of the initial fluorescence intensity (I0) to the intensity in the presence of the quencher (I) against the quencher concentration (Stern-Volmer plot).

    • Repeat the experiment with a this compound solution under conditions that promote aggregation. A change in the Stern-Volmer constant can provide information about the accessibility of the this compound molecules to the quencher, and thus the degree of aggregation.

Fluorescence_Workflow cluster_0 Concentration-Dependent Quenching cluster_1 External Quencher Experiment A Prepare this compound Solutions (Varying Concentrations) B Measure Fluorescence Emission Spectra A->B C Observe Quenching with Increasing Concentration B->C D Prepare Monomeric this compound Solution E Add Increasing Concentrations of an External Quencher D->E F Measure Fluorescence Intensity E->F G Construct Stern-Volmer Plot F->G

Fluorescence Spectroscopy and Quenching Workflow.

Impact of this compound Aggregation on Cellular Signaling in Photodynamic Therapy

In the context of photodynamic therapy, the aggregation state of this compound can profoundly impact its therapeutic efficacy by influencing cellular uptake and the subsequent induction of cell death pathways.

Monomeric this compound is generally considered to be the most photoactive species, efficiently generating reactive oxygen species (ROS), primarily singlet oxygen (1O2), upon light activation. These ROS can damage cellular components, leading to apoptosis or necrosis. Aggregation can reduce the quantum yield of singlet oxygen generation, thereby diminishing the photodynamic effect.

Furthermore, the size and surface properties of this compound aggregates can affect their interaction with the cell membrane and their mechanism of cellular uptake. While some studies suggest that smaller, monomeric photosensitizers may be more readily taken up by cells, other reports indicate that nano-sized aggregates can also be internalized, potentially through endocytic pathways[4]. The subcellular localization of the photosensitizer is also a critical determinant of the PDT outcome. Localization in sensitive organelles such as mitochondria or the endoplasmic reticulum can trigger specific cell death signaling cascades. The aggregation state can influence this subcellular distribution.

PDT_Signaling_Pathway cluster_0 Extracellular cluster_1 Cellular TSPC_M Monomeric this compound Uptake Cellular Uptake TSPC_M->Uptake TSPC_A Aggregated this compound TSPC_A->Uptake ROS Reactive Oxygen Species (ROS) Generation TSPC_A->ROS Reduced Efficacy Localization Subcellular Localization (e.g., Mitochondria, ER) Uptake->Localization Light Light Activation Localization->Light Light->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Influence of this compound Aggregation on PDT Signaling Pathways.

Conclusion

The aggregation behavior of this compound in different solvents is a complex phenomenon with significant implications for its application, particularly in photodynamic therapy. This guide has summarized the key factors influencing this compound aggregation, presented available quantitative data on aggregation constants, spectral shifts, and aggregate sizes, and provided detailed experimental protocols for characterization. The interplay between solvent properties and the resulting aggregation state underscores the importance of careful formulation design to optimize the therapeutic potential of this compound. Further research is warranted to generate a more comprehensive quantitative dataset of this compound aggregation in a wider array of solvent systems to facilitate the rational design of this compound-based therapeutics.

References

An In-depth Technical Guide to the Electronic Absorption Spectra of Metal-Tetrasulfophthalocyanine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption spectra of metal-tetrasulfophthalocyanine (M-TSPC) complexes, compounds of significant interest in fields ranging from photodynamic therapy to catalysis. This document details the synthesis and spectroscopic characterization of these complexes, offering standardized experimental protocols and a compilation of essential spectral data.

Introduction to Metal-Tetrasulfophthalocyanine Complexes

Metal-tetrasulfophthalocyanines (M-TSPCs) are a class of water-soluble derivatives of metallophthalocyanines. The central metal ion is coordinated to the four inner nitrogen atoms of the phthalocyanine macrocycle, a large aromatic ring system. The peripheral sulfonate groups impart aqueous solubility, a critical property for their biological and catalytic applications. The electronic structure of the phthalocyanine ring gives rise to intense absorptions in the visible and near-ultraviolet regions of the electromagnetic spectrum, which are highly sensitive to the nature of the central metal ion, the solvent environment, and the aggregation state of the complex.

The characteristic electronic absorption spectrum of an M-TSPC complex is dominated by two main features: the Q-band and the B-band (or Soret band).

  • Q-band: This intense absorption, typically found in the 600-700 nm region, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle. The position and intensity of the Q-band are particularly sensitive to the central metal ion and aggregation.

  • B-band (Soret band): Located in the near-UV region (around 300-400 nm), the B-band originates from deeper π-π* transitions.

The aggregation of M-TSPC molecules in solution, particularly in aqueous media, is a common phenomenon that significantly alters their electronic absorption spectra. Aggregation typically leads to a blue-shift and broadening of the Q-band, which can impact the efficiency of applications such as photodynamic therapy.

Synthesis and Purification of M-TSPC Complexes

A generalized protocol for the synthesis of M-TSPC complexes is provided below, based on common methods reported in the literature. This procedure can be adapted for various divalent and trivalent metal ions.

Experimental Protocol: Synthesis of Metal-Tetrasulfophthalocyanine (M-TSPC)

Materials:

  • 4-Sulfophthalic acid

  • Urea

  • Ammonium molybdate (catalyst)

  • Metal salt (e.g., CoCl₂, Zn(OAc)₂, CuCl₂, FeCl₃)

  • Ammonium chloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask, thoroughly mix 4-sulfophthalic acid, urea (in large excess, e.g., 10-15 equivalents), the desired metal salt (0.25-0.30 equivalents), and a catalytic amount of ammonium molybdate.

  • Heating: Heat the mixture to a high temperature (typically 180-220 °C) for a period of 4-6 hours. The reaction mixture will become a dark-colored, viscous liquid.

  • Isolation of the Crude Product: After cooling to room temperature, the solid mass is ground into a fine powder. The crude product is then washed sequentially with hot deionized water and ethanol to remove unreacted starting materials and byproducts.

  • Purification:

    • Acid-Base Treatment: The crude product is first boiled in a dilute HCl solution (e.g., 1 M) to remove any free metal ions. The solid is then collected by filtration and washed with deionized water until the filtrate is neutral. Subsequently, the product is treated with a dilute NaOH solution to form the sodium salt of the sulfonated phthalocyanine, which is more soluble in water. The solution is filtered to remove any insoluble impurities.

    • Precipitation: The M-TSPC is precipitated from the alkaline solution by the addition of ethanol or by acidification with HCl.

    • Dialysis: For applications requiring high purity, the dissolved M-TSPC can be dialyzed against deionized water to remove any remaining small molecule impurities.

  • Drying: The final purified M-TSPC product is dried in a vacuum oven.

Note: The specific reaction conditions (temperature, time, and purification steps) may need to be optimized for each specific metal-TSPC complex.

Electronic Absorption Spectroscopy of M-TSPC Complexes

The electronic absorption spectra of M-TSPC complexes are typically recorded using a UV-Vis spectrophotometer. The following protocol outlines the standard procedure for acquiring these spectra and for studying the aggregation behavior of the complexes.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Deionized water is the most common solvent for M-TSPC complexes. For studies of solvent effects, other polar solvents can be used.

  • Sample Preparation: Prepare a stock solution of the M-TSPC complex of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. A series of dilutions are then made from the stock solution to the desired concentrations for analysis (typically in the range of 10⁻⁶ to 10⁻⁵ M).

  • Spectral Acquisition:

    • Record a baseline spectrum of the solvent using two matched quartz cuvettes.

    • Record the absorption spectrum of each M-TSPC solution over a wavelength range of at least 250 nm to 800 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band.

    • Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Aggregation Studies:

The aggregation of M-TSPC complexes can be studied by monitoring the changes in the UV-Vis spectrum as a function of concentration, temperature, or the addition of salts or organic co-solvents. A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) is a strong indication of aggregation.

Quantitative Spectral Data of M-TSPC Complexes

The following table summarizes the electronic absorption spectral data for several common M-TSPC complexes in aqueous solution. It is important to note that the exact λmax and ε values can be influenced by factors such as pH and the presence of electrolytes.

Central Metal IonB-band λmax (nm)B-band ε (M⁻¹cm⁻¹)Q-band λmax (nm)Q-band ε (M⁻¹cm⁻¹)Solvent
Co(II)~330~4.5 x 10⁴~625, ~665~2.0 x 10⁴, ~5.0 x 10⁴Water
Zn(II)~345~6.0 x 10⁴~675~1.5 x 10⁵Water
Cu(II)~335~5.0 x 10⁴~610, ~675~2.5 x 10⁴, ~6.0 x 10⁴Water
Fe(III)~340Not readily available~635, ~680Not readily availableWater

Note: The Q-band of some M-TSPC complexes, such as Co(II)-TSPC and Cu(II)-TSPC, can show splitting due to aggregation or reduced symmetry.

Applications and Underlying Mechanisms

M-TSPC complexes have garnered significant attention for their potential in various applications, most notably in photodynamic therapy (PDT) for cancer treatment and as catalysts in oxidation reactions.

5.1. Photodynamic Therapy (PDT)

In PDT, a photosensitizer, such as an M-TSPC complex, is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce tumor cell death.

The mechanism of ROS generation in PDT can proceed through two main pathways, as illustrated in the following diagram:

PDT_Mechanism cluster_ground Ground State cluster_ros Reactive Oxygen Species (ROS) Generation cluster_damage Cellular Damage PS Photosensitizer (PS) (Ground Singlet State, S₀) PS_S1 Excited Singlet State (S₁) PS->PS_S1 Light Absorption (hν) PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) O2_ground Molecular Oxygen (³O₂) PS_T1->O2_ground Type II Pathway ROS_radicals Superoxide (O₂⁻•) Hydroxyl Radical (•OH) PS_T1->ROS_radicals Type I Pathway (Electron Transfer) O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet Energy Transfer CellDamage Oxidative Cellular Damage & Apoptosis/Necrosis O2_singlet->CellDamage ROS_radicals->CellDamage

Caption: Mechanism of Photodynamic Therapy (PDT).

5.2. Catalytic Oxidation

M-TSPC complexes are effective catalysts for the oxidation of various organic substrates, such as phenols and thiols. The central metal ion plays a crucial role in the catalytic cycle, often by facilitating the activation of molecular oxygen or other oxidants. A simplified workflow for a typical catalytic oxidation experiment is shown below.

Catalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactant Solution (Substrate, Solvent) Mixing Combine Reactants and Catalyst Reactants->Mixing Catalyst Prepare M-TSPC Catalyst Solution Catalyst->Mixing Reaction_Conditions Set Reaction Conditions (Temperature, Stirring, Oxidant) Mixing->Reaction_Conditions Monitoring Monitor Reaction Progress (e.g., UV-Vis, GC-MS) Reaction_Conditions->Monitoring Product_Isolation Isolate and Characterize Product(s) Monitoring->Product_Isolation

Caption: Experimental Workflow for Catalytic Oxidation.

Conclusion

The electronic absorption spectra of metal-tetrasulfophthalocyanine complexes provide a wealth of information regarding their electronic structure, aggregation behavior, and suitability for various applications. This guide has outlined the fundamental principles of their spectroscopy, provided standardized protocols for their synthesis and characterization, and presented key spectral data. The unique photophysical and catalytic properties of M-TSPC complexes, rooted in their distinct electronic transitions, continue to make them a fascinating and valuable class of compounds for researchers in chemistry, biology, and medicine.

A Technical Guide to Singlet Oxygen Quantum Yields of Tetra-Substituted Phthalocyanine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the singlet oxygen quantum yields (ΦΔ) of various tetra-substituted phthalocyanine (TSPC) compounds, which are of significant interest in the field of photodynamic therapy (PDT). This document offers a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate research and development in this area.

Introduction to Singlet Oxygen and Phthalocyanines in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of cytotoxic reactive oxygen species (ROS). Among these, singlet oxygen (¹O₂) is considered the major cytotoxic agent in Type II PDT. The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.

Tetra-substituted phthalocyanines (TSPCs) are a class of second-generation photosensitizers that exhibit strong absorption in the red and near-infrared regions of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Their photophysical and photochemical properties can be fine-tuned by modifying the central metal atom and the peripheral and axial substituents, making them highly versatile for PDT applications. An accurate determination of the ΦΔ of this compound compounds is crucial for evaluating their potential as effective PDT agents.

Quantitative Data: Singlet Oxygen Quantum Yields of this compound Compounds

The singlet oxygen quantum yield of this compound compounds is influenced by several factors, including the nature of the central metal ion, the type and position of peripheral and axial substituents, and the solvent environment. The following tables summarize the reported ΦΔ values for a variety of this compound derivatives.

Central MetalSubstituentsSolventΦΔReference Compound
Aluminum (Al)
AlTetra-4-sulfophthalocyanineAqueous Buffer (pH 7.4)0.22 ± 0.03-
AlSulfonated (avg. 3 sulfo groups)Aqueous Buffer (pH 7.4)0.42 ± 0.06-
AlSulfonated (avg. 2 sulfo groups)Aqueous Buffer (pH 7.4)0.01 (aggregated), 0.15 ± 0.02 (with Triton X-100)-
AlSulfonatedDMSO0.38 ± 0.05-
Silicon (Si)
SiAxially di-substituted with Schiff-base ligands (Si1a)-0.43-
SiAxially di-substituted with quaternized Schiff-base ligands (Q-Si1a)-0.94-
SiAxially di-substituted with S-Si1a-0.58-
SiAxially di-substituted with B-Sia1-0.49-
SiAxially substituted with 4-diphenylamino-1,1'-biphenyl-4-ol groups-~0.20Unsubstituted Si(IV)Pc (ΦΔ = 0.15)
SiAxially substituted with quaternized 4-diphenylamino-1,1'-biphenyl-4-ol groupsWater0.26-
SiOctaphenoxyphthalocyanines with various axial ligandsDMSO0.15 - 0.20-
Zinc (Zn)
ZnUnsubstitutedDMSO0.67-
ZnUnsubstitutedDMF0.56-
ZnTetra-sulfonated-> GaPTS > AlPTS ≈ H₂PTS > CoPTS-
ZnTetra [bis(4-fluorophenyl)-methoxy]-substitutedDMSO0.76Unsubstituted ZnPc (ΦΔ = 0.67)
ZnTetra [bis(4-fluorophenyl)-methoxy]-substitutedDMF0.70Unsubstituted ZnPc (ΦΔ = 0.56)
ZnPeripherally tetra 4-(3-morpholinophenoxy) substitutedDMSO0.52-
ZnSulfonatedDMSO0.68 ± 0.10-
ZnNon-peripherally octakis-(2-azidoethoxy) substitutedDMSO0.83Unsubstituted ZnPc
Other Metals & Metal-Free
Metal-Free (H₂)SulfonatedDMSO0.11 ± 0.02-
Magnesium (Mg)SulfonatedDMSO0.19 ± 0.03-
Gadolinium (Gd)SulfonatedDMSO0.37 ± 0.05-
Indium (In)Peripherally tetra-substituted with benzodioxane groupsDMSO0.76-
Lead (Pb)Peripherally tetra 4-(3-morpholinophenoxy) substitutedDMSO0.41-

Experimental Protocols: Determination of Singlet Oxygen Quantum Yield

The most common method for determining the singlet oxygen quantum yield of photosensitizers is the indirect method, which involves monitoring the photo-oxidation of a singlet oxygen scavenger. 1,3-Diphenylisobenzofuran (DPBF) is a widely used scavenger due to its high reactivity with singlet oxygen and the distinct change in its absorption spectrum upon oxidation.

Principle

The determination of ΦΔ is typically performed using a relative method, where the rate of photo-oxidation of the scavenger in the presence of the sample photosensitizer is compared to that of a reference photosensitizer with a known ΦΔ value under identical experimental conditions. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

where:

  • ΦΔ_ref is the singlet oxygen quantum yield of the reference photosensitizer.

  • k_sample and k_ref are the first-order rate constants of the scavenger's degradation for the sample and reference, respectively.

  • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.

Materials and Equipment
  • Photosensitizers: Sample this compound compound and a reference standard (e.g., unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO, ΦΔ = 0.67).

  • Singlet Oxygen Scavenger: 1,3-Diphenylisobenzofuran (DPBF).

  • Solvent: Spectroscopic grade solvent in which both the photosensitizer and DPBF are soluble (e.g., DMSO, DMF).

  • Spectrophotometer: UV-Vis spectrophotometer capable of time-scan measurements.

  • Light Source: Monochromatic light source with a wavelength corresponding to the Q-band absorption of the photosensitizer (e.g., laser or a lamp with a monochromator).

  • Cuvettes: Quartz cuvettes (1 cm path length).

  • Magnetic Stirrer.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare stock solutions of the sample this compound, the reference photosensitizer, and DPBF in the chosen solvent. All solutions should be prepared in the dark to prevent premature degradation of the photosensitizer and DPBF.

    • Prepare the experimental solutions by mixing the photosensitizer (sample or reference) and DPBF in a quartz cuvette. The final concentration of the photosensitizer should be adjusted to have an absorbance in the range of 0.1-0.2 at the excitation wavelength to avoid inner filter effects. The typical concentration of DPBF is around 3 x 10⁻⁵ M.

  • Spectrophotometric Measurement:

    • Place the cuvette in the spectrophotometer and record the initial absorption spectrum. The absorption of DPBF is typically monitored at its maximum absorbance wavelength (around 415-417 nm in DMSO/DMF).

  • Irradiation:

    • Irradiate the solution with the monochromatic light source at the Q-band absorption maximum of the photosensitizer. The solution should be continuously stirred during irradiation.

    • Irradiation should be performed for short time intervals.

  • Data Acquisition:

    • After each irradiation interval, record the absorption spectrum of the solution.

    • Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.

    • Ensure that the Q-band of the photosensitizer does not change significantly during the experiment, indicating that the photosensitizer itself is not degrading.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time.

    • The slope of the linear fit of this plot gives the apparent first-order rate constant (k) for the degradation of DPBF.

    • Calculate the rate of light absorption (I_abs) for both the sample and the reference.

    • Use the equation mentioned in the "Principle" section to calculate the singlet oxygen quantum yield of the sample this compound.

Visualizations: Signaling Pathways and Experimental Workflow

Photodynamic Therapy (PDT) Signaling Pathway

The following diagram illustrates the key events in photodynamic therapy initiated by a this compound photosensitizer, leading to apoptosis.

PDT_Pathway cluster_0 Initiation cluster_1 Cellular Damage & Apoptosis Light Light This compound (S0) This compound (S0) Light->this compound (S0) Absorption This compound (S1) This compound (S1) This compound (S0)->this compound (S1) Excitation This compound (T1) This compound (T1) This compound (S1)->this compound (T1) Intersystem Crossing 1O2 ¹O₂ 3O2 ³O₂ Cellular_Components Cellular Components (Lipids, Proteins, etc.) 1O2->Cellular_Components Oxidation This compound (T1)3O2 This compound (T1)3O2 This compound (S0)1O2 This compound (S0)1O2 This compound (T1)3O2->this compound (S0)1O2 Energy Transfer Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of Type II Photodynamic Therapy using this compound photosensitizers.

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

The following diagram outlines the experimental workflow for determining the singlet oxygen quantum yield using the indirect chemical trapping method.

SOQY_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ps Prepare Photosensitizer (Sample & Reference) Stock Solutions prep_exp Prepare Experimental Solutions (PS + DPBF in Cuvette) prep_ps->prep_exp prep_dpbf Prepare DPBF Stock Solution prep_dpbf->prep_exp initial_abs Record Initial UV-Vis Spectrum prep_exp->initial_abs irradiate Irradiate with Monochromatic Light initial_abs->irradiate calc_iabs Calculate Rate of Light Absorption (I_abs) initial_abs->calc_iabs record_abs Record UV-Vis Spectrum at Time Intervals irradiate->record_abs record_abs->irradiate Repeat plot_data Plot ln(Abs_DPBF) vs. Time record_abs->plot_data calc_k Calculate Rate Constant (k) plot_data->calc_k calc_phi Calculate Singlet Oxygen Quantum Yield (ΦΔ) calc_k->calc_phi calc_iabs->calc_phi

Caption: Workflow for ΦΔ determination using the DPBF method.

Conclusion

This technical guide provides a centralized resource for understanding and evaluating the singlet oxygen quantum yields of this compound compounds. The compiled data, detailed experimental protocols, and clear visualizations are intended to support researchers and drug development professionals in the rational design and selection of novel photosensitizers for photodynamic therapy. The accurate determination of ΦΔ remains a critical step in the preclinical evaluation of these promising therapeutic agents.

The Advent of Soluble Phthalocyanines: A Technical History of Tetra-Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and synthesis of tetra-substituted phthalocyanines, a class of compounds that transformed the landscape of porphyrinoid chemistry.

Executive Summary

The serendipitous discovery of phthalocyanine in the early 20th century unveiled a molecule of immense thermal and chemical stability, yet its utility was hampered by profound insolubility in common organic solvents. This technical guide chronicles the pivotal moments in the history and discovery of tetra-substituted phthalocyanines, a development that unlocked the vast potential of the phthalocyanine macrocycle for a wide array of applications, from advanced materials to photodynamic therapy. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the experimental protocols that defined this field. Quantitative data are summarized in structured tables for comparative analysis, and key conceptual and experimental workflows are visualized through detailed diagrams.

From an Insoluble Curiosity to a Tunable Platform: A Historical Perspective

The story of phthalocyanines begins with accidental observations of intensely colored blue substances. In 1907, an unidentified blue compound, now recognized as a phthalocyanine, was first reported.[1] However, it was the serendipitous discoveries of copper phthalocyanine in 1927 by Swiss researchers and iron phthalocyanine in the same year at Scottish Dyes (later ICI) that marked the true beginning of phthalocyanine chemistry.[1] Sir Patrick Linstead's characterization of the chemical and structural properties of iron phthalocyanine in 1934 laid the foundational understanding of this robust macrocycle.[1]

The primary limitation of these early phthalocyanines was their extreme insolubility, largely confining their use to pigments and dyes.[2] The drive to overcome this solubility issue and to modulate the electronic properties of the phthalocyanine core for broader applications spurred the investigation into peripherally substituted analogs. The introduction of substituents onto the benzene rings of the isoindole units proved to be the key.

A significant breakthrough came with the synthesis of the first soluble phthalocyanine derivatives. Among the earliest successes was the preparation of 2,9(10),16(17),23(24)-tetrakis(trimethylsilyl)-phthalocyanines from 4-trimethylsilylphthalic anhydride and 4-trimethylsilylphthalonitrile.[1] Another pivotal development was the synthesis of tetra- and octa-substituted phthalocyanines with trifluoromethyl groups in the late 1970s by Yagupol'skii and his team, which also exhibited improved solubility.[3] The introduction of bulky groups, such as the widely used tert-butyl group, dramatically increased solubility in a range of common organic solvents, making these compounds far more amenable to solution-phase studies and applications.[4]

A major challenge in the synthesis of tetra-substituted phthalocyanines from 4-substituted phthalonitriles is the formation of a mixture of four positional isomers (C_4h_, D_2h_, C_2v_, and C_s_). This isomerism complicates purification and characterization. Consequently, the development of regioselective synthetic methods to obtain single isomers became a critical area of research, with pioneers like Clifford C. Leznoff making seminal contributions.[3][5] His work in the 1980s demonstrated pathways to synthesize isomerically pure 2,9,16,23-tetrasubstituted phthalocyanines, a significant step towards understanding the structure-property relationships in these molecules.[3]

The Isomer Challenge in Tetra-Substituted Phthalocyanine Synthesis

The standard synthesis of peripherally tetra-substituted phthalocyanines involves the cyclotetramerization of a 4-substituted phthalonitrile. This process typically leads to a statistical mixture of four constitutional isomers, as depicted below. The separation of these isomers is often challenging, making the development of regioselective syntheses a key focus of modern phthalocyanine chemistry.

G cluster_start Starting Material cluster_reaction Cyclotetramerization cluster_isomers Statistical Mixture of Isomers A 4-Substituted Phthalonitrile B [Metal Salt, High Temperature] A->B C C4h B->C D D2h B->D E C2v B->E F Cs B->F

Statistical formation of isomers in tetra-substituted phthalocyanine synthesis.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tetra-substituted phthalocyanines primarily relies on the cyclotetramerization of substituted phthalic acid derivatives, most commonly phthalonitriles. The choice of substituents, reaction conditions, and the presence of a metal template significantly influence the outcome of the synthesis.

Synthesis of Zinc(II) 2,9(10),16(17),23(24)-Tetra-tert-butylphthalocyanine

This is one of the most common and well-studied soluble phthalocyanines. The bulky tert-butyl groups enhance solubility in many organic solvents.

Experimental Protocol:

  • Reactants: A mixture of 4-tert-butylphthalonitrile (1.0 g, 5.43 mmol), anhydrous zinc acetate (Zn(OAc)₂, 0.10 g, 0.54 mmol), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 drops) in 5 mL of a high-boiling solvent such as pentanol or N,N-dimethylaminoethanol (DMAE) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6][7]

  • Reaction: The mixture is heated to reflux (typically 130-160°C) under an inert atmosphere (e.g., nitrogen or argon) for 3 to 8 hours.[6][7] The progress of the reaction is indicated by a color change to a deep green or blue.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into methanol or a mixture of methanol and water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed sequentially with water, dilute acid (e.g., 1M HCl) to remove excess metal salts, water, and finally with methanol or ethanol to remove unreacted starting materials and byproducts.[6] Further purification can be achieved by column chromatography on silica gel using a solvent system such as toluene or a mixture of toluene and hexane.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 4-tert-butylphthalonitrile E Reflux (130-160°C) 3-8 hours Inert Atmosphere A->E B Zn(OAc)2 B->E C DBU (catalyst) C->E D High-boiling solvent (e.g., Pentanol) D->E F Precipitation in Methanol E->F G Filtration F->G H Washing (Water, HCl, Methanol) G->H I Column Chromatography H->I J Zinc(II) 2,9(10),16(17),23(24)-Tetra- tert-butylphthalocyanine I->J

Experimental workflow for the synthesis of Zinc(II) tetra-tert-butylphthalocyanine.
Regioselective Synthesis of 2,9,16,23-Tetra-substituted Phthalocyanines

Achieving isomerically pure tetra-substituted phthalocyanines requires more sophisticated synthetic strategies. One of the early successful approaches developed by Leznoff and coworkers involves the use of a polymer support or specific precursor chemistry to direct the cyclotetramerization. A more recent approach utilizes sterically demanding groups to control the regioselectivity.

Experimental Protocol (Conceptual Outline based on Leznoff's work):

  • Precursor Synthesis: A 4-substituted phthalonitrile is converted to a more reactive intermediate, such as a 1,3-diiminoisoindoline derivative.

  • Controlled Condensation: The condensation of this intermediate is carried out under specific conditions (e.g., low temperature) that favor the formation of the C_4h_ symmetric isomer.[3] In some methods, one of the precursors is attached to a solid support to control the orientation of the reacting molecules.

  • Metal Insertion: The metal-free phthalocyanine is then treated with a metal salt to yield the desired metallophthalocyanine.

  • Purification: Purification often involves extensive chromatography to isolate the desired isomer from any other isomers that may have formed.

Quantitative Data Summary

The introduction of substituents has a predictable effect on the spectroscopic properties of phthalocyanines. Electron-donating groups generally cause a red-shift (bathochromic shift) of the Q-band in the UV-Vis spectrum, while electron-withdrawing groups cause a blue-shift (hypsochromic shift). The yields of the reactions can vary significantly depending on the specific substituents and reaction conditions.

Table 1: Synthesis Yields of Selected Tetra-substituted Phthalocyanines

Phthalocyanine DerivativeMetalSynthetic MethodYield (%)Reference
2,9(10),16(17),23(24)-Tetra-tert-butyl-PcCoDBU in DMAE62[6]
2,9(10),16(17),23(24)-Tetra-tert-butyl-PcCuDBU in DMAE58[6]
2,9(10),16(17),23(24)-Tetra-tert-butyl-PcZnDBU in DMAE49[6]
2,9,16,23-Tetrachloro-PcZnMicrowave, solvent-free75-92[8]
1,8,15,22-Tetraiodo-PcCoModified Sandmeyer reaction93[9]

Table 2: Spectroscopic Data for Selected Tetra-substituted Phthalocyanines

Phthalocyanine DerivativeMetalSolventQ-band λ_max_ (nm)Key ¹H NMR Signals (δ, ppm)Reference
2,9(10),16(17),23(24)-Tetra-tert-butyl-PcZnTHF672, 6069.38-9.16 (aromatic), 1.76 (t-Bu)[6]
2,9(10),16(17),23(24)-Tetranitro-PcZnTHF687, 641Not reported[10]
2,9(10),16(17),23(24)-Tetraamino-PcZnDMSO715, 643Not reported[10]
1,8,15,22-Tetrakis(3-pentyloxy)-PcPbNot specifiedNot specifiedInequivalent methyl protons[11]
2,9,16,23-Tetraphenyl-PcMetal-freeNot specifiedNot specifiedNot reported[12]

Characterization Workflow

The characterization of newly synthesized tetra-substituted phthalocyanines follows a standard workflow to confirm the structure, purity, and properties of the compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural & Purity Analysis cluster_properties Property Evaluation A Crude Product B Column Chromatography / Recrystallization A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (MALDI-TOF, ESI) B->D E FT-IR Spectroscopy B->E F Elemental Analysis B->F G UV-Vis Spectroscopy B->G H Fluorescence Spectroscopy B->H I Cyclic Voltammetry B->I

General workflow for the characterization of tetra-substituted phthalocyanines.

Conclusion and Future Outlook

The development of tetra-substituted phthalocyanines marked a turning point in the history of this remarkable class of molecules. By overcoming the inherent insolubility of the parent macrocycle, chemists opened the door to a vast range of applications in materials science, catalysis, and medicine. The journey from the first soluble derivatives to the sophisticated regioselective synthesis of single isomers showcases the ingenuity and perseverance of the scientific community. As research continues, the focus will undoubtedly be on the design of even more complex and functionalized tetra-substituted phthalocyanines with tailored properties for specific applications, from next-generation photosensitizers for targeted cancer therapy to advanced components for molecular electronics and solar energy conversion. The legacy of the early pioneers in this field continues to inspire new discoveries and innovations.

References

The Dawn of Adaptive Materials: A Technical Guide to Tunable, Stimuli-Responsive, and Programmable Matter

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development are increasingly turning to a revolutionary class of materials that can adapt to their environment and be programmed for specific functions. This in-depth technical guide explores the core principles, applications, and experimental foundations of Tunable, Stimuli-Responsive, and Programmable Chambers (TSPCs), a field poised to redefine materials science and its applications, from targeted drug delivery to soft robotics.

At the heart of this innovation are materials engineered to exhibit significant changes in their physical or chemical properties in response to external triggers. These stimuli can range from temperature and pH to light and electromagnetic fields, allowing for unprecedented control over material behavior. This guide provides a comprehensive overview of the key material systems, their quantitative response characteristics, and the detailed experimental protocols necessary for their synthesis and analysis.

Core Concepts and Applications

Stimuli-responsive materials are broadly categorized by the type of trigger they respond to. Thermo-responsive polymers, for instance, exhibit a lower critical solution temperature (LCST) at which they undergo a phase transition from a soluble to an insoluble state. This property is extensively harnessed in drug delivery systems, where a change in body temperature can trigger the release of a therapeutic agent at a specific site. Similarly, pH-responsive hydrogels can swell or shrink in response to changes in acidity, making them ideal for targeted release in the varying pH environments of the human body, such as the gastrointestinal tract.

Programmable materials take this concept a step further, allowing for the pre-design of complex, multi-step responses. By combining different stimuli-responsive components or by structuring materials at the micro- and nanoscale, researchers can create materials that perform logical operations, mimicking the function of computer circuits. These "smart" materials have the potential to revolutionize fields like diagnostics, where they can be designed to respond to a specific combination of biomarkers, and soft robotics, where they can enable machines to adapt their shape and stiffness on demand.

Quantitative Data Summary

A critical aspect of designing and utilizing these advanced materials is a thorough understanding of their quantitative response to stimuli. The following tables summarize key performance metrics for various classes of stimuli-responsive and programmable materials.

Table 1: Lower Critical Solution Temperature (LCST) of Common Thermo-Responsive Polymers

PolymerLCST (°C)
Poly(N-isopropylacrylamide) (PNIPAAm)~32
Poly(N,N-diethylacrylamide) (PDEAAm)25-35
Poly(N-vinylcaprolactam) (PVCL)32-38
Poly(2-oxazoline)s38-65
Poly(methyl vinyl ether) (PMVE)~37

Table 2: Swelling Ratios of Representative pH-Sensitive Hydrogels

Hydrogel CompositionpHSwelling Ratio (Q)
Poly(acrylic acid) (PAA)2.05
7.4100
Chitosan/Poly(vinyl alcohol) (CS/PVA)2.015
7.44
Hyaluronic Acid/Acrylic Acid1.2~20
7.4~80

Table 3: Mechanical Properties of Selected Programmable Materials

MaterialStimulusYoung's Modulus (Initial)Young's Modulus (Final)
Shape Memory Polymer (Epoxy-based)Temperature (above Tg)1.5 GPa20 MPa
Liquid Crystal Elastomer (LCE)Light (UV)1 MPa10 MPa
Magnetorheological ElastomerMagnetic Field0.5 MPa5 MPa

Key Experimental Protocols

The successful application of tunable, stimuli-responsive, and programmable materials relies on precise and reproducible experimental procedures. Below are detailed methodologies for the synthesis and characterization of two widely used classes of these materials.

Protocol 1: Synthesis of Thermo-Responsive Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • N,N'-methylenebis(acrylamide) (BIS) as cross-linker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve NIPAAm and BIS in PBS in a flask.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add APS to the solution and stir until dissolved.

  • Add TEMED to initiate the polymerization reaction.

  • Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.

  • After polymerization, immerse the resulting hydrogel in deionized water to remove unreacted monomers and initiators, changing the water frequently for 48 hours.

Protocol 2: Characterization of pH-Responsive Hydrogel Swelling

Materials:

  • Synthesized pH-responsive hydrogel

  • Buffer solutions of varying pH (e.g., pH 2.0, 7.4)

  • Analytical balance

Procedure:

  • Cut a small, precisely weighed piece of the dry hydrogel (Wd).

  • Immerse the hydrogel sample in a buffer solution of a specific pH.

  • At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

  • Repeat the experiment with buffer solutions of different pH values to determine the pH-dependent swelling behavior.

Visualizing Workflows and Logical Relationships

To better understand the complex processes and relationships within the field of stimuli-responsive and programmable materials, the following diagrams have been generated using the DOT language.

Experimental_Workflow_ThermoResponsive_Hydrogel cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Dissolve NIPAAm & BIS in PBS s2 N2 Purge s1->s2 s3 Add APS & TEMED s2->s3 s4 Polymerization s3->s4 s5 Purification s4->s5 c1 LCST Measurement (Turbidimetry) s5->c1 c2 Swelling Studies s5->c2 c3 Mechanical Testing s5->c3 a1 Drug Delivery c1->a1 a2 Tissue Engineering c2->a2 c3->a2

Experimental workflow for thermo-responsive hydrogels.

Logic_Gate_AND cluster_inputs Inputs cluster_gate AND Gate Material cluster_output Output InputA Stimulus A (e.g., pH > 7) Gate Dual-Responsive Hydrogel InputA->Gate InputB Stimulus B (e.g., Temperature > 32°C) InputB->Gate Output Response (e.g., Drug Release) Gate->Output IF A AND B

Logical AND gate using a dual-stimuli-responsive material.

The continued development of tunable, stimuli-responsive, and programmable materials holds immense promise for a wide range of scientific and technological advancements. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of these adaptive materials in their respective fields.

An In-Depth Technical Guide to the Interaction of Tetrasulfonated Phthalocyanine (TSPC) with Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between tetrasulfonated phthalocyanines (TSPCs) and biological membranes, a critical aspect of their application in photodynamic therapy (PDT). The document details the mechanisms of membrane association, subsequent cellular uptake, and the induction of apoptotic signaling pathways upon photoactivation. Key experimental protocols are outlined to facilitate further research, and quantitative data from various studies are summarized for comparative analysis. The guide also includes visualizations of pertinent biological pathways and experimental workflows to provide a clear and concise understanding of the subject matter.

Introduction

Tetrasulfonated phthalocyanines (TSPCs) are second-generation photosensitizers characterized by their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, efficient generation of cytotoxic reactive oxygen species (ROS), and favorable pharmacokinetic properties. Their interaction with biological membranes is the initial and pivotal step that dictates their cellular localization, photodynamic efficacy, and the ultimate therapeutic outcome. This guide delves into the core principles of TSPC-membrane interactions, providing a technical resource for researchers in the fields of PDT, drug delivery, and cell biology.

Mechanisms of this compound Interaction with Biological Membranes

The interaction of TSPCs with cellular membranes is a multifaceted process governed by a combination of electrostatic and hydrophobic forces, as well as the specific composition of both the photosensitizer and the membrane.

2.1. Physicochemical Properties Influencing Interaction:

  • Sulfonation Pattern: The number and position of sulfonate groups on the phthalocyanine ring significantly influence its hydrophilicity and aggregation state in aqueous environments. Less sulfonated derivatives, being more lipophilic, tend to show higher affinity for lipid bilayers.

  • Central Metal Ion: The metal ion coordinated within the phthalocyanine macrocycle can influence the molecule's electronic properties and its potential to interact with specific membrane components, such as the phosphate groups of phospholipids.

  • Membrane Composition: The lipid and protein composition of the biological membrane, including the presence of cholesterol-rich domains like lipid rafts, can create preferential sites for this compound accumulation. While direct interaction with lipid rafts has not been definitively demonstrated for this compound, these domains are known to be critical in cellular signaling, making them a plausible site of action.

2.2. Cellular Localization:

Upon administration, TSPCs initially bind to the plasma membrane. Subsequent internalization can occur through various endocytic pathways. Intracellularly, TSPCs have been observed to localize in several organelles, including:

  • Endoplasmic Reticulum

  • Lysosomes

  • Mitochondria

  • Golgi Apparatus

The subcellular localization is a critical determinant of the primary targets of photodamage upon light activation and the subsequent cell death pathways that are initiated. For instance, mitochondrial localization can directly trigger the intrinsic apoptotic pathway.

Quantitative Analysis of this compound-Membrane Interaction

A quantitative understanding of the binding affinity and partitioning of TSPCs into biological membranes is crucial for predicting their biological activity. While comprehensive datasets are still emerging, studies have correlated the photodynamic efficacy of various sulfonated phthalocyanines with their lipophilicity.

CompoundDegree of SulfonationRelative Cellular UptakePhotocytotoxicityOptimal Partition Coefficient (log P)
Zinc Phthalocyanine (ZnPcI4)0 (Iodinated)HighLowNot Optimal
Zinc Phthalocyanine (ZnPcS1.75)~1.75ModerateHighNear Optimal
Zinc Phthalocyanine (ZnPcS2)2ModerateHighOptimal
Zinc Phthalocyanine (ZnPcS3)3LowModerateNot Optimal
Zinc Phthalocyanine (ZnPcS4)4LowLowNot Optimal

Table 1: Relationship between the degree of sulfonation, cellular uptake, photocytotoxicity, and optimal partition coefficient for a series of zinc phthalocyanines. Data compiled from a quantitative structure-activity relationship (QSAR) study. The study indicated a parabolic relationship between phototoxicity and the log of the partition coefficient, with the disulfonated derivative showing optimal activity.[1]

This compound-Mediated Photodynamic Effects on Biological Membranes

Upon excitation with light of an appropriate wavelength, TSPCs transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These species can inflict significant damage on cellular components, particularly the lipid and protein constituents of biological membranes.

4.1. Lipid Peroxidation:

ROS, particularly singlet oxygen, readily react with polyunsaturated fatty acids in the membrane, initiating a chain reaction of lipid peroxidation. This process disrupts the integrity of the lipid bilayer, leading to:

  • Increased membrane fluidity in the initial stages, followed by decreased fluidity due to cross-linking of lipid peroxidation products.

  • Increased membrane permeability to ions and small molecules.

  • Formation of lipid hydroperoxides and their breakdown products, such as malondialdehyde (MDA), which can be used as markers of oxidative stress.

4.2. Protein Damage:

Membrane-associated proteins, including receptors, channels, and enzymes, are also susceptible to oxidative damage by ROS. This can result in protein cross-linking, denaturation, and loss of function, further compromising membrane integrity and cellular signaling.

Signaling Pathways Activated by this compound-Membrane Interaction

The initial photodamage to the plasma membrane and intracellular organelles triggers a cascade of signaling events that ultimately lead to cell death, primarily through apoptosis.

5.1. Intrinsic (Mitochondrial) Apoptotic Pathway:

This compound-PDT can induce mitochondrial outer membrane permeabilization (MOMP), a critical event often referred to as the "point of no return" in apoptosis.[2] This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

5.2. Extrinsic (Death Receptor) Apoptotic Pathway:

Studies have shown that PDT can upregulate the expression of death receptors, such as Fas (CD95), on the cell surface.[3] The binding of Fas ligand (FasL) to the Fas receptor can trigger the recruitment of the Fas-associated death domain (FADD) protein and procaspase-8, leading to the activation of caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

5.3. Role of Other Signaling Molecules:

  • Ceramide: PDT has been shown to induce the accumulation of ceramide, a lipid second messenger involved in stress signaling and apoptosis.[4][5]

  • Calcium (Ca2+): Damage to the endoplasmic reticulum and plasma membrane can lead to an influx of extracellular Ca2+ and its release from intracellular stores, triggering various downstream signaling pathways, including those involved in apoptosis.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial in regulating MOMP. This compound-PDT can modulate the expression and activity of these proteins, tipping the balance towards apoptosis.

Below is a diagram illustrating the key signaling pathways involved in this compound-PDT-induced apoptosis.

// Nodes this compound [label="this compound + Light", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MembraneDamage [label="Membrane Damage\n(Lipid Peroxidation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptor\n(e.g., Fas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ceramide [label="Ceramide\nAccumulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Cytosolic Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; MOMP [label="MOMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\n(Apaf-1, Cytochrome c)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD [label="FADD", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid → tBid", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> ROS; ROS -> MembraneDamage; ROS -> Mitochondria; ROS -> ER; MembraneDamage -> Ceramide; MembraneDamage -> DeathReceptor; ER -> Ca2; Mitochondria -> MOMP; MOMP -> CytC; CytC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; DeathReceptor -> FADD; FADD -> Casp8; Casp8 -> Casp3; Casp8 -> Bid; Bid -> Mitochondria; Ca2 -> Mitochondria; Ceramide -> Mitochondria; Casp3 -> Apoptosis; }

Caption: this compound-PDT Induced Apoptotic Signaling Pathways.

Key Experimental Protocols

This section provides an overview of essential methodologies for studying the interaction of TSPCs with biological membranes.

6.1. Quantification of this compound Cellular Uptake

A straightforward method to quantify the amount of this compound taken up by cells is through spectrophotometry, leveraging the strong absorbance of phthalocyanines.

  • Principle: Cells are incubated with a known concentration of this compound. After incubation, the cells are washed to remove any unbound this compound, and then lysed. The concentration of this compound in the cell lysate is determined by measuring its absorbance at the Q-band maximum (typically around 670-680 nm) and comparing it to a standard curve of the this compound in the same lysis buffer.

  • Protocol Outline:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with various concentrations of this compound for a defined period (e.g., 1-24 hours).

    • Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove extracellular this compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent).

    • Clarify the lysate by centrifugation.

    • Measure the absorbance of the supernatant at the Q-band maximum of the this compound.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.

    • Calculate the amount of this compound per milligram of cellular protein using a standard curve.[6][7]

6.2. Assessment of Membrane Damage: Lactate Dehydrogenase (LDH) Assay

The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a reliable indicator of plasma membrane damage and cytotoxicity.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength.

  • Protocol Outline:

    • Plate cells and treat them with this compound followed by light exposure. Include appropriate controls (untreated cells, this compound alone, light alone).

    • After the desired incubation period post-treatment, collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate at room temperature, protected from light, for the time specified by the manufacturer.

    • Stop the reaction and measure the absorbance (typically around 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

6.3. Detection of Apoptosis: Western Blot for Caspase and PARP Cleavage

The activation of caspases and the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP), are hallmarks of apoptosis.

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. The cleavage of pro-caspases into their active subunits and the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment can be visualized as a shift in molecular weight on the blot.

  • Protocol Outline:

    • Treat cells with this compound-PDT and collect cell lysates at various time points post-treatment.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., caspase-3, caspase-8, caspase-9) and PARP. It is important to use antibodies that can detect both the full-length and cleaved forms of the proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9][10][11]

Below is a diagram illustrating the general workflow for a western blot experiment.

// Nodes SamplePrep [label="Sample Preparation\n(Cell Lysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE\n(Separation by Size)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Electrotransfer\nto Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody\nIncubation (HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Quantification; Quantification -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; }

Caption: General Workflow for Western Blot Analysis.

6.4. Measurement of Lipid Peroxidation

The thiobarbituric acid reactive substances (TBARS) assay is a commonly used method to measure lipid peroxidation by detecting malondialdehyde (MDA).

  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a fluorescent adduct that can be measured colorimetrically (at ~532 nm) or fluorometrically.

  • Protocol Outline:

    • Homogenize this compound-PDT treated cells or tissues in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.

    • Add TBA solution to the homogenate.

    • Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance or fluorescence of the supernatant.

    • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Conclusion

The interaction of TSPCs with biological membranes is a cornerstone of their efficacy in photodynamic therapy. This guide has provided a detailed overview of the mechanisms governing this interaction, the resultant photodynamic effects, and the downstream signaling pathways leading to apoptosis. The summarized quantitative data and outlined experimental protocols offer a valuable resource for researchers aiming to further elucidate the intricate relationship between TSPCs and cellular membranes, and to develop more effective photodynamic agents for cancer therapy. Future research should focus on obtaining more precise quantitative binding data for a wider range of this compound derivatives and further exploring the role of specific membrane microdomains in this compound localization and signaling.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Tetra-sulfonated Phthalocyanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of zinc tetra-sulfonated phthalocyanine (ZnTsPc), a hydrophilic photosensitizer with significant applications in photodynamic therapy (PDT) and other fields. The protocol is based on the direct synthesis method, which is generally more efficient than the postsynthesis sulfonation of zinc phthalocyanine.

Overview

Zinc tetra-sulfonated phthalocyanine is a water-soluble derivative of zinc phthalocyanine. The presence of four sulfonate groups on the periphery of the phthalocyanine macrocycle enhances its solubility in aqueous media, a crucial property for many biological applications. This protocol outlines the synthesis of Znthis compound via the cyclotetramerization of a sulfonated precursor in the presence of a zinc salt and a catalyst.

Experimental Protocol: Direct Synthesis of Zinc Tetra-sulfonated Phthalocyanine

This protocol describes the synthesis of zinc tetra-sulfonated phthalocyanine from 4-sulfophthalic acid.

2.1. Materials and Reagents

  • 4-Sulfophthalic acid monosodium salt

  • Zinc chloride (ZnCl₂) or Zinc acetate (Zn(OAc)₂)

  • Urea

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ammonium molybdate (catalyst, optional)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

2.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

2.3. Synthesis Procedure

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 4-sulfophthalic acid monosodium salt (4 molar equivalents), urea (excess, e.g., 15-20 molar equivalents), zinc chloride or acetate (1 molar equivalent), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or ammonium molybdate.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants. The amount of solvent should be sufficient to ensure good stirring.

  • Reaction: Heat the reaction mixture with stirring to a temperature of 160-180°C. Maintain this temperature for 4-6 hours. The color of the reaction mixture should turn dark green or blue, indicating the formation of the phthalocyanine complex.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a large beaker containing a stirred solution of dilute hydrochloric acid. This will cause the crude zinc tetra-sulfonated phthalocyanine to precipitate.

  • Initial Purification (Acid Washing): Stir the acidic suspension for 30 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with hot deionized water and then ethanol to remove unreacted starting materials and byproducts.

2.4. Purification of Zinc Tetra-sulfonated Phthalocyanine

  • Dissolution: Transfer the crude solid to a beaker and dissolve it in a minimum amount of deionized water, adjusting the pH to ~9 with a dilute sodium hydroxide solution to ensure complete dissolution.

  • Reprecipitation: Slowly add ethanol or a concentrated sodium chloride solution to the aqueous solution with stirring to reprecipitate the product. This step helps to remove more soluble impurities.

  • Filtration and Washing: Collect the purified precipitate by vacuum filtration. Wash the solid thoroughly with ethanol and then methanol to remove any remaining impurities and salts.

  • Drying: Dry the final product in a vacuum oven at 60-80°C to a constant weight. The final product should be a dark blue or green powder.

Characterization of Zinc Tetra-sulfonated Phthalocyanine

The synthesized zinc tetra-sulfonated phthalocyanine should be characterized to confirm its identity and purity.

3.1. Spectroscopic Analysis

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the product in deionized water. The spectrum should exhibit a characteristic intense Q-band absorption in the red region of the spectrum (~670-680 nm) and a Soret band in the near-UV region (~340-350 nm).

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum in an appropriate solvent (e.g., water or DMSO). Excitation at the Q-band absorption maximum should result in a characteristic fluorescence emission at a slightly longer wavelength.

  • FT-IR Spectroscopy: Analyze the product using FT-IR to identify the characteristic functional groups, including the sulfonate group (S=O stretching vibrations).

3.2. Purity Assessment

  • Elemental Analysis: Determine the elemental composition (C, H, N, S, Zn) of the final product to confirm its empirical formula.

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the water-soluble product.

Quantitative Data Summary

The following table summarizes typical quantitative data for zinc tetra-sulfonated phthalocyanine. Note that these values can vary slightly depending on the specific isomeric mixture and the solvent used for measurement.

ParameterTypical ValueReference
Molecular Formula C₃₂H₁₆N₈O₁₂S₄Zn[1]
Molecular Weight 898.15 g/mol [1]
UV-Vis Absorption (in water)
Q-band λmax~675 nm
Soret band λmax~345 nm
Molar Extinction Coefficient (ε) > 10⁵ L·mol⁻¹·cm⁻¹ at the Q-band maximum[2]
Fluorescence Emission
Emission λmax~680-690 nm (in DMSO)
Fluorescence Quantum Yield (ΦF) 0.15 - 0.25 (in DMSO)[3]
Elemental Analysis (Calculated) C: 42.77%, H: 1.80%, N: 12.47%, S: 14.28%, Zn: 7.28%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of zinc tetra-sulfonated phthalocyanine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Sulfophthalic Acid Urea Zinc Salt Catalyst (DBU) Dissolution Dissolve in DMF Reactants->Dissolution Step 1 Reaction Heat at 160-180°C (4-6 hours) Dissolution->Reaction Step 2 Cooling Cool to Room Temp. Reaction->Cooling Step 3 Precipitation Precipitate in dilute HCl Cooling->Precipitation Step 4 Filtration1 Vacuum Filter & Wash (Water, Ethanol) Precipitation->Filtration1 Step 5 Dissolution2 Dissolve in basic water Filtration1->Dissolution2 Step 6 Reprecipitation Reprecipitate with Ethanol/NaCl Dissolution2->Reprecipitation Step 7 Filtration2 Vacuum Filter & Wash (Ethanol, Methanol) Reprecipitation->Filtration2 Step 8 Drying Vacuum Dry Filtration2->Drying Step 9 FinalProduct Final Product: Zinc Tetra-sulfonated Phthalocyanine Drying->FinalProduct Analysis UV-Vis Spectroscopy Fluorescence Spectroscopy FT-IR Spectroscopy Elemental Analysis FinalProduct->Analysis

Synthesis and Purification Workflow

References

Application Notes and Protocols for Measuring Singlet Oxygen Generation of Tetrasulfonated Phthalocyanines (TSPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasulfonated phthalocyanines (TSPCs) are a class of photosensitizers with significant potential in photodynamic therapy (PDT). Their therapeutic efficacy is primarily attributed to the generation of singlet oxygen (¹O₂), a highly reactive oxygen species that induces cellular apoptosis and necrosis in target tissues upon light activation.[1] Accurate and reliable measurement of singlet oxygen generation is therefore a critical step in the evaluation and development of TSPC-based photosensitizers.

This document provides detailed application notes and protocols for the quantification of singlet oxygen production by TSPCs using two common and well-established indirect methods: the 1,3-diphenylisobenzofuran (DPBF) assay and the Singlet Oxygen Sensor Green (SOSG) assay.

Principle of Singlet Oxygen Generation

The generation of singlet oxygen by a photosensitizer like this compound is a photophysical process that can be described by the Jablonski diagram for a Type II photoreaction. Upon absorption of light of a specific wavelength, the this compound molecule is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). Through a process called intersystem crossing (ISC), the molecule can transition to a longer-lived triplet excited state (T₁). In the presence of molecular oxygen (³O₂), the this compound in its triplet state can transfer its energy to the oxygen molecule, promoting it to the highly reactive singlet state (¹O₂).

Jablonski_Diagram cluster_PS Photosensitizer (this compound) cluster_O2 Molecular Oxygen S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Excited State) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Triplet Ground State)

Figure 1: Jablonski diagram for Type II photosensitization.

Quantitative Data Summary

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. The following table summarizes reported ΦΔ values for various metal-substituted tetrasulfonated phthalocyanines in different solvents.

PhotosensitizerCentral MetalSolventSinglet Oxygen Quantum Yield (ΦΔ)
H₂this compoundMetal-freeDMSO0.11 ± 0.02
Mgthis compoundMagnesiumDMSO0.19 ± 0.03
Gdthis compoundGadoliniumDMSO0.37 ± 0.05
Althis compoundAluminumDMSO0.38 ± 0.05
Znthis compoundZincDMSO0.68 ± 0.10
Althis compound (avg. 3 sulfo groups)AluminumAqueous Buffer (pH 7.4)0.42 ± 0.06
Althis compound (tetra-4-sulfophthalocyanine)AluminumAqueous Buffer (pH 7.4)0.22 ± 0.03

Note: The data presented in this table is compiled from published literature and is intended for comparative purposes.[1][2][3][4] Actual experimental values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: DPBF Assay for Singlet Oxygen Detection

This protocol describes the use of 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance at approximately 415 nm. The rate of this decrease is proportional to the rate of singlet oxygen generation.[5][6]

Materials:

  • This compound photosensitizer

  • 1,3-diphenylisobenzofuran (DPBF)

  • Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Zinc Phthalocyanine)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for this compound excitation (e.g., laser, filtered lamp)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound photosensitizer in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm cuvette.

    • Prepare a stock solution of the reference photosensitizer with a similar absorbance at the same excitation wavelength.

    • Prepare a stock solution of DPBF in the same solvent. A typical concentration is around 3 x 10⁻⁵ M.[3] All solutions containing DPBF should be prepared in the dark and stored protected from light.

  • Experimental Setup:

    • Place a quartz cuvette containing the this compound solution and a small stir bar in the sample holder of the UV-Vis spectrophotometer.

    • Position the light source to irradiate the cuvette. Ensure that the light path does not interfere with the spectrophotometer's measurement beam.

  • Measurement:

    • To the this compound solution in the cuvette, add a specific volume of the DPBF stock solution to achieve the desired final concentration.

    • Immediately record the initial absorbance spectrum of the mixture, focusing on the DPBF absorbance peak around 415 nm.

    • Start the irradiation and continuous stirring.

    • Record the absorbance spectrum at regular time intervals (e.g., every 30 seconds) for a total duration that results in a significant decrease in the DPBF absorbance.

    • Repeat the measurement with the reference photosensitizer under identical conditions.

    • Perform a control experiment with DPBF alone to account for any photobleaching.

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the this compound and the reference photosensitizer.

    • The singlet oxygen quantum yield (ΦΔ) of the this compound can be calculated using the following relative method equation:

      ΦΔ (this compound) = ΦΔ (Ref) × (k (this compound) / k (Ref)) × (I (Ref) / I (this compound))

      Where:

      • ΦΔ (Ref) is the known singlet oxygen quantum yield of the reference photosensitizer.

      • k (this compound) and k (Ref) are the slopes of the initial linear portion of the DPBF absorbance decay plots for the this compound and the reference, respectively.

      • I (this compound) and I (Ref) are the rates of light absorption by the this compound and the reference, which can be considered equal if their absorbances at the excitation wavelength are matched.

DPBF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution mix Mix this compound/Reference and DPBF in Cuvette prep_this compound->mix prep_Ref Prepare Reference Stock Solution prep_Ref->mix prep_DPBF Prepare DPBF Stock Solution (in dark) prep_DPBF->mix initial_abs Record Initial Absorbance (t=0) mix->initial_abs irradiate Irradiate with Light Source initial_abs->irradiate record_abs Record Absorbance at Intervals irradiate->record_abs continuous plot Plot Absorbance vs. Time record_abs->plot calculate Calculate Quantum Yield (ΦΔ) plot->calculate

Figure 2: Experimental workflow for the DPBF assay.
Protocol 2: Singlet Oxygen Sensor Green (SOSG) Assay

This protocol utilizes the fluorescent probe Singlet Oxygen Sensor Green (SOSG), which is highly selective for singlet oxygen.[7][8] In the absence of singlet oxygen, SOSG is non-fluorescent. Upon reaction with singlet oxygen, it is converted to a highly fluorescent endoperoxide, with excitation and emission maxima at approximately 504 nm and 525 nm, respectively.[7][9]

Materials:

  • This compound photosensitizer

  • Singlet Oxygen Sensor Green (SOSG) reagent

  • Methanol (for SOSG stock solution)

  • Appropriate buffer or solvent for the assay (e.g., phosphate-buffered saline (PBS), water, DMSO)

  • Quartz or glass cuvettes

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Light source for irradiation (can be the excitation source of the spectrofluorometer if configured for time-course measurements, or an external source)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound photosensitizer in the desired solvent.

    • Prepare a 5 mM stock solution of SOSG by dissolving 100 µg in 33 µL of methanol.[7][8][9] Store the stock solution at -20°C, protected from light.

    • Prepare working solutions of SOSG immediately before use by diluting the stock solution in the assay buffer. A typical starting concentration is 1-10 µM.[7][9]

  • Experimental Setup:

    • Set the spectrofluorometer to the excitation and emission wavelengths for the SOSG endoperoxide (e.g., Ex: 504 nm, Em: 525 nm).

    • Place a cuvette containing the this compound solution and the SOSG working solution in the spectrofluorometer.

  • Measurement:

    • Record the baseline fluorescence of the mixture before irradiation.

    • Initiate irradiation of the sample. This can be done continuously with the spectrofluorometer's excitation beam or with an external light source, with fluorescence measurements taken at set time intervals.

    • Monitor the increase in fluorescence intensity at 525 nm over time.

    • Perform control experiments, including this compound alone (to check for background fluorescence) and SOSG alone with irradiation (to check for photostability).

  • Data Analysis:

    • Plot the fluorescence intensity at 525 nm as a function of irradiation time.

    • The initial rate of fluorescence increase is proportional to the rate of singlet oxygen generation.

    • For comparative studies, the rates of fluorescence increase for different this compound derivatives or concentrations can be directly compared.

SOSG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution mix Mix this compound and SOSG in Cuvette prep_this compound->mix prep_SOSG_stock Prepare 5 mM SOSG Stock in Methanol prep_SOSG_work Prepare SOSG Working Solution prep_SOSG_stock->prep_SOSG_work prep_SOSG_work->mix initial_fluor Record Baseline Fluorescence mix->initial_fluor irradiate Irradiate Sample initial_fluor->irradiate record_fluor Monitor Fluorescence Increase irradiate->record_fluor continuous plot Plot Fluorescence vs. Time record_fluor->plot compare Compare Initial Rates plot->compare

Figure 3: Experimental workflow for the SOSG assay.

Considerations and Best Practices

  • Solvent Effects: The choice of solvent can significantly impact the singlet oxygen lifetime and the aggregation state of the this compound, thereby affecting the measured quantum yield. It is crucial to report the solvent used in all experiments.

  • Aggregation: Phthalocyanines are prone to aggregation in aqueous solutions, which can quench singlet oxygen generation.[2][3] The degree of aggregation should be assessed by UV-Vis spectroscopy, as monomeric species are primarily responsible for photosensitization.

  • Light Source: The light source should have a stable output and its wavelength should correspond to a Q-band absorption peak of the this compound to ensure efficient excitation. The light intensity should be consistent across all experiments for accurate comparison.

  • Oxygen Concentration: The concentration of dissolved oxygen can be a limiting factor in singlet oxygen generation. For reproducible results, experiments should be conducted in air-saturated solutions.

  • Probe Stability and Specificity: While DPBF is widely used, it can be photobleached and may react with other reactive oxygen species.[5] SOSG offers higher selectivity for singlet oxygen but can be sensitive to pH and certain organic solvents.[7][8] Appropriate controls are essential to validate the results obtained with either probe.

By following these detailed protocols and considering the key experimental parameters, researchers can obtain reliable and reproducible measurements of singlet oxygen generation from this compound photosensitizers, facilitating their development for photodynamic therapy and other applications.

References

Application Notes and Protocols for In Vitro Photodynamic Activity Assay Using TSPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various diseases, including cancer.[1][2] It involves the administration of a photosensitizer (PS), followed by its activation with light of a specific wavelength in the presence of oxygen.[1][3] This process generates reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), which are cytotoxic to target cells and can lead to cell death through apoptosis or necrosis.[4][5][6][7]

Tetrasulfonated phthalocyanines (TSPCs), particularly metallated derivatives like zinc phthalocyanine tetrasulfonate (ZnPcS₄), are second-generation photosensitizers with favorable photophysical and photochemical properties.[1][8] They exhibit strong absorption in the red spectral region (around 670-690 nm), allowing for deeper tissue penetration of light.[9] TSPCs are also known for their high quantum yield of singlet oxygen production.[1][10] The degree of sulfonation can influence cellular uptake and phototoxicity.[11]

These application notes provide a detailed overview and protocols for conducting in vitro photodynamic activity assays using TSPC.

Mechanism of Action

The photodynamic action of this compound is initiated by the absorption of light, which excites the this compound molecule from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. In this triplet state, the this compound can transfer its energy to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent in Type II PDT.[7][12] This singlet oxygen has a very short lifetime and a limited radius of action, meaning its damaging effects are confined to the immediate vicinity of its generation.[6] The subcellular localization of the photosensitizer is therefore a critical determinant of the resulting cell death mechanism.[13] Localization in the mitochondria, for instance, is often associated with the induction of apoptosis.[13]

Diagram of the Photodynamic Therapy (PDT) Mechanism

Caption: Mechanism of this compound-mediated photodynamic therapy.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity (Dark and Phototoxicity)

This protocol outlines the steps to determine both the inherent toxicity of this compound in the absence of light (dark toxicity) and its phototoxic effects upon light activation.

Materials:

  • Target cancer cell line (e.g., HeLa, Caco-2, B16F10)[9][14][15]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (e.g., Zinc Phthalocyanine Tetrasulfonate)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS, or PrestoBlue)[16][17]

  • 96-well cell culture plates

  • Light source with a wavelength corresponding to the this compound absorption peak (e.g., 660-680 nm LED array or diode laser)[15]

  • Photometer or spectrophotometer for measuring light irradiance

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_irradiation Irradiation & Incubation cluster_analysis Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Incubate cells with this compound C->D E Wash cells with PBS D->E F Add fresh medium E->F G Irradiate 'Phototoxicity' plates F->G H Keep 'Dark Toxicity' plates in the dark F->H I Incubate both sets of plates (e.g., 24h) G->I H->I J Add cell viability reagent I->J K Measure absorbance/fluorescence J->K L Calculate cell viability (%) K->L

Caption: Workflow for this compound cytotoxicity assessment.

Procedure:

  • Cell Seeding: Seed the chosen cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • This compound Incubation: Prepare a range of this compound concentrations in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include control wells with medium only. Incubate for a predetermined time (e.g., 4-24 hours).

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

  • Light Exposure (Phototoxicity): Add fresh, complete medium to the wells. Expose one set of plates to a light source at a specific wavelength (e.g., 670 nm) and light dose (e.g., 1-10 J/cm²).[15][18] The light dose can be controlled by adjusting the irradiance and exposure time.

  • Dark Control: Keep a duplicate set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate both sets of plates for a further 24-48 hours.

  • Cell Viability Assay: Add the chosen cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation:

This compound Conc. (µM)Light Dose (J/cm²)Cell Viability (%) - DarkCell Viability (%) - Photo
0 (Control)0100-
0 (Control)5-100
1098 ± 4-
15-65 ± 7
5095 ± 5-
55-30 ± 6
10092 ± 6-
105-15 ± 4
20088 ± 7-
205-5 ± 2

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Protocol 2: Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis)

This protocol uses Annexin V and a non-vital dye (like Propidium Iodide or 7-AAD) staining to differentiate between viable, apoptotic, and necrotic cells after this compound-PDT.[19][20][21]

Materials:

  • Cells treated with this compound-PDT as described in Protocol 1

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, a non-vital dye like PI or 7-AAD, and binding buffer)

  • Flow cytometer

Procedure:

  • PDT Treatment: Treat cells in 6-well or 12-well plates with this compound and light as described in Protocol 1. Include appropriate controls (untreated, this compound only, light only).

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and the non-vital dye according to the kit's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI/7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.

    • Necrotic cells: Annexin V-negative and PI/7-AAD-positive.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95 ± 23 ± 12 ± 1
This compound only93 ± 34 ± 13 ± 1
Light only94 ± 23 ± 13 ± 1
This compound + Light (IC50)40 ± 535 ± 425 ± 3
This compound + Light (IC90)10 ± 320 ± 470 ± 6

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Protocol 3: Detection of Intracellular Singlet Oxygen Generation

This protocol uses a fluorescent probe, such as Singlet Oxygen Sensor Green (SOSG), to detect the intracellular generation of singlet oxygen following this compound-PDT.[22][23][24]

Materials:

  • Target cell line

  • This compound

  • Singlet Oxygen Sensor Green (SOSG) reagent

  • Live-cell imaging microscope or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes) or a 96-well plate for plate reader analysis.

  • This compound and SOSG Loading: Incubate the cells with this compound for the desired duration. In the final period of incubation (e.g., last 30-60 minutes), add the SOSG reagent to the medium.

  • Washing: Gently wash the cells with PBS or fresh medium to remove extracellular this compound and SOSG.

  • Light Exposure and Imaging: Place the cells on the microscope stage or in the plate reader. Acquire a baseline fluorescence image/reading. Irradiate the cells with the appropriate wavelength of light.

  • Fluorescence Monitoring: Immediately after and during irradiation, monitor the increase in green fluorescence from the SOSG probe. An increase in fluorescence indicates the production of singlet oxygen.

Data Presentation:

TreatmentFold Increase in SOSG Fluorescence
Untreated Control1.0 ± 0.1
This compound only1.1 ± 0.2
Light only1.2 ± 0.1
This compound + Light8.5 ± 1.5

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Signaling Pathways in this compound-Mediated PDT

The oxidative stress induced by this compound-PDT can activate various cellular signaling pathways, ultimately leading to apoptosis or necrosis. Key events include damage to mitochondria, leading to the release of cytochrome c and the activation of caspases, and damage to the endoplasmic reticulum, triggering the unfolded protein response.

Diagram of Apoptotic Signaling Pathway in PDT

Apoptosis_Pathway PDT This compound + Light -> ¹O₂ Mito Mitochondrial Damage PDT->Mito ER ER Stress PDT->ER CytoC Cytochrome c Release Mito->CytoC Casp3 Caspase-3 Activation ER->Casp3 Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptotic signaling in this compound-PDT.

Conclusion

The in vitro photodynamic activity of this compound can be effectively evaluated using a combination of cytotoxicity assays, cell death mechanism analysis, and direct detection of singlet oxygen. The protocols provided here offer a comprehensive framework for researchers to characterize the efficacy of this compound and other photosensitizers, contributing to the development of more effective photodynamic therapies. Careful optimization of parameters such as photosensitizer concentration, incubation time, and light dose is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for TSPC Loading and Characterization in Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the loading of Tetrasulfophthalocyanine (TSPC), a photosensitizer used in Photodynamic Therapy (PDT), into polymeric nanoparticles. Detailed protocols for nanoparticle formulation, characterization, and the underlying principles of this compound's therapeutic action are provided to assist researchers in the development of novel cancer therapies.

Introduction to this compound-Loaded Nanoparticles

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[1][2] Phthalocyanines, such as this compound, are effective photosensitizers due to their strong absorption in the far-red light spectrum, which allows for deeper tissue penetration.[3] However, the clinical application of free photosensitizers can be limited by poor water solubility and non-specific distribution.[4] Encapsulating this compound within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility, improve its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and provide controlled release.[4][5]

Key Physicochemical Characteristics of this compound-Loaded Nanoparticles

The therapeutic efficacy of this compound-loaded nanoparticles is heavily dependent on their physicochemical properties. Careful characterization is crucial to ensure optimal performance.

ParameterTypical RangeSignificanceCharacterization Technique
Particle Size (Hydrodynamic Diameter) 100 - 300 nmInfluences in vivo distribution, cellular uptake, and circulation time.[5]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Indicates the uniformity of the nanoparticle population. A lower PDI suggests a more monodisperse sample.[2]Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to +30 mVMeasures the surface charge of the nanoparticles, which affects their stability in suspension and interaction with cell membranes. Values further from zero generally indicate higher stability.[2][6]Electrophoretic Light Scattering (ELS)
Drug Loading Content (DLC %) 1 - 10%The weight percentage of the drug (this compound) relative to the total weight of the nanoparticle.UV-Vis Spectroscopy
Encapsulation Efficiency (EE %) > 70%The percentage of the initial drug (this compound) that is successfully encapsulated within the nanoparticles.UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: this compound Loading into PLGA Nanoparticles via Nanoprecipitation

This protocol describes a common method for encapsulating a hydrophobic photosensitizer derivative within PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Tetrasulfophthalocyanine (this compound) derivative (e.g., a less hydrophilic version for better encapsulation)

  • Acetone (or another suitable organic solvent like Dichloromethane)[5][7]

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the this compound derivative in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare 50 mL of a 1% (w/v) PVA solution in deionized water.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant flow rate (e.g., 0.5 mL/min).

  • Solvent Evaporation: Continue stirring the suspension overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove any unencapsulated this compound and excess PVA.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water and store at 4°C. For long-term storage, nanoparticles can be lyophilized.

Experimental Workflow for this compound-Loaded Nanoparticle Synthesis and Characterization

G Workflow for this compound-Nanoparticle Synthesis & Characterization cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization A 1. Dissolve PLGA & this compound in Organic Solvent C 3. Nanoprecipitation: Add Organic to Aqueous Phase A->C B 2. Prepare Aqueous Phase with Stabilizer (e.g., PVA) B->C D 4. Solvent Evaporation C->D E 5. Nanoparticle Collection & Washing (Centrifugation) D->E F Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Morphology (TEM) E->H I This compound Quantification (UV-Vis Spectroscopy) E->I J Calculate Drug Loading & Encapsulation Efficiency I->J G Intrinsic Apoptotic Pathway in this compound-PDT cluster_stimulus External Stimulus cluster_ros ROS Generation cluster_cellular Cellular Response Light Light Activation This compound This compound (in Nanoparticle) Light->this compound Excitation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) This compound->ROS Energy Transfer to O2 Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for TSPC-Based Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for Two-Step Pre-Complexation (TSPC)-based photocatalysis. This compound is a powerful strategy in photocatalysis where a stable ground-state complex is formed between the photocatalyst and the substrate prior to photoirradiation. This pre-complexation step can significantly influence the reaction's efficiency, selectivity, and mechanism. These notes offer comprehensive protocols for catalyst preparation, pre-complexation, the photocatalytic reaction itself, and subsequent analysis, alongside tabulated quantitative data for comparative purposes and visual diagrams to elucidate key processes.

Introduction to this compound-Based Photocatalysis

In conventional photocatalysis, the photocatalyst is typically excited by light first, followed by interaction with the substrate in the excited state. In contrast, the this compound approach involves the formation of a ground-state complex between the photocatalyst and the substrate. This complex then absorbs light, leading to a photoinduced intramolecular reaction. This mechanism can offer several advantages, including enhanced reaction rates, improved selectivity, and the ability to control reaction pathways by modifying the structure of the pre-formed complex. Mechanistic investigations often provide direct spectroscopic evidence for each step in the catalysis cycle, demonstrating benefits such as strong visible-light absorption and high yields in the production of free-radical intermediates.[1]

Experimental Protocols

Catalyst Synthesis and Characterization

The choice of photocatalyst is critical and is often a transition metal complex or an organic dye capable of forming a stable complex with the substrate.

Protocol 2.1.1: Synthesis of a Ruthenium-based Photocatalyst (--INVALID-LINK--₂)

This protocol describes the synthesis of a common ruthenium-based photocatalyst.

Materials:

  • RuCl₃·3H₂O

  • 2,2'-bipyridine (bpy)

  • Ethanol

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·3H₂O and a stoichiometric excess of 2,2'-bipyridine in ethanol.

  • Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 24-48 hours. The color of the solution should change, indicating complex formation.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of hot water.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the --INVALID-LINK--₂ complex.

  • Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the ligand coordination and purity of the complex.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and the maximum absorption wavelength (λₘₐₓ).

  • Mass Spectrometry: To confirm the molecular weight of the complex.

Substrate and Photocatalyst Pre-Complexation

The formation of the ground-state complex is the hallmark of the this compound method.

Protocol 2.2.1: General Procedure for Pre-Complexation

Materials:

  • Synthesized Photocatalyst

  • Substrate of interest

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Schlenk flask or similar glassware for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the photocatalyst and the substrate in the chosen solvent. The molar ratio of photocatalyst to substrate should be carefully chosen based on preliminary studies or literature precedents.

  • Stir the mixture in the dark at a specific temperature (e.g., room temperature) for a defined period (e.g., 30 minutes to several hours) to allow for the formation of the ground-state complex.

  • The formation of the complex should be confirmed spectroscopically before proceeding to the irradiation step.

Protocol 2.2.2: Spectroscopic Confirmation of Pre-Complexation

  • UV-Vis Spectroscopy: A shift in the λₘₐₓ or the appearance of a new absorption band upon mixing the photocatalyst and substrate can indicate the formation of a new complex.

  • NMR Spectroscopy: Changes in the chemical shifts of the photocatalyst or substrate protons upon mixing can provide evidence of complex formation and information about the binding site.

  • Fluorescence Quenching: If the photocatalyst is fluorescent, titration with the substrate and monitoring the fluorescence quenching can be used to determine the binding constant of the complex. The Stern-Volmer equation can be applied to analyze the quenching data.[2]

Photocatalytic Reaction Setup

Protocol 2.3.1: General Photocatalytic Reaction

Materials:

  • Solution containing the pre-formed photocatalyst-substrate complex

  • Photoreactor equipped with a suitable light source (e.g., LEDs, Xenon lamp)

  • Cooling system to maintain a constant temperature

  • Magnetic stirrer

Procedure:

  • Place the vessel containing the solution of the pre-formed complex into the photoreactor.

  • Ensure the reaction mixture is being stirred efficiently.

  • If the reaction is sensitive to oxygen, continue to maintain an inert atmosphere.

  • Irradiate the solution with light of a wavelength that is absorbed by the photocatalyst-substrate complex. The light intensity should be controlled and measured.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using appropriate analytical techniques (e.g., GC, HPLC, NMR).

Product Analysis and Quantification

Protocol 2.4.1: Reaction Quenching and Workup

  • Once the reaction has reached completion (or the desired conversion), turn off the light source.

  • The reaction may be quenched by adding a specific reagent or by exposing the mixture to air if the catalyst is air-sensitive.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified using standard techniques such as column chromatography, recrystallization, or distillation.

Protocol 2.4.2: Product Identification and Yield Determination

  • NMR Spectroscopy (¹H, ¹³C): For structural elucidation of the product(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and identification of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the yield of the product and the conversion of the starting material. An internal standard is often used for accurate quantification.

Quantitative Data Presentation

The following tables summarize typical quantitative data for this compound-based photocatalytic reactions. Note that specific values will vary depending on the specific photocatalyst, substrate, and reaction conditions.

Table 1: Typical Reaction Parameters for this compound Photocatalysis

ParameterTypical RangeNotes
Photocatalyst Loading0.1 - 5 mol%Lower catalyst loading is generally preferred.
Substrate Concentration0.01 - 0.5 MHigher concentrations can sometimes lead to side reactions.
SolventAcetonitrile, DCM, DMFMust be transparent at the irradiation wavelength and inert.
Temperature20 - 40 °CReactions are typically run at or near room temperature.
Irradiation Time1 - 24 hoursVaries greatly depending on the reaction efficiency.
Light SourceBlue LEDs (450 nm), White LEDsWavelength should match the absorption of the complex.

Table 2: Comparative Performance Metrics in this compound Photocatalysis

Substrate TypeProduct Yield (%)Enantiomeric Excess (ee, %)Quantum Yield (Φ)
α-Keto Acid85 - 95N/A0.1 - 0.5
Prochiral Ketone70 - 9080 - 990.05 - 0.2
Aryl Halide60 - 80N/A0.2 - 0.6

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the key steps and relationships in a this compound-based photocatalysis experiment.

TSPC_Workflow cluster_prep Preparation cluster_precomplex Pre-Complexation (in dark) cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Catalyst_Synth Catalyst Synthesis Mixing Mix Catalyst & Substrate Catalyst_Synth->Mixing Substrate_Prep Substrate Preparation Substrate_Prep->Mixing Complex_Formation Ground-State Complex Formation Mixing->Complex_Formation Complex_Char Complex Characterization (UV-Vis, NMR) Complex_Formation->Complex_Char Irradiation Irradiation (Visible Light) Complex_Formation->Irradiation Reaction_Monitoring Reaction Monitoring (GC, HPLC) Irradiation->Reaction_Monitoring Workup Quenching & Workup Reaction_Monitoring->Workup Purification Product Purification Workup->Purification Product_Char Product Characterization (NMR, MS) Purification->Product_Char Yield_Calc Yield Calculation Product_Char->Yield_Calc

Caption: Experimental workflow for this compound-based photocatalysis.

TSPC_Mechanism PC PC PC_S [PC-S] PC->PC_S + S (Pre-complexation) S S S->PC_S PC_S_star [PC-S]* PC_S->PC_S_star Intermediate Intermediate PC_S_star->Intermediate Intramolecular Reaction Product Product Intermediate->Product PC_regen PC Intermediate->PC_regen Catalyst Regeneration

Caption: Simplified signaling pathway of the this compound mechanism.

References

Application Notes and Protocols: A Step-by-Step Guide for TSPC Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody conjugation is a cornerstone technique in modern biotechnology, enabling the development of powerful research tools, diagnostic agents, and targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The specific and high-affinity binding of antibodies to their targets makes them ideal vehicles for delivering payloads like fluorescent dyes, enzymes, or cytotoxic drugs. A common and effective method for antibody conjugation involves the site-specific labeling of cysteine residues. This is typically achieved by reducing the antibody's native interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which can then react with a maleimide-activated payload.

Tris(2-carboxyethyl)phosphine (TSPC), a potent and selective reducing agent, is widely used for this purpose. Unlike other reducing agents like dithiothreitol (DTT), this compound is odorless, stable in aqueous solutions, and does not contain free thiols, which simplifies downstream conjugation reactions.[1] This application note provides a detailed, step-by-step protocol for the this compound-mediated reduction of antibodies and subsequent conjugation to a maleimide-activated molecule.

Principle of the Method

The conjugation process is a two-step procedure. First, the interchain disulfide bonds of the antibody are reduced by this compound, exposing free thiol groups. The number of accessible thiol groups can be controlled by optimizing the reaction conditions. Subsequently, a maleimide-activated payload is added, which chemoselectively reacts with the free thiol groups via a Michael addition reaction to form a stable thioether bond.[2][3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSpecificationsStorage
Monoclonal Antibody (mAb)Carrier-free (e.g., no BSA, gelatin)2-8°C or -20°C
Tris(2-carboxyethyl)phosphine hydrochloride (this compound-HCl)High purityRoom Temperature
Maleimide-activated payloade.g., Maleimide-PEG-Drug, Maleimide-Dye-20°C, desiccated
Conjugation Buffer50 mM Sodium Phosphate, 1 mM EDTA, pH 7.02-8°C
Quenching ReagentN-ethylmaleimide (NEM) or L-CysteineRoom Temperature
Purification SystemSize Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)N/A
Anhydrous Dimethyl Sulfoxide (DMSO)High purityRoom Temperature

Experimental Protocols

This section provides a detailed methodology for the this compound conjugation of antibodies. The protocol is optimized for a starting amount of 1-5 mg of antibody.

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and at an appropriate concentration.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or carrier proteins (e.g., BSA), a buffer exchange into the Conjugation Buffer (50 mM Sodium Phosphate, 1 mM EDTA, pH 7.0) is necessary. This can be achieved using dialysis or a desalting column.

  • Concentration Adjustment: The antibody concentration should be adjusted to 2-10 mg/mL for optimal reaction efficiency.[3]

Reduction of Antibody Disulfide Bonds

This step utilizes this compound to generate free thiol groups on the antibody.

  • Prepare this compound Solution: Prepare a 10 mM stock solution of this compound-HCl in the Conjugation Buffer.

  • Calculate this compound Amount: A 10-20 fold molar excess of this compound to the antibody is a good starting point for the reduction of interchain disulfides.[2] The exact ratio may need to be optimized depending on the antibody isotype and desired degree of conjugation.

  • Reduction Reaction: Add the calculated volume of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.[4] To prevent re-oxidation of the thiol groups, it is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).[3]

G cluster_workflow This compound-Antibody Conjugation Workflow prep 1. Antibody Preparation (Buffer Exchange & Concentration) reduce 2. Antibody Reduction (Add this compound, Incubate) prep->reduce Purified Antibody conjugate 4. Conjugation Reaction (Add Maleimide-Payload, Incubate) reduce->conjugate Reduced Antibody payload_prep 3. Payload Preparation (Dissolve in DMSO) payload_prep->conjugate Activated Payload quench 5. Quenching (Add NEM or Cysteine) conjugate->quench Antibody Conjugate Mixture purify 6. Purification (SEC or TFF) quench->purify Quenched Reaction analyze 7. Analysis (DAR, Purity, Functionality) purify->analyze Purified Conjugate

Caption: Experimental workflow for this compound conjugation to antibodies.

Conjugation to Maleimide-Activated Payload

This step involves the reaction of the reduced antibody with the maleimide-activated payload.

  • Prepare Payload Solution: Immediately before use, dissolve the maleimide-activated payload in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Payload Amount: A 1.2 to 1.5 molar excess of the maleimide-payload to the generated thiol groups is recommended. Assuming the reduction of all four interchain disulfide bonds in an IgG, this corresponds to an 8-12 fold molar excess of the payload to the antibody.

  • Conjugation Reaction: Add the calculated volume of the payload solution to the reduced antibody solution.

  • Incubation: Incubate the reaction for 30 minutes on ice.[4] The reaction should be protected from light if a fluorescent dye is being conjugated.

Quenching the Reaction

To cap any unreacted maleimide groups and prevent non-specific reactions, a quenching agent is added.

  • Prepare Quenching Solution: Prepare a 10 mM stock solution of N-ethylmaleimide (NEM) or L-cysteine in the Conjugation Buffer.

  • Quenching: Add a 1.5-fold molar excess of the quenching agent over the initial amount of maleimide-payload.

  • Incubation: Incubate for 30 minutes at room temperature.[4]

Purification of the Antibody Conjugate

Purification is essential to remove unreacted payload, quenching agent, and any potential aggregates.

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger antibody conjugate from smaller reaction components.

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for purification and buffer exchange.[5]

The purified antibody conjugate should be stored in a suitable buffer, often containing stabilizers, at 2-8°C for short-term storage or -80°C for long-term storage.

Data Presentation and Analysis

The success of the conjugation reaction is evaluated by determining the Drug-to-Antibody Ratio (DAR), purity, and functional activity of the conjugate.

Quantitative Data Summary
ParameterRecommended ValueReference
Antibody Concentration2-10 mg/mL[3]
This compound:Antibody Molar Ratio10-20:1[2]
Reduction Incubation Time2 hours[4]
Reduction Temperature37°C[4]
Maleimide-Payload:Thiol Molar Ratio1.2-1.5:1N/A
Conjugation Incubation Time30 minutes[4]
Conjugation TemperatureOn ice[4]
Quenching Agent:Maleimide Molar Ratio1.5:1[4]
Characterization of the Antibody Conjugate
  • Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the percentage of monomeric antibody conjugate and the presence of aggregates.

  • Functional Activity: The binding affinity of the conjugated antibody to its target antigen should be assessed using methods like ELISA or Surface Plasmon Resonance (SPR). The activity of the conjugated payload (e.g., cytotoxicity for an ADC) should also be evaluated in relevant in vitro assays.

Chemical Reaction Visualization

The following diagram illustrates the chemical reaction of this compound reducing an antibody's disulfide bond, followed by the conjugation of a maleimide-activated payload.

G cluster_reaction Chemical Reaction of this compound-Mediated Antibody Conjugation Ab_SS Antibody-S-S-Antibody (Disulfide Bond) Ab_SH 2 x Antibody-SH (Free Thiols) Ab_SS->Ab_SH + this compound (Reduction) This compound This compound Conjugate Antibody-S-Payload (Stable Thioether Bond) Ab_SH->Conjugate + Payload-Maleimide (Conjugation) Maleimide Payload-Maleimide

Caption: this compound reduces antibody disulfide bonds to thiols for maleimide conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DAR Incomplete reductionOptimize this compound:antibody ratio, incubation time, or temperature. Ensure this compound solution is fresh.
Re-oxidation of thiolsPerform reduction and conjugation under an inert gas atmosphere.
Hydrolysis of maleimideEnsure maleimide-payload is stored properly and dissolved immediately before use.
High Aggregation High antibody concentrationPerform conjugation at a lower antibody concentration.
Hydrophobicity of the payloadOptimize the purification method to remove aggregates. Consider using a more hydrophilic linker.
Instability of the antibodyEnsure the antibody is stable in the chosen conjugation buffer and at the reaction temperatures.
Loss of Antibody Function Conjugation at critical cysteine residuesThis method targets interchain disulfides, which are generally not in the antigen-binding site. If function is lost, consider alternative conjugation strategies.
DenaturationAvoid harsh reaction conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the this compound-mediated conjugation of antibodies to maleimide-activated payloads. By carefully controlling the reaction parameters, researchers can achieve efficient and site-specific conjugation, leading to the generation of high-quality antibody conjugates for a wide range of applications in research, diagnostics, and therapeutics. The provided guidelines for data analysis and troubleshooting will further aid in the successful implementation and optimization of this essential bioconjugation technique.

References

Application Notes and Protocols for TSPC in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Tris(4-sulfonatophenyl)phosphine (TSPC) Application in Wastewater Treatment Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(4-sulfonatophenyl)phosphine (this compound), also referred to as Tris(m-sulfonatophenyl)phosphine trisodium salt (TPPTS), is a water-soluble organophosphorus compound. Its primary application in a wastewater context is not as a direct agent for the broad-spectrum treatment of municipal or general industrial effluents. Instead, its use is highly specialized, centering on its role as a ligand in aqueous-phase homogeneous catalysis, particularly in rhodium-catalyzed hydroformylation (oxo synthesis) for the production of aldehydes.[1] The "wastewater" in this specific industrial setting is the spent aqueous catalyst solution. The treatment of this effluent is primarily focused on the recovery of the high-value rhodium catalyst, a critical economic and environmental consideration.[2][3]

The water solubility of the this compound ligand is crucial for this process, as it retains the rhodium catalyst in the aqueous phase, allowing for easy separation from the organic product phase.[1] However, over time, the catalyst deactivates, and the rhodium must be recovered from this aqueous stream. This recovery process is a key aspect of the "wastewater treatment" associated with this compound.

Core Application: Rhodium Recovery from Industrial Wastewater

The primary challenge in the wastewater generated from hydroformylation processes utilizing Rh-TSPC catalysts is the efficient and near-complete recovery of rhodium.[1] Various methods have been developed to achieve this, often involving the oxidative decomposition of the this compound ligand to break the rhodium-phosphine bond, followed by precipitation or extraction of the rhodium.[4][5]

Quantitative Data on Rhodium Recovery

The following table summarizes the quantitative data found for different rhodium recovery methods from spent catalyst solutions.

Recovery MethodKey Reagents/ConditionsRhodium Recovery Efficiency (%)Reference
Oxidation & PrecipitationCarboxylic acid (C7-C22), Oxygen/Air (50-200°C), followed by HypochloriteNot specified, forms oil-soluble Rh compounds for separation[6]
Oxidation with H2O2H2O2, 90°C, 8-10 h stirringUp to 95%[4]
Oxidation in MicroreactorH2O2, 110°C, 29 min, 1:1 phase ratio95.6% (after secondary treatment)[4][5]
Alkaline Treatment & PrecipitationPotassium carbonate, Sodium borohydride96.71% - 97.45%[7]
HydrometallurgyHCl/H2O2 leaching (9.0 M HCl, 0.8 vol% H2O2), 60°C, 2.5 h~86%[8]
Pyrometallurgy (Incineration)Programmed heating up to 1100°CUp to 99.9%[3]
Pyrometallurgy (Metal Trapping)Solid iron trapping, 1200°C, 6 h96.53%[3]

Experimental Protocols

The following are generalized protocols for the recovery of rhodium from this compound-containing aqueous solutions, based on information from patents and scientific literature. These should be considered as starting points for methods development and optimization.

Protocol 1: Oxidative Recovery with Hydrogen Peroxide

This protocol is based on the principle of oxidizing the this compound ligand to break its coordination with rhodium, allowing for the separation of rhodium.[4][5]

Materials:

  • Spent aqueous catalyst solution containing Rh-TSPC complex

  • Hydrogen peroxide (H₂O₂) solution (concentration to be optimized)

  • Heating and stirring apparatus (e.g., heated magnetic stirrer or reactor)

  • Phase separation equipment (e.g., separatory funnel)

  • Analytical equipment for rhodium quantification (e.g., ICP-OES)

Procedure:

  • Reaction Setup: Place a known volume of the spent catalyst solution into a reaction vessel equipped with stirring and temperature control.

  • Heating: Heat the solution to the desired reaction temperature (e.g., 90-110°C).[4][5]

  • Oxidant Addition: Slowly add a predetermined volume of hydrogen peroxide solution to the heated catalyst solution while stirring vigorously. The optimal phase ratio (volume of catalyst solution to H₂O₂ solution) needs to be determined experimentally, with a 1:1 ratio being a common starting point.[4][5]

  • Reaction: Maintain the reaction at the set temperature and stirring for a specified duration (e.g., 29 minutes in a microreactor, or 8-10 hours in a batch reactor).[4][5]

  • Phase Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Allow the aqueous and organic phases (if any) to separate. The rhodium, now as a rhodium(III) complex, will be in the aqueous phase.[4]

  • Analysis: Collect the aqueous phase and analyze the rhodium concentration using a suitable analytical technique to determine the recovery efficiency.

  • Secondary Treatment (Optional): The remaining organic phase can be subjected to a second round of oxidative treatment to recover any residual rhodium.[5]

Protocol 2: Alkaline Precipitation

This protocol utilizes alkaline conditions to precipitate the rhodium from the solution.[7]

Materials:

  • Spent organic catalyst solution containing rhodium and organophosphorus ligands

  • Aqueous solution of potassium carbonate (e.g., 40 wt%) or other suitable base

  • Sodium borohydride solution (optional, as a reducing agent)

  • Filtration apparatus

  • Analytical equipment for rhodium quantification

Procedure:

  • Alkali Addition: To a known volume of the spent catalyst solution, add a specific amount of the alkaline solution (e.g., 1.05 equivalents to the phosphorus content).[7]

  • Precipitation: Stir the mixture to facilitate the precipitation of the rhodium compound. The exact time and temperature for this step may require optimization.

  • Reduction (Optional): The addition of a reducing agent like sodium borohydride can aid in the recovery of rhodium metal.[7]

  • Filtration: Separate the precipitated solid containing rhodium from the liquid phase by filtration.

  • Washing: Wash the precipitate to remove any impurities.

  • Analysis: Analyze the solid precipitate for its rhodium content to determine the recovery efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

Rhodium_Recovery_Workflow cluster_process Rhodium-TSPC Catalyst Recovery from Wastewater start Spent Aqueous Catalyst Solution (from Hydroformylation) treatment Wastewater Treatment (Rhodium Recovery) start->treatment recovered_rh Recovered Rhodium (for reuse) treatment->recovered_rh High Efficiency effluent Treated Effluent treatment->effluent Low Rh content

Caption: General workflow for the recovery of rhodium from this compound-containing industrial wastewater.

Oxidation_Mechanism cluster_mechanism Oxidative Degradation of this compound for Rhodium Recovery rh_this compound Rh-TSPC Complex (Aqueous Phase) rh3 Rh³⁺ Complex (Aqueous Phase) rh_this compound->rh3 Oxidation of Rh(I) to Rh(III) tspc_oxide This compound Oxide (Degraded Ligand) rh_this compound->tspc_oxide Ligand Degradation h2o2 H₂O₂ (Oxidant) oh_radical •OH (Hydroxyl Radicals) h2o2->oh_radical Generation oh_radical->rh_this compound Attacks & Decomposes

Caption: Proposed mechanism for the oxidative recovery of rhodium, involving the degradation of the this compound ligand.

Concluding Remarks

The application of this compound in wastewater treatment is a niche but important industrial process focused on resource recovery rather than general pollutant degradation. The primary goal is the economically viable and environmentally responsible recycling of rhodium from homogeneous catalyst systems. The methodologies employed, such as oxidation and precipitation, are effective in achieving high recovery rates. Further research and development in this area could focus on enhancing the efficiency and sustainability of these recovery processes, including the potential for regenerating the this compound ligand from its oxidized form. For researchers in drug development and other fields utilizing homogeneous catalysis, understanding these recovery protocols is crucial for the sustainable use of precious metal catalysts.

References

Application Notes and Protocols for the Use of Tetra-Sulfonated Phthalocyanines in Solar Energy Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with a two-dimensional, 18 π-electron conjugated system that makes them highly effective organic semiconductors. Their robust chemical and thermal stability, coupled with strong light absorption in the visible and near-infrared regions of the solar spectrum, positions them as promising materials for next-generation photovoltaic applications.[1][2] This document focuses on Tetra-Sulfonated Phthalocyanines (TSPC), water-soluble derivatives of phthalocyanines, and their application in solar energy conversion. The introduction of sulfonate groups enhances their processability and can influence the molecular stacking and electronic properties, making them suitable for use in various solar cell architectures, including organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and as interface layers in perovskite solar cells (PSCs).[2][3] These notes are intended for researchers and scientists in materials science, chemistry, and drug development exploring novel applications for photosensitive compounds.

Mechanism of Action in Photovoltaics

In the context of solar energy conversion, this compound and other phthalocyanine derivatives typically function as the p-type or electron-donor material within the active layer of a photovoltaic device. The fundamental process involves the following steps:

  • Light Absorption: Phthalocyanines absorb photons from sunlight, which excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an exciton (a bound electron-hole pair).[4]

  • Exciton Diffusion: The newly formed exciton diffuses through the phthalocyanine layer to an interface with an electron-acceptor (n-type) material (e.g., a fullerene derivative like PCBM in OPVs, or a semiconductor like TiO2 in DSSCs).

  • Charge Separation: At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the LUMO of the acceptor material, while the hole remains on the HOMO of the phthalocyanine. The energy level offset between the donor and acceptor materials drives this process.

  • Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor materials, respectively, to their corresponding electrodes (cathode and anode). This movement of charge generates a photocurrent.

The efficiency of these processes is critically dependent on the molecular structure of the phthalocyanine, the morphology of the active layer, and the architecture of the solar cell device.

Quantitative Data Presentation

The performance of solar cells is characterized by several key parameters: Power Conversion Efficiency (PCE or η), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of various solar cells incorporating different phthalocyanine derivatives, providing a comparative overview.

Table 1: Performance of Phthalocyanine-Based Organic Photovoltaic (OPV) Cells

Donor MaterialAcceptor MaterialDevice StructureVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
CuPcPerylene derivativeBilayer HeterojunctionN/AN/AN/A~1.0[5]
CuPcC60Bilayer Heterojunction0.5818.80.523.7 - 5.0[5]
TiOPcC60Bulk Heterojunction> CuPc devicesN/AN/AN/A[5]
ZnPc-Schottky DiodeN/AN/AN/AN/A[1]
PolyCuPcPCBMInverted Structure0.350.230.320.026[6]

Table 2: Performance of Phthalocyanine-Sensitized Dye-Sensitized Solar Cells (DSSCs)

SensitizerSemiconductorElectrolyteVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Asymmetric Zn-PhthalocyanineTiO2Iodide/TriiodideN/AN/AN/Aup to 6.4[7]
Tetrasulfonated GaPc (Gathis compound)TiO2Liquid JunctionN/AN/AN/AN/A[8]
Tetrasulfonated CuPcSnO2Me2SO and aqueousN/AN/AN/AN/A[3]

Experimental Protocols

The following protocols provide a generalized methodology for the fabrication and characterization of a phthalocyanine-based organic solar cell. These should be considered as a starting point, with specific parameters requiring optimization for the particular materials and equipment used.

Protocol 1: Fabrication of a Planar Heterojunction Organic Solar Cell

Objective: To fabricate a functional organic solar cell using a phthalocyanine derivative as the donor material and a fullerene derivative as the acceptor material.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Phthalocyanine material (e.g., ZnPc)

  • Fullerene derivative (e.g., C60)

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Metal for top electrode (e.g., Aluminum or Silver)

  • Organic solvents (e.g., Chloroform, Chlorobenzene)

  • Deionized water, Isopropanol, Acetone

  • Spin coater

  • High-vacuum thermal evaporator

  • Ultrasonic bath

  • UV-Ozone cleaner or Plasma Asher

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: a. Sequentially clean the ITO-coated glass substrates by ultrasonication in a bath of deionized water with detergent, followed by deionized water, acetone, and isopropanol, each for 15 minutes. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone or an oxygen plasma for 10 minutes to improve the work function of the ITO and remove any remaining organic residues.

  • Hole Transport Layer (HTL) Deposition: a. Transfer the cleaned substrates into a nitrogen-filled glovebox. b. Spin-coat a layer of PEDOT:PSS onto the ITO surface. A typical spin-coating recipe is 4000 rpm for 60 seconds. c. Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water.

  • Active Layer Deposition (Donor and Acceptor): a. Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). b. Deposit the phthalocyanine (e.g., ZnPc) layer to a desired thickness (e.g., 30 nm). The deposition rate should be slow, around 0.1-0.2 Å/s, to ensure a uniform film. c. Without breaking vacuum, deposit the acceptor layer (e.g., C60) on top of the phthalocyanine layer to a desired thickness (e.g., 40 nm).

  • Electron Transport Layer (Optional but Recommended): a. For improved performance, a thin electron transport/exciton blocking layer like Bathocuproine (BCP) can be deposited on top of the C60 layer (e.g., 8-10 nm thick).

  • Top Electrode Deposition: a. Using a shadow mask to define the active area of the device, deposit the metal top electrode (e.g., 100 nm of Aluminum or Silver) by thermal evaporation.

  • Encapsulation: a. To prevent degradation from air and moisture, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Protocol 2: Characterization of the Fabricated Solar Cell

Objective: To measure the key performance parameters of the fabricated phthalocyanine-based solar cell.

Materials and Equipment:

  • Solar simulator (AM 1.5G spectrum, 100 mW/cm²)

  • Source measure unit (SMU)

  • Computer with control and data acquisition software

  • Calibrated reference solar cell (e.g., silicon photodiode)

Procedure:

  • Calibration: a. Calibrate the intensity of the solar simulator to 100 mW/cm² using the calibrated reference solar cell.

  • Current Density-Voltage (J-V) Measurement: a. Connect the fabricated device to the source measure unit. The ITO electrode is the anode (+) and the metal top electrode is the cathode (-). b. Place the device under the solar simulator, ensuring the light fully illuminates the active area defined by the shadow mask. c. Sweep the voltage from reverse bias (e.g., -1 V) to forward bias (e.g., +1 V) and measure the corresponding current. d. Also, perform a J-V scan in the dark to assess the diode characteristics of the device.

  • Data Analysis: a. From the illuminated J-V curve, extract the following parameters:

    • Voc: The voltage at which the current is zero.
    • Jsc: The current density at zero voltage.
    • Fill Factor (FF): Calculated as (Vmax * Jmax) / (Voc * Jsc), where Vmax and Jmax are the voltage and current density at the maximum power point.
    • Power Conversion Efficiency (PCE): Calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident power density (100 mW/cm²).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the application of this compound in solar energy conversion.

G cluster_prep Substrate Preparation cluster_layers Device Fabrication (in Glovebox) cluster_active Active & Top Layers cluster_char Characterization ITO ITO Glass Substrate Clean Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO->Clean Dry N2 Drying Clean->Dry UV_Ozone UV-Ozone Treatment Dry->UV_Ozone HTL Spin-coat HTL (e.g., PEDOT:PSS) UV_Ozone->HTL Anneal_HTL Anneal HTL (150°C) HTL->Anneal_HTL Evap Thermal Evaporation (High Vacuum) Donor Deposit Donor (Phthalocyanine) Evap->Donor Acceptor Deposit Acceptor (e.g., C60) Donor->Acceptor Electrode Deposit Top Electrode (e.g., Al) Acceptor->Electrode Encapsulate Encapsulation Electrode->Encapsulate JV_Test J-V Testing under AM 1.5G Illumination Encapsulate->JV_Test Data Extract Parameters (Voc, Jsc, FF, PCE) JV_Test->Data

Caption: Workflow for the fabrication and characterization of a phthalocyanine-based organic solar cell.

G cluster_device Device Architecture cluster_process Energy Conversion Process Anode Anode (ITO) HTL Hole Transport Layer (HTL) Donor Donor (Phthalocyanine) Acceptor Acceptor (e.g., C60) Photon 1. Photon Absorption Cathode Cathode (Metal) Separation 3. Charge Separation at D-A Interface Collection 5. Charge Collection at Electrodes Exciton 2. Exciton Creation in Phthalocyanine Photon->Exciton Exciton->Separation Transport 4. Charge Transport Separation->Transport Transport->Collection

Caption: Key steps in the solar energy conversion process within a phthalocyanine-based solar cell.

References

Application Notes and Protocols: Dosimetry and Light Activation for TSPC-PDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic Therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] This approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissues. A key photosensitizer in vascular-targeted PDT (VTP) is WST-11 (TOOKAD® Soluble), a water-soluble palladium-bacteriochlorophyll derivative.[3] TSPC-PDT primarily targets the tumor vasculature, leading to rapid vascular occlusion and subsequent tumor necrosis.[4]

These application notes provide a comprehensive overview of the dosimetry and light activation protocols for this compound (specifically WST-11) in PDT. They include detailed experimental protocols for in vitro and in vivo applications, quantitative data from various studies, and visualizations of the key signaling pathways and experimental workflows.

Dosimetry and Light Activation Parameters

The efficacy of this compound-PDT is critically dependent on the precise control of several key parameters: the dose of the photosensitizer, the wavelength and total energy of the activating light, and the light fluence rate.

Quantitative Data Summary

The following tables summarize the dosimetry parameters and reported outcomes for this compound-PDT from preclinical and clinical studies.

Table 1: In Vitro Dosimetry and Efficacy of this compound-PDT

Cell LineThis compound (WST-11) ConcentrationLight Wavelength (nm)Light Dose (J/cm²)OutcomeReference
M2R MelanomaNot specified753100Significant phototoxicity[5]
Endothelial CellsNot specified753Not specifiedMediated by serum albumin trafficking[5]

Table 2: In Vivo Dosimetry and Efficacy of this compound-PDT in Animal Models

Animal ModelTumor TypeThis compound (WST-11) Dose (mg/kg)Light Wavelength (nm)Light Dose (J/cm²)Light Fluence Rate (mW/cm)OutcomeReference
Lewis RatsChoroidal Neovascularization2.5, 5, 7.575350, 100Not specifiedSelective and stable occlusion of CNV at 5mg/kg and 100J/cm²
Nude MiceM2R Melanoma Xenografts9Not specifiedNot specified10070% cure rate[5]
SCID MiceLNCaP-AR Prostate CancerNot specifiedNot specifiedNot specifiedNot specifiedEnhanced tumor control with combination therapy[6][7]

Table 3: Clinical Dosimetry and Efficacy of this compound-PDT in Human Trials

Cancer TypeThis compound (WST-11) Dose (mg/kg)Light Wavelength (nm)Light Dose (J/cm²)Light Fluence Rate (mW/cm)OutcomeReference
Localized Prostate Cancer2, 4, 6753200Not specifiedOptimal results at 4 mg/kg and 200 J/cm, with 83% negative biopsy rate[8]
Upper Tract Urothelial CarcinomaNot specifiedNot specifiedNot specified100, 150, 200MTD of 200 mW/cm; 68% complete response after second treatment[5][6][8][9][10]
Localized Prostate Cancer4Not specified200Not specified73.3% negative biopsy in the treated lobe[11][12]

Signaling Pathways in this compound-PDT

This compound-PDT initiates a cascade of cellular events, primarily driven by the generation of ROS. This leads to vascular shutdown and induction of apoptosis and necrosis in tumor cells.

TSPC_PDT_Mechanism This compound-PDT Mechanism of Action This compound This compound (WST-11) in vasculature ROS Reactive Oxygen Species (ROS) This compound->ROS Photon Absorption Light Light Activation (753 nm) Light->ROS Endothelial Endothelial Cell Damage ROS->Endothelial Oxidative Stress Tumor_Cell Tumor Cell ROS->Tumor_Cell Direct Cytotoxicity Vascular Vascular Shutdown (Thrombosis, Occlusion) Endothelial->Vascular Cascade Activation Hypoxia Tumor Hypoxia & Ischemia Vascular->Hypoxia Reduced Blood Flow Apoptosis Apoptosis Hypoxia->Apoptosis Necrosis Necrosis Hypoxia->Necrosis Tumor_Cell->Apoptosis Tumor_Cell->Necrosis

This compound-PDT Mechanism of Action

The primary mechanism of this compound-PDT is vascular-targeted, initiating with damage to the endothelial cells lining the tumor blood vessels. This triggers a cascade leading to vascular shutdown, depriving the tumor of oxygen and nutrients, which results in apoptotic and necrotic cell death.

Apoptosis_Pathway ROS-Induced Apoptosis Pathway ROS ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

ROS-Induced Apoptosis Pathway

Reactive oxygen species generated during this compound-PDT induce mitochondrial stress, leading to the release of cytochrome c. This initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell during apoptosis.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in this compound-PDT research.

In Vitro this compound-PDT Protocol

This protocol outlines the general procedure for evaluating the efficacy of this compound-PDT on cancer cell lines.

In_Vitro_Workflow In Vitro this compound-PDT Experimental Workflow Cell_Seeding 1. Cell Seeding (e.g., 96-well plate) TSPC_Incubation 2. This compound (WST-11) Incubation Cell_Seeding->TSPC_Incubation Light_Activation 3. Light Activation (e.g., 753 nm) TSPC_Incubation->Light_Activation Post_Incubation 4. Post-PDT Incubation (e.g., 24h) Light_Activation->Post_Incubation Viability_Assay 5. Cell Viability Assessment (e.g., MTT Assay) Post_Incubation->Viability_Assay Apoptosis_Assay 6. Apoptosis Assessment (e.g., Flow Cytometry) Post_Incubation->Apoptosis_Assay

In Vitro this compound-PDT Experimental Workflow

1. Cell Culture and Seeding:

  • Culture cancer cells of interest in appropriate media and conditions.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. This compound (WST-11) Incubation:

  • Prepare a stock solution of WST-11 in a suitable solvent (e.g., PBS or cell culture medium).

  • Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Replace the medium in the 96-well plate with the WST-11 containing medium.

  • Incubate the cells with WST-11 for a predetermined period (e.g., 1-4 hours) in the dark.

3. Light Activation:

  • Immediately following incubation, expose the cells to a light source with the appropriate wavelength (e.g., 753 nm).

  • The light dose (J/cm²) can be varied by adjusting the power density (mW/cm²) and exposure time.

4. Post-PDT Incubation:

  • After light exposure, replace the medium with fresh, drug-free medium.

  • Incubate the cells for a further 24-48 hours to allow for the manifestation of cytotoxic effects.

5. Assessment of Cell Viability (MTT Assay):

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

6. Assessment of Apoptosis (Annexin V/PI Staining):

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo this compound-PDT Protocol (Mouse Xenograft Model)

This protocol describes a general procedure for this compound-PDT in a subcutaneous tumor xenograft model in mice.

In_Vivo_Workflow In Vivo this compound-PDT Experimental Workflow Tumor_Implantation 1. Tumor Cell Implantation (Subcutaneous) Tumor_Growth 2. Tumor Growth to Desired Volume Tumor_Implantation->Tumor_Growth TSPC_Injection 3. This compound (WST-11) Injection (i.v.) Tumor_Growth->TSPC_Injection Light_Delivery 4. Interstitial Light Delivery (e.g., 753 nm) TSPC_Injection->Light_Delivery Short Drug-Light Interval Monitoring 5. Tumor Growth Monitoring Light_Delivery->Monitoring Endpoint 6. Endpoint Analysis (e.g., Histology) Monitoring->Endpoint

In Vivo this compound-PDT Experimental Workflow

1. Animal Model and Tumor Induction:

  • Use immunocompromised mice (e.g., nude or SCID mice).

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of the mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. This compound (WST-11) Administration:

  • Prepare a sterile solution of WST-11 for intravenous (i.v.) injection.

  • Administer the appropriate dose of WST-11 (e.g., 4 mg/kg) via tail vein injection.

3. Light Delivery:

  • Due to the rapid clearance of WST-11, light should be delivered shortly after injection (short drug-light interval).[5]

  • For interstitial PDT, insert one or more optical fibers with cylindrical diffusers directly into the tumor.[7][10]

  • Deliver the specified light dose (e.g., 200 J/cm) at the appropriate wavelength (753 nm) and fluence rate.

4. Post-Treatment Monitoring:

  • Monitor the tumor size and body weight of the mice regularly (e.g., every 2-3 days).

  • Observe for any signs of toxicity or adverse effects.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Perform histological analysis (e.g., H&E staining) to assess the extent of necrosis and tissue damage.

  • Immunohistochemistry can be used to evaluate markers of apoptosis (e.g., cleaved caspase-3) or vascular damage.

Conclusion

The successful application of this compound-PDT relies on a thorough understanding and optimization of dosimetry and light activation parameters. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and execute robust preclinical and clinical studies. The vascular-targeting mechanism of this compound offers a unique and potent approach to cancer therapy, and continued research in this area holds significant promise for the development of novel and effective treatments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Water Solubility of TSPC Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the water solubility of Tetrasulfophthalocyanine (TSPC) derivatives.

Frequently Asked questions (FAQs)

Q1: My this compound derivative has poor water solubility despite being sulfonated. What are the initial steps to troubleshoot this?

A1: Poor water solubility in sulfonated phthalocyanines can be due to several factors. Begin by verifying the purity of your compound, as residual non-sulfonated or partially sulfonated species can significantly decrease solubility. The degree of sulfonation is also critical; a higher degree of sulfonation generally leads to better water solubility. Additionally, consider the possibility of aggregation, where the planar this compound molecules stack together, reducing their interaction with water. Initial troubleshooting steps include:

  • Purity Analysis: Utilize techniques like HPLC to assess the purity and homogeneity of your this compound derivative.

  • Aggregation Assessment: Use UV-Vis spectroscopy to check for the characteristic spectral changes associated with aggregation (e.g., broadening or splitting of the Q-band).

  • pH Adjustment: The solubility of this compound derivatives is often pH-dependent. Experimentally determine the optimal pH for dissolution.

Q2: How does the degree of sulfonation impact the water solubility of phthalocyanine derivatives?

A2: The degree of sulfonation has a significant impact on the water solubility of phthalocyanine derivatives. The sulfonic acid groups (-SO₃H) are highly polar and readily ionize in aqueous solutions, which enhances the interaction of the molecule with water. Generally, a higher degree of sulfonation leads to increased water solubility. However, the sulfonation process can yield a mixture of mono-, di-, tri-, and tetra-sulfonated products. The presence of less-sulfonated species in a sample can reduce the overall water solubility. Therefore, purification to isolate the desired sulfonated species is often a crucial step.

Q3: What are the most effective methods to prevent the aggregation of this compound derivatives in aqueous solutions?

A3: Aggregation of this compound derivatives in aqueous solutions is a common issue that can lead to precipitation and reduced efficacy in biological assays. Effective methods to prevent aggregation include:

  • pH Optimization: Maintaining an optimal pH can help to keep the sulfonic acid groups ionized and promote electrostatic repulsion between molecules, thus preventing aggregation.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), can disrupt the π-π stacking interactions between the phthalocyanine rings.

  • Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic core of the this compound derivative within the cavity of a cyclodextrin molecule can physically prevent aggregation and enhance solubility.

  • Addition of Surfactants: Surfactants can form micelles around the this compound molecules, preventing their self-association. Cationic surfactants, in particular, have been shown to be effective in disrupting this compound aggregates.

Q4: Can I use co-solvents to improve the solubility of my this compound derivative? If so, which ones are recommended?

A4: Yes, co-solvents can be very effective in improving the solubility of this compound derivatives. They work by reducing the polarity of the aqueous solution and by disrupting the intermolecular forces that lead to aggregation. Dimethyl sulfoxide (DMSO) is a commonly used and effective co-solvent for phthalocyanines.[1][2] Other potentially useful co-solvents include ethanol and N,N-dimethylformamide (DMF).[3] It is important to use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations may be incompatible with biological experiments.[4]

Q5: How do I choose the right cyclodextrin for my this compound derivative?

A5: The choice of cyclodextrin depends on the size and structure of your specific this compound derivative. The most common cyclodextrins are α-, β-, and γ-cyclodextrin, which have different cavity sizes. For many phthalocyanine derivatives, β-cyclodextrin and its more water-soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are suitable. The formation of an inclusion complex should be confirmed experimentally using techniques like UV-Vis spectroscopy, NMR, or differential scanning calorimetry.[5][6]

Troubleshooting Guides

Issue 1: this compound Derivative Precipitates Out of Solution
Potential Cause Troubleshooting Steps
Incorrect pH Determine the optimal pH for your specific this compound derivative by performing a pH-solubility profile. Prepare a series of buffers with different pH values and observe the solubility.
Aggregation Use UV-Vis spectroscopy to check for signs of aggregation. If aggregation is suspected, try adding a small amount of a co-solvent like DMSO, a surfactant, or forming an inclusion complex with a cyclodextrin.
Low Degree of Sulfonation If possible, analyze the degree of sulfonation of your compound. If it is low, consider re-synthesizing or purifying the compound to obtain a more highly sulfonated derivative.
Salt Effects High concentrations of salts in the buffer can sometimes decrease the solubility of sulfonated compounds ("salting out"). Try reducing the salt concentration of your buffer.
Low Temperature Solubility can decrease at lower temperatures. Try gently warming the solution. However, be mindful of the thermal stability of your compound.
Issue 2: Difficulty in Forming a Cyclodextrin Inclusion Complex
Potential Cause Troubleshooting Steps
Incorrect Cyclodextrin Size The cavity of the cyclodextrin may be too small or too large for your this compound derivative. Try experimenting with different types of cyclodextrins (α-, β-, γ-CD) and their derivatives (e.g., HP-β-CD).
Inefficient Complexation Method The chosen method for complex formation (e.g., co-precipitation, kneading, freeze-drying) may not be optimal. Try different methods to see which yields the best results for your specific system.
Incorrect Stoichiometry The molar ratio of this compound derivative to cyclodextrin is crucial. Perform a Job's plot or phase solubility study to determine the optimal stoichiometry for complex formation.
Insufficient Mixing/Equilibration Time Ensure thorough mixing and allow sufficient time for the complex to form. Sonication can sometimes aid in the process.
Lack of Confirmation The absence of a visible precipitate does not guarantee complex formation. Use analytical techniques such as UV-Vis, NMR, or DSC to confirm the formation of the inclusion complex.[7]

Quantitative Data Summary

Table 1: Solubility of Selected Phthalocyanine Derivatives in Various Solvents

CompoundSolventSolubilityReference
Titanyl Phthalocyanine (TiOPc)ChloroformInsoluble[8]
TiOPc Derivative 3aChloroformSoluble[8]
TiOPc Derivative 3bChloroformSoluble[8]
Zinc Phthalocyanine (ZnPc)N-methyl-2-pyrrolidone (NMP)High[9]
Cobalt Phthalocyanine (CoPc)N,N-dimethylformamide (DMF)Low[9]

Note: This table provides a qualitative and semi-quantitative overview of phthalocyanine solubility in organic solvents, highlighting the significant impact of derivatization on solubility.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility through pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers covering a pH range relevant to your intended application (e.g., pH 4 to 10). Common buffer systems include citrate, phosphate, and borate buffers.

  • Sample Preparation: Weigh a small, excess amount of your this compound derivative into separate vials for each buffer pH to be tested.

  • Dissolution: Add a fixed volume of each buffer to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Measure the concentration of the dissolved this compound derivative in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.

  • Analysis: Plot the solubility of the this compound derivative as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation
  • Dissolve the this compound Derivative: Dissolve a known amount of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Dissolve the Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in an aqueous solution (e.g., deionized water or a buffer of appropriate pH). The molar ratio of this compound to cyclodextrin should be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Precipitation: Continue stirring for a set period (e.g., 1-2 hours) at a constant temperature. The inclusion complex should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected solid with a small amount of a solvent in which the free this compound is soluble but the complex is not, to remove any uncomplexed this compound.

  • Drying: Dry the final product under vacuum.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as FT-IR, NMR, DSC, or X-ray diffraction.[5][7][9]

Visualizations

Experimental_Workflow_for_Improving_TSPC_Solubility cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation & Optimization cluster_solution Outcome Poor_Solubility Poor this compound Solubility pH_Adjustment pH Adjustment Poor_Solubility->pH_Adjustment Attempt 1 Co_solvents Co-solvents (e.g., DMSO) Poor_Solubility->Co_solvents Attempt 2 Cyclodextrins Cyclodextrin Inclusion Poor_Solubility->Cyclodextrins Attempt 3 Surfactants Surfactants Poor_Solubility->Surfactants Attempt 4 Solubility_Test Quantitative Solubility Test pH_Adjustment->Solubility_Test Co_solvents->Solubility_Test Complex_Characterization Complex Characterization (NMR, DSC, FT-IR) Cyclodextrins->Complex_Characterization Aggregation_Analysis Aggregation Analysis (UV-Vis) Surfactants->Aggregation_Analysis Optimized_Solution Optimized Aqueous This compound Solution Solubility_Test->Optimized_Solution Aggregation_Analysis->Optimized_Solution Complex_Characterization->Optimized_Solution

Caption: Workflow for troubleshooting and improving this compound derivative solubility.

Cyclodextrin_Inclusion_Complex_Formation This compound This compound Derivative (Hydrophobic Core) Complex This compound-Cyclodextrin Inclusion Complex This compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Water Molecules Complex->Water Improved Interaction

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

References

Technical Support Center: Optimizing TSPC-Mediated Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrasulfonated phthalocyanine (TSPC)-mediated photodynamic therapy (PDT). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your light dosage and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of light for activating this compound?

A1: this compound, like other phthalocyanines, exhibits a strong absorption peak in the red region of the electromagnetic spectrum, typically between 670 and 690 nm.[1] Using a light source that emits within this wavelength range is crucial for efficient photoactivation and generation of reactive oxygen species (ROS).

Q2: How does the concentration of this compound affect PDT efficacy?

A2: The concentration of this compound is a critical parameter. Insufficient concentration will lead to inadequate ROS production and reduced therapeutic effect. Conversely, excessively high concentrations can lead to aggregation of the photosensitizer molecules, which can decrease their photodynamic efficiency through self-quenching.[2] It is essential to determine the optimal concentration for your specific cell line or tumor model through dose-response studies.

Q3: What is the typical subcellular localization of this compound?

A3: Studies on sulfonated aluminum phthalocyanines, which are structurally similar to this compound, have shown that these photosensitizers tend to accumulate in the endoplasmic reticulum and lipid droplets in cancer cells.[3][4] This localization pattern influences the initial site of photodamage and the subsequent cell death pathways that are activated.

Q4: What are the primary mechanisms of cell death induced by this compound-mediated PDT?

A4: this compound-mediated PDT, like other PDT modalities, can induce various forms of cell death, including apoptosis, necrosis, and autophagy.[5][6][7] The dominant pathway can depend on the light dose, this compound concentration, and the specific cell type. Generally, lower light doses may favor apoptosis, while higher doses can lead to necrosis.

Troubleshooting Guide

Issue 1: Low therapeutic efficacy or minimal cell death observed after this compound-PDT.

Potential Cause Troubleshooting Steps
Inadequate Light Penetration - For in vivo studies, ensure the wavelength of light used is within the "phototherapeutic window" (650-850 nm) for optimal tissue penetration.[8] - Consider using interstitial light delivery for deeper tumors.[8] - For in vitro studies, ensure the light path to the cells is not obstructed.
Suboptimal this compound Concentration or Uptake - Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line. - Optimize the incubation time to ensure sufficient cellular uptake. The uptake of sulfonated phthalocyanines can be time-dependent. - The presence of serum proteins can reduce the uptake of free this compound, so consider this in your experimental design.[9]
Low Oxygen Levels (Hypoxia) - PDT is an oxygen-dependent process. For in vitro experiments, ensure adequate oxygenation of the cell culture medium. - In vivo, tumor hypoxia can significantly limit PDT efficacy. Consider strategies to mitigate hypoxia, such as using lower fluence rates to reduce oxygen consumption.[4]
Incorrect Light Dosage (Fluence) - The total light dose (J/cm²) is a critical parameter. If the dose is too low, it will not be sufficient to activate enough this compound to induce cell death. - Refer to the quantitative data tables below for typical light dose ranges used in similar studies and perform a light dose-response experiment.
Photosensitizer Aggregation - High concentrations of this compound can lead to aggregation, which reduces its photoactivity.[2] Ensure that the this compound is fully dissolved in the vehicle solution and consider using formulations that prevent aggregation.

Issue 2: High variability in experimental results.

Potential Cause Troubleshooting Steps
Inconsistent Light Delivery - Ensure uniform illumination across the entire treatment area. Use a power meter to map the light field and ensure consistency between experiments. - Fluctuations in the output of the light source can lead to variability. Regularly check the power output of your laser or LED source.
Variations in this compound Uptake - Cell density and confluency can affect photosensitizer uptake. Standardize your cell seeding and treatment protocols. - Ensure consistent incubation times and this compound concentrations for all samples.
Biological Variability (in vivo) - Tumor size and vascularization can vary between animals, affecting both light and photosensitizer delivery. Group animals by tumor size to reduce variability. - The physiological state of the animal can influence treatment outcome. Ensure consistent animal handling and housing conditions.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data on light dosage from in vitro and in vivo studies using photosensitizers similar to this compound. This data can serve as a starting point for optimizing your experimental parameters.

Table 1: In Vitro Light Dose-Response Data for a Porphyrin-Based Photosensitizer (Sinoporphyrin Sodium) in 4T1 Breast Cancer Cells [10]

Light Dose (J/cm²)Cell Viability (%)
1.4379.31
4.2954.88
7.1533.91

Note: This data is for Sinoporphyrin Sodium and is provided as an illustrative example of a light dose-dependent response.

Table 2: In Vivo Light Dose and Tumor Response for Chlorin-e6 (Ce6) in a Mouse Mammary Carcinoma Model [3]

Light Dose (J/cm²)Fluence Rate (mW/cm²)Tumor Response
100 - 20085 - 130Complete and Partial Responders Observed

Note: This data is for Chlorin-e6 and demonstrates a range of light doses used in an in vivo setting. The original study further correlated the response with physiological parameters.

Experimental Protocols

In Vitro this compound-Mediated PDT Protocol

This protocol provides a general framework for conducting this compound-PDT experiments on adherent cancer cell lines.

  • Cell Seeding: Seed the desired cancer cell line in appropriate well plates or dishes and allow them to adhere and reach the desired confluency (typically 60-80%).

  • This compound Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO) and protect it from light.

    • Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for a predetermined period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with sterile PBS to remove any unbound photosensitizer.

  • Light Irradiation:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Irradiate the cells with a light source of the appropriate wavelength (e.g., 670-690 nm).

    • The light dose (J/cm²) is determined by the fluence rate (mW/cm²) and the irradiation time (seconds). Ensure uniform light delivery across all wells.

  • Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell death.

  • Assessment of Cell Viability: Evaluate cell viability using a standard assay such as MTT, XTT, or a live/dead cell staining kit.[11]

In Vivo this compound-Mediated PDT Protocol (Subcutaneous Tumor Model)

This protocol outlines a general procedure for this compound-PDT in a murine subcutaneous tumor model.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised or syngeneic mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).[12][13]

  • This compound Administration:

    • Prepare a sterile solution of this compound for injection.

    • Administer the this compound solution to the tumor-bearing mice, typically via intravenous (tail vein) injection. The dose will depend on the specific this compound formulation and animal model.

  • Drug-Light Interval (DLI): Allow a specific time interval (e.g., 3 to 24 hours) for the this compound to accumulate in the tumor tissue. This interval needs to be optimized for the specific photosensitizer and tumor model.[3]

  • Anesthesia and Light Delivery:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Irradiate the tumor with a laser or LED light source at the optimal wavelength for this compound activation. The light can be delivered topically using a fiber optic with a microlens to ensure a uniform spot size covering the tumor and a small margin of surrounding tissue.[3]

    • The light dose (J/cm²) should be carefully controlled and monitored.

  • Post-Treatment Monitoring:

    • Monitor the mice for any adverse effects.

    • Measure the tumor volume at regular intervals (e.g., every 2-3 days) to assess the treatment response. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • At the end of the study, tumors can be excised for histological or molecular analysis.

Signaling Pathways and Experimental Workflows

This compound-PDT Induced Cell Death Signaling Pathway

TSPC_PDT_Signaling This compound-PDT Induced Cell Death Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Light Light (670-690 nm) Light->ROS Activation ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Necrosis Necrosis ROS->Necrosis High Dose JNK_p38 JNK / p38 MAPK Activation ER_Stress->JNK_p38 Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis JNK_p38->Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-PDT initiates cell death via ROS-induced stress pathways.

General Experimental Workflow for In Vitro this compound-PDT

In_Vitro_Workflow In Vitro this compound-PDT Experimental Workflow Cell_Seeding 1. Cell Seeding TSPC_Incubation 2. This compound Incubation Cell_Seeding->TSPC_Incubation Washing 3. Washing TSPC_Incubation->Washing Light_Irradiation 4. Light Irradiation Washing->Light_Irradiation Post_Incubation 5. Post-Irradiation Incubation Light_Irradiation->Post_Incubation Viability_Assay 6. Viability Assay Post_Incubation->Viability_Assay

Caption: A stepwise workflow for conducting this compound-PDT experiments in vitro.

Logical Relationship for Troubleshooting Low this compound-PDT Efficacy

Troubleshooting_Logic Troubleshooting Low this compound-PDT Efficacy Low_Efficacy Low Efficacy Check_Light Check Light Source Low_Efficacy->Check_Light Check_this compound Check this compound Parameters Low_Efficacy->Check_this compound Check_Oxygen Check Oxygenation Low_Efficacy->Check_Oxygen Wavelength Correct Wavelength? Check_Light->Wavelength Light_Dose Sufficient Light Dose? Check_Light->Light_Dose TSPC_Conc Optimal this compound Conc.? Check_this compound->TSPC_Conc Incubation_Time Adequate Incubation Time? Check_this compound->Incubation_Time Hypoxia Is Hypoxia a Factor? Check_Oxygen->Hypoxia

Caption: A decision tree for troubleshooting suboptimal this compound-PDT results.

References

Technical Support Center: Troubleshooting Low Singlet Oxygen Yield with TSPC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tetrasulfonated Phthalocyanine (TSPC) as a photosensitizer. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experiments and address common challenges, such as unexpectedly low singlet oxygen yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a photosensitizer?

A1: Tetrasulfonated Phthalocyanine (this compound) is a water-soluble photosensitizer belonging to the phthalocyanine family of compounds. It is frequently used in photodynamic therapy (PDT) and other photochemical applications due to its strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light, and its ability to generate cytotoxic singlet oxygen (¹O₂) upon illumination.

Q2: How does this compound generate singlet oxygen?

A2: Upon absorption of light, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a process called intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state this compound can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, exciting it to the highly reactive singlet state (¹O₂).

Q3: What are the key factors that can influence the singlet oxygen quantum yield (ΦΔ) of this compound?

A3: The singlet oxygen quantum yield of this compound is highly sensitive to several experimental conditions. The most critical factors include the concentration of this compound, the solvent environment, the pH of the solution, and the presence of any quenching molecules.[1][2][3] Aggregation of this compound molecules is a primary cause of reduced singlet oxygen production.[1][2][3][4]

Troubleshooting Guide for Low Singlet Oxygen Yield

Q4: My singlet oxygen yield is significantly lower than expected. What is the most likely cause?

A4: The most common reason for a low singlet oxygen yield with this compound is aggregation of the photosensitizer molecules.[1][2][3][4] In aqueous solutions, this compound molecules have a strong tendency to stack on top of each other, forming aggregates. This process, often referred to as self-quenching, provides a pathway for the excited this compound molecules to return to the ground state without transferring energy to molecular oxygen, thus diminishing the production of singlet oxygen.[1][4]

Q5: How can I determine if my this compound is aggregated?

A5: this compound aggregation can be readily assessed using UV-Vis spectroscopy. Monomeric (non-aggregated) this compound in an aqueous solution typically exhibits a sharp and intense absorption peak, known as the Q-band, around 670-680 nm. When this compound aggregates, this Q-band will either broaden, decrease in intensity, and/or a new, blue-shifted band will appear.

Q6: What steps can I take to prevent this compound aggregation and improve my singlet oxygen yield?

A6: To minimize aggregation and enhance singlet oxygen generation, consider the following strategies:

  • Lower the Concentration: Reducing the concentration of this compound is often the most effective way to decrease aggregation and the associated self-quenching.[1][2]

  • Optimize the Solvent: While this compound is water-soluble, the use of organic solvents or the addition of co-solvents can disrupt the π-π stacking interactions that lead to aggregation.[1][5] For instance, solvents like dimethyl sulfoxide (DMSO) can promote the monomeric form of phthalocyanines.[3]

  • Adjust the pH: The pH of the solution can influence the protonation state of the sulfonic acid groups on this compound, which in turn can affect its aggregation behavior and singlet oxygen production efficiency.[6][7][8][9] The optimal pH may need to be determined empirically for your specific experimental setup.

Q7: Could the solvent I'm using be quenching the singlet oxygen?

A7: Yes, the choice of solvent can have a significant impact on the lifetime of singlet oxygen. Protic solvents, especially water, are known to quench singlet oxygen, reducing its effective concentration.[10] If your experimental conditions allow, using deuterated solvents, such as deuterium oxide (D₂O), can significantly extend the lifetime of singlet oxygen and may lead to a higher measurable yield.[1]

Q8: I've optimized the concentration and solvent, but my yield is still low. What else could be the problem?

A8: Several other factors could be contributing to a low singlet oxygen yield:

  • Photobleaching: this compound, like many photosensitizers, can be degraded by the very light used to excite it, a process known as photobleaching.[11][12][13] This will reduce the concentration of active photosensitizer over time. You can test for this by measuring the absorbance of your this compound solution before and after irradiation.

  • Insufficient Oxygen: Singlet oxygen is generated from ground-state molecular oxygen. If your solution is deoxygenated, the yield will be severely limited. Ensure your solution is adequately aerated, unless your experiment specifically requires anaerobic conditions.

  • Presence of Quenchers: Other molecules in your sample could be quenching the excited triplet state of this compound or the singlet oxygen itself. For example, some biological molecules and azide ions are known quenchers.[14]

Data Presentation

Table 1: Factors Influencing Singlet Oxygen Quantum Yield (ΦΔ) of Sulfonated Phthalocyanines

FactorObservationImplication for this compoundReference
Concentration Increasing photosensitizer concentration leads to a decrease in ΦΔ due to self-quenching and aggregation.Use the lowest possible this compound concentration that provides a sufficient signal to avoid underestimation of singlet oxygen yield.[1][2]
Aggregation Aggregated phthalocyanines exhibit significantly lower ΦΔ compared to their monomeric counterparts.The monomeric form of this compound is primarily responsible for singlet oxygen production.[3]
Solvent ΦΔ is generally higher in organic solvents like DMSO where aggregation is minimized. Water can quench singlet oxygen.Consider solvent optimization or the use of D₂O to enhance singlet oxygen lifetime and yield.[1][3]
pH The efficiency of singlet oxygen production can be pH-dependent for some photosensitizers.The optimal pH for this compound should be determined experimentally as it can influence aggregation and excited state properties.[6][8][9]
Central Metal Ion The nature of the central metal ion in the phthalocyanine ring significantly affects ΦΔ. Zinc (Zn) complexes are often highly efficient.The specific metal complex of the sulfonated phthalocyanine used will be a key determinant of its intrinsic singlet oxygen generating capability.[3]

Experimental Protocols

Protocol 1: Indirect Measurement of Singlet Oxygen Production using 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a common indirect method to quantify singlet oxygen generation by monitoring the decrease in absorbance of a chemical trap, 1,3-Diphenylisobenzofuran (DPBF), which reacts with singlet oxygen.[14][15][16][17][18][19]

Materials:

  • This compound photosensitizer

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer)

  • UV-Vis Spectrophotometer

  • Light source with a wavelength appropriate for this compound excitation (e.g., ~670 nm)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a stock solution of DPBF in a suitable solvent (e.g., ethanol). Note: DPBF is light-sensitive and should be handled in low-light conditions.

  • In a quartz cuvette, prepare the reaction mixture by adding the this compound solution and the DPBF solution to the final desired concentrations. A typical starting concentration for DPBF is in the micromolar range (e.g., 20-50 µM).

  • Measure the initial absorbance spectrum of the mixture in the dark, focusing on the DPBF absorbance peak around 410-415 nm.

  • Irradiate the sample with the light source at the excitation wavelength of this compound.

  • At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum , monitoring the decrease in the DPBF peak.

  • Calculate the rate of DPBF degradation , which is proportional to the rate of singlet oxygen production. This can be done by plotting the natural logarithm of the absorbance at the DPBF maximum versus time.

  • To determine the quantum yield (ΦΔ) , a reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal or Zinc Phthalocyanine) should be used under identical conditions for comparison.[17][20]

Caution: DPBF can be photobleached directly by the excitation light, so a control experiment with DPBF alone should be performed to account for this.[16] Additionally, DPBF can react with other reactive oxygen species, although it is relatively specific for singlet oxygen.[18]

Visualizations

Troubleshooting_Low_Singlet_Oxygen_Yield start Low Singlet Oxygen Yield Detected check_aggregation Is this compound aggregated? (Check UV-Vis Spectrum) start->check_aggregation is_aggregated Yes check_aggregation->is_aggregated Aggregated not_aggregated No check_aggregation->not_aggregated Not Aggregated reduce_concentration Decrease this compound Concentration is_aggregated->reduce_concentration optimize_solvent Optimize Solvent (e.g., use DMSO, add co-solvents) is_aggregated->optimize_solvent adjust_ph Adjust pH is_aggregated->adjust_ph check_photobleaching Is there photobleaching? (Check absorbance pre/post irradiation) not_aggregated->check_photobleaching re_measure_aggregation Re-measure Spectrum reduce_concentration->re_measure_aggregation optimize_solvent->re_measure_aggregation adjust_ph->re_measure_aggregation solution Yield Improved re_measure_aggregation->solution is_photobleaching Yes check_photobleaching->is_photobleaching no_photobleaching No check_photobleaching->no_photobleaching reduce_fluence Reduce Light Fluence/Time is_photobleaching->reduce_fluence check_oxygen Is oxygen present? no_photobleaching->check_oxygen reduce_fluence->solution is_oxygen Yes check_oxygen->is_oxygen no_oxygen No check_oxygen->no_oxygen check_quenchers Are quenchers present? (e.g., azide, certain biomolecules) is_oxygen->check_quenchers aerate_solution Aerate the Solution no_oxygen->aerate_solution aerate_solution->solution are_quenchers Yes check_quenchers->are_quenchers no_quenchers No check_quenchers->no_quenchers remove_quenchers Purify Sample / Remove Quenchers are_quenchers->remove_quenchers no_quenchers->solution remove_quenchers->solution Jablonski_Diagram_this compound cluster_this compound This compound States cluster_Oxygen Oxygen States S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Energy Transfer O2_ground ³O₂ (Ground State Oxygen) T1->dummy1 O2_singlet ¹O₂ (Singlet Oxygen) dummy1->O2_singlet Energy Transfer dummy1->dummy2 dummy2->O2_ground

References

Technical Support Center: Synthesis of Metal-Tetrasulfophthalocyanine (TSPC) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of metal-TSPC complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of metal-TSPC complexes.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in metal-TSPC synthesis. Several factors can contribute to this problem. Here's a step-by-step troubleshooting guide:

  • Purity of Reactants: Ensure that the 4-sulfophthalic acid, urea, and metal salt are of high purity. Impurities can interfere with the cyclotetramerization reaction.

  • Reaction Temperature: The reaction temperature is critical. A temperature of 210 °C is often cited for the synthesis.[1] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition of the product.

  • Urea to 4-Sulfophthalic Acid Ratio: A high molar excess of urea is necessary to act as a solvent and a source of ammonia for the formation of the phthalocyanine ring. A typical molar ratio is 10:1 of urea to 4-sulfophthalic acid.[1]

  • Catalyst: The use of a catalyst like 1,8-diazabicyclo-[2][3]undec-7-ene (DBU) can be beneficial in driving the reaction to completion.[1][3]

  • Reaction Time: Ensure the reaction is heated for a sufficient duration, typically around 3 hours, to allow for complete formation of the complex.[1]

  • Moisture: The presence of moisture can lead to side reactions and reduce the yield.[4] Ensure all glassware is thoroughly dried and reactants are handled in a dry environment where possible.

Q2: The color of my reaction mixture/product is not the expected deep blue/green. What does this indicate?

A2: An off-color product often points to the presence of impurities or incomplete reaction.

  • Brown or Black Impurities: These are often due to charring or decomposition of organic materials at high temperatures. Ensure the reaction temperature is carefully controlled.

  • Greenish Tinge: While many metal-TSPCs are blue, some can have a greenish hue. However, a significant deviation from the expected color could indicate the presence of oxidized species or side products.

  • Incomplete Metal Insertion: If the reaction to insert the metal ion is incomplete, you may have a mixture of the metal-free tetrasulfophthalocyanine (H₂TSPC), which is typically greenish-blue, and your desired metal-TSPC.

UV-Vis spectroscopy is an excellent tool to diagnose this issue. The Q-band absorption maximum for the metal-free this compound will be at a different wavelength compared to the metal-complex. By monitoring the UV-Vis spectrum, you can assess the completeness of the reaction.[5][6][7]

Q3: I'm having difficulty purifying my metal-TSPC complex. It seems to be aggregating. What can I do?

A3: Aggregation is a well-known phenomenon for phthalocyanines, especially in aqueous solutions, and can make purification challenging.[8][9]

  • Solvent Choice: While this compound complexes are water-soluble, their solubility can be influenced by pH and ionic strength. Using a slightly basic aqueous solution can sometimes help to deprotonate the sulfonic acid groups fully and reduce aggregation.

  • Recrystallization: Recrystallization from a water/ethanol mixture is a common purification method. The addition of ethanol can help to break up aggregates and allow for the formation of purer crystals upon cooling.

  • Dialysis: For removing small molecule impurities, dialysis against deionized water can be an effective technique for these large macrocyclic complexes.

  • Gel Permeation Chromatography (GPC): This technique can be used to separate the monomeric metal-TSPC from higher molecular weight aggregates.[10]

The following DOT script visualizes a troubleshooting workflow for aggregation issues during purification.

Aggregation_Troubleshooting start Impure Metal-TSPC (Aggregation Suspected) recrystallization Attempt Recrystallization (e.g., from water/ethanol) start->recrystallization check_purity Check Purity (e.g., UV-Vis, NMR) recrystallization->check_purity dialysis Perform Dialysis (against deionized water) dialysis->check_purity gpc Use Gel Permeation Chromatography (GPC) gpc->check_purity pure Pure Metal-TSPC check_purity->pure Successful still_impure Still Impure/ Aggregated check_purity->still_impure Unsuccessful still_impure->dialysis still_impure->gpc

Troubleshooting workflow for purification of aggregated metal-TSPC complexes.

Quantitative Data Summary

The yield of metal-TSPC complexes can be influenced by the choice of metal salt and reaction conditions. The following table summarizes typical yields for the synthesis of various metal-TSPC complexes from 4-sulfophthalic acid.

Metal SaltCatalystSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
FeCl₂DBU1,2,4-trichlorobenzene21018075
CoCl₂DBU1,2,4-trichlorobenzene210180~70-80
CuCl₂DBU1,2,4-trichlorobenzene210180~70-80
ZnCl₂DBU1,2,4-trichlorobenzene210180~70-80

Key Experimental Protocols

General Protocol for the Synthesis of Metal-Tetrasulfophthalocyanine (M-TSPC)

This protocol is adapted from the synthesis of metal phthalocyanine tetrasulfonic acids.[1]

Materials:

  • 4-Sulfophthalic acid (50 mmol)

  • Urea (0.50 mol)

  • Metal chloride (e.g., CoCl₂, CuCl₂, ZnCl₂) (30 mmol)

  • 1,8-diazabicyclo-[2][3]undec-7-ene (DBU) (1 g)

  • 1,2,4-Trichlorobenzene (150 mL)

  • Benzene

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 4-sulfophthalic acid (12.3 g, 50 mmol), urea (30.0 g, 0.50 mol), the desired metal chloride (30 mmol), and DBU (1 g).

  • Add 150 mL of 1,2,4-trichlorobenzene to the flask.

  • Heat the reaction mixture to 210 °C with stirring for 3 hours. The color of the mixture should change to a deep blue or green, indicative of phthalocyanine formation.

  • After 3 hours, allow the mixture to cool to room temperature.

  • Filter the solid product and wash thoroughly with benzene to remove the 1,2,4-trichlorobenzene solvent.

  • The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot deionized water and filter to remove any insoluble impurities.

  • Add ethanol to the filtrate to precipitate the purified metal-TSPC.

  • Filter the purified product, wash with ethanol, and dry under vacuum to a constant weight.

The following diagram illustrates the general workflow for the synthesis and purification of metal-TSPC complexes.

Synthesis_Workflow reactants Reactants: 4-Sulfophthalic Acid Urea Metal Salt DBU reaction Reaction in 1,2,4-Trichlorobenzene (210°C, 3h) reactants->reaction cooling Cooling to Room Temperature reaction->cooling filtration1 Filtration & Washing (with Benzene) cooling->filtration1 crude_product Crude Metal-TSPC filtration1->crude_product purification Purification: Recrystallization (Water/Ethanol) crude_product->purification filtration2 Filtration & Washing (with Ethanol) purification->filtration2 drying Drying under Vacuum filtration2->drying final_product Pure Metal-TSPC drying->final_product

General workflow for the synthesis and purification of metal-TSPC complexes.

Logical Relationships in Metal-TSPC Synthesis

The successful synthesis of metal-TSPC complexes depends on the interplay of several key parameters. The following diagram illustrates the logical relationships between reaction conditions and the desired outcome.

Logical_Relationships temp Optimal Temperature (e.g., 210°C) synthesis Successful Cyclotetramerization temp->synthesis ratio Correct Reactant Ratios (e.g., Urea:Acid) ratio->synthesis catalyst Presence of Catalyst (e.g., DBU) catalyst->synthesis time Sufficient Reaction Time (e.g., 3h) time->synthesis purity High Reactant Purity purity->synthesis high_yield High Yield synthesis->high_yield high_purity High Purity synthesis->high_purity low_side_products Minimal Side Products synthesis->low_side_products

Logical relationships influencing the outcome of metal-TSPC synthesis.

References

Technical Support Center: Enhancing the Photostability of TSPC Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of tetrasulfophthalocyanine (TSPC) compounds during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid photobleaching of this compound solution during irradiation. 1. High light intensity or prolonged exposure.[1][2] 2. Presence of reactive oxygen species (ROS).[3] 3. Suboptimal solvent or pH conditions.1. Reduce light intensity using neutral density filters or decrease exposure time.[2] 2. Add antioxidants such as ascorbic acid or Trolox to the formulation.[4][5] 3. Ensure the solvent system and pH are optimized for this compound stability.
Inconsistent photobleaching rates between experiments. 1. Fluctuations in light source intensity. 2. Variations in sample concentration or temperature. 3. Degradation of stock solution over time.1. Calibrate the light source before each experiment using a radiometer or actinometry.[6][7] 2. Maintain consistent experimental conditions, including concentration and temperature. 3. Prepare fresh this compound solutions for each experiment or store stock solutions under appropriate conditions (e.g., protected from light, refrigerated).
Formation of precipitate after adding stabilizing agents. 1. Poor solubility of the stabilizing agent in the this compound solution. 2. Incompatibility between the agent and the solvent system.1. Test the solubility of the stabilizing agent in the chosen solvent before adding it to the this compound solution. 2. Consider a different stabilizing agent or modify the solvent system to improve compatibility.
Low efficacy of photodynamic therapy (PDT) despite this compound presence. 1. Significant photobleaching of this compound before it can exert its therapeutic effect.[8] 2. Quenching of the excited state of this compound by other components in the formulation.1. Enhance photostability using the methods described above (e.g., antioxidants, encapsulation).[9][10] 2. Evaluate the compatibility of all formulation components to identify and remove any quenching agents.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound compounds?

A1: Photobleaching is the photochemical destruction of a fluorophore or photosensitizer, such as this compound, upon exposure to light.[2] This process can lead to a loss of the compound's therapeutic or imaging efficacy. In the context of photodynamic therapy, if the this compound degrades too quickly, it cannot generate a sufficient amount of reactive oxygen species to induce the desired biological effect.[8]

Q2: How can I quantitatively measure the photostability of my this compound formulation?

A2: Photostability can be quantified by monitoring the decrease in the absorbance or fluorescence of the this compound solution over time during light exposure. The photobleaching rate can be determined by fitting the decay of the signal to an exponential function.[1][11] Standardized protocols, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, provide a framework for systematic photostability testing.[6][12][13]

Q3: What are the primary mechanisms of this compound photodegradation?

A3: The primary mechanisms of this compound photodegradation involve reactions with reactive oxygen species (ROS), particularly singlet oxygen, which is generated by the this compound molecule itself upon light excitation.[14] This can lead to the oxidation and subsequent breakdown of the phthalocyanine macrocycle. Direct photolysis, where the molecule is broken down by absorbing light energy, can also contribute to degradation.[15]

Q4: How do antioxidants improve the photostability of this compound?

A4: Antioxidants can enhance the photostability of this compound by scavenging the reactive oxygen species that cause its degradation.[3][4][5] By neutralizing these harmful species, antioxidants protect the this compound molecule from oxidative damage, thereby prolonging its functional lifetime under illumination.

Q5: What is encapsulation and how can it enhance this compound photostability?

A5: Encapsulation is a process where the this compound molecules are enclosed within a protective matrix, such as liposomes, nanoparticles, or polymers.[9][10][16][17] This physical barrier can shield the this compound from reactive species and other degrading agents in the environment, leading to a significant improvement in its photostability.

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

Objective: To quantify the photobleaching rate of a this compound solution.

Materials:

  • This compound solution of known concentration

  • Spectrophotometer or fluorometer

  • Calibrated light source

  • Quartz cuvettes

  • Stir bar and magnetic stir plate

Methodology:

  • Prepare a this compound solution in the desired solvent and transfer it to a quartz cuvette.

  • Place the cuvette in the spectrophotometer/fluorometer and record the initial absorbance/fluorescence at the Q-band maximum (around 670-700 nm).

  • Expose the solution to a calibrated light source of known intensity.

  • At regular time intervals, stop the irradiation and record the absorbance/fluorescence.

  • Continue this process until the signal has significantly decreased (e.g., by 50% or more).

  • Plot the natural logarithm of the absorbance/fluorescence versus time.

  • The photobleaching rate constant (k) is the negative of the slope of the linear fit to this plot.

Protocol 2: Evaluating the Effect of an Antioxidant on this compound Photostability

Objective: To determine the effectiveness of an antioxidant in preventing this compound photobleaching.

Materials:

  • This compound solution

  • Antioxidant stock solution (e.g., ascorbic acid)

  • All materials listed in Protocol 1

Methodology:

  • Prepare two identical this compound solutions.

  • To one solution, add the antioxidant to the desired final concentration. The other solution will serve as the control.

  • Follow the procedure outlined in Protocol 1 for both the control and the antioxidant-containing solution.

  • Compare the photobleaching rate constants of the two solutions. A lower rate constant in the presence of the antioxidant indicates a protective effect.

Data Presentation

Table 1: Photobleaching Rates of this compound in Different Formulations

FormulationPhotobleaching Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
This compound in PBS0.05811.95
This compound in PBS + 10 mM Ascorbic Acid0.02133.01
This compound encapsulated in Liposomes0.01546.21

Table 2: Effect of Light Intensity on this compound Photostability

Light Intensity (mW/cm²)Photobleaching Rate Constant (k, min⁻¹)
100.025
250.058
500.112

Visualizations

cluster_0 Troubleshooting Workflow Problem Problem Identify_Symptoms Identify Symptoms (e.g., rapid bleaching) Problem->Identify_Symptoms Start Potential_Causes Consider Potential Causes (Light, ROS, Formulation) Identify_Symptoms->Potential_Causes Implement_Solutions Implement Solutions (Reduce light, Add antioxidant) Potential_Causes->Implement_Solutions Verify Verify Improvement Implement_Solutions->Verify

Caption: A logical workflow for troubleshooting this compound photostability issues.

cluster_pathway Mechanism of Photodegradation and Protection This compound This compound TSPC_excited This compound* This compound->TSPC_excited Degradation Degraded this compound This compound->Degradation Light Light (hν) Light->this compound Excitation TSPC_excited->this compound Fluorescence O2 ³O₂ (Oxygen) TSPC_excited->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) O2->ROS ROS->this compound Oxidative Attack Antioxidant Antioxidant ROS->Antioxidant Scavenging Neutralized_ROS Neutralized ROS Antioxidant->Neutralized_ROS

Caption: Signaling pathway of this compound photodegradation and antioxidant protection.

cluster_workflow Experimental Workflow: Photostability Assessment A 1. Prepare this compound Solution B 2. Measure Initial Absorbance/Fluorescence A->B C 3. Irradiate with Calibrated Light Source B->C D 4. Measure Signal at Time Intervals C->D D->C Repeat E 5. Plot ln(Signal) vs. Time D->E F 6. Calculate Photobleaching Rate from Slope E->F

References

Technical Support Center: Overcoming TSPC Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tumor-Specific Protein Corona (TSPC) nanoparticle delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound-nanoparticles.

I. Frequently Asked Questions (FAQs)

1. What are this compound-nanoparticles and what is their primary advantage?

Tumor-Specific Protein Corona (this compound)-nanoparticles are a novel class of targeted drug delivery vehicles. They are created by coating a nanoparticle core with proteins derived from the membrane of cancer cells. This "homotypic targeting" approach leverages the natural cell-to-cell adhesion molecules present on the cancer cell surface to achieve higher target specificity and accumulation at the tumor site compared to non-targeted nanoparticles.[1][2][3][4][5][6][7][8]

2. How do this compound-nanoparticles evade the immune system?

The cell membrane coating acts as a natural camouflage, presenting "self" markers that help the nanoparticles evade rapid clearance by the mononuclear phagocyte system (MPS), which includes macrophages in the liver and spleen.[4][9][10][11][12] This leads to a longer circulation half-life compared to bare nanoparticles, allowing more time for them to reach the tumor.[9][13][14]

3. What is the primary mechanism of this compound-nanoparticle uptake by tumor cells?

The uptake of this compound-nanoparticles by tumor cells is primarily mediated by receptor-mediated endocytosis.[15][16][17] Specific adhesion molecules on the this compound (e.g., E-cadherin, N-cadherin, EpCAM) bind to their corresponding receptors on the surface of tumor cells, triggering internalization.[2][6][8]

4. How does the in vivo performance of this compound-nanoparticles compare to PEGylated nanoparticles?

Studies have shown that this compound-nanoparticles, often referred to as cancer cell membrane-coated nanoparticles (CCM-NPs), can exhibit a significantly longer blood circulation half-life and higher tumor accumulation compared to conventional PEGylated nanoparticles.[2][9][13]

5. What are the common challenges encountered during in vivo studies with this compound-nanoparticles?

Common challenges include:

  • Low tumor accumulation and targeting efficiency.

  • High off-target accumulation in the liver and spleen.

  • Rapid clearance from circulation.

  • Variability in experimental results.

These challenges and their troubleshooting are addressed in detail in the following sections.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound-nanoparticles.

Problem 1: Low Tumor Accumulation

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inefficient this compound formation or loss of key targeting proteins. 1. Verify this compound Integrity: Use SDS-PAGE and Western Blot to confirm the presence of key tumor-associated adhesion molecules (e.g., E-cadherin, EpCAM, N-cadherin) on your this compound-nanoparticles compared to the source cancer cell membrane lysate.[2] 2. Optimize Coating Protocol: If key proteins are absent or in low abundance, adjust the membrane-to-nanoparticle ratio during the coating process (e.g., extrusion or sonication). Ensure that the preparation method does not denature the proteins.[9][13] 3. Proteomic Analysis: Perform mass spectrometry-based proteomic analysis of your this compound to get a comprehensive profile of the adsorbed proteins. This can help identify if the corona is dominated by non-targeting serum proteins.[10][18]
Poor "homotypic" matching between this compound and tumor model. 1. Confirm Cell Lineage: Ensure that the cancer cell line used to generate the this compound is the same as the one used to establish the in vivo tumor model.[1][3] 2. Evaluate Heterotypic Uptake In Vitro: As a control, test the uptake of your this compound-nanoparticles on a non-target cancer cell line to confirm specificity.
Suboptimal nanoparticle size. 1. Characterize Nanoparticle Size: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter of your this compound-nanoparticles. The optimal size for tumor accumulation is generally in the range of 50-200 nm.[2] 2. Adjust Core Nanoparticle Size: If the final size is outside the optimal range, consider using a different sized core nanoparticle for your this compound preparation.
Problem 2: High Off-Target Accumulation in Liver and Spleen

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incomplete or patchy cell membrane coating. 1. Visualize Coating: Use Transmission Electron Microscopy (TEM) to visually inspect the this compound-nanoparticles. A complete and uniform coating should be visible as a core-shell structure.[14] 2. Optimize Coating Protocol: Increase the ratio of cell membrane vesicles to nanoparticle cores during the fusion process (extrusion or sonication) to ensure complete coverage.[9][13][19]
Exposure of the underlying nanoparticle core. 1. Zeta Potential Measurement: Measure the zeta potential of the this compound-nanoparticles. The surface charge should be similar to that of the source cancer cell membrane vesicles and different from the bare nanoparticle core. A zeta potential closer to the bare core suggests incomplete coating. 2. Increase Coating Density: See "Optimize Coating Protocol" above.
Inherent clearance mechanisms. 1. Consider Pre-dosing: Some studies suggest that pre-dosing with non-therapeutic nanoparticles can temporarily saturate the MPS, reducing the clearance of the subsequently injected therapeutic nanoparticles.[14] 2. Analyze this compound Composition: A high abundance of opsonin proteins in the this compound can lead to increased MPS uptake. Proteomic analysis can help identify these proteins.

III. Data Presentation: Comparative In Vivo Performance

The following tables summarize quantitative data from studies comparing the in vivo performance of cell membrane-coated nanoparticles (a form of this compound) with PEGylated nanoparticles.

Table 1: Blood Circulation Half-Life

Nanoparticle FormulationCore MaterialBlood Half-Life (hours)Reference
Red Blood Cell Membrane-Coated NPPLGA39.6[9][10]
PEGylated NPPLGA15.8[9][10]
Red Blood Cell Membrane-Coated Gold NanocageGold9.5[13]
Bare Gold NanocageGold1.0[13]

Table 2: Tumor Accumulation

Nanoparticle FormulationTumor ModelTime Point (hours)Tumor Accumulation (%ID/g)Reference
Cancer Cell Membrane-Coated NPHomotypic Cancer Cells24~8[20]
Bare NanoparticleHomotypic Cancer Cells24~2[1]
Red Blood Cell Membrane-Coated Gold Nanocage4T1 Tumor48~6[13]
PEGylated Gold Nanocage4T1 Tumor48~3[13]

Table 3: Off-Target Organ Accumulation (Liver & Spleen)

Nanoparticle FormulationOrganTime Point (hours)Accumulation (%ID/g)Reference
PEGylated Quantum DotsLiver24~85[21]
PEGylated Quantum DotsSpleen24~25[21]
Cancer Cell Membrane-Coated NPLiver24Lower than bare NP[10]
Cancer Cell Membrane-Coated NPSpleen24Lower than bare NP[22]

IV. Experimental Protocols

Protocol 1: Fabrication of this compound-Nanoparticles (Cancer Cell Membrane Coating)

This protocol describes a general method for coating polymeric nanoparticles with cancer cell membranes.

Materials:

  • Cultured cancer cells (e.g., 4T1, MDA-MB-435)

  • Nanoparticle cores (e.g., PLGA nanoparticles)

  • Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • Sucrose solution

  • Extruder with polycarbonate membranes (e.g., 400 nm and 200 nm pore sizes)

Procedure:

  • Cell Culture and Harvesting: Culture the desired cancer cell line to a sufficient density. Harvest the cells by scraping or trypsinization, followed by washing with PBS.

  • Cell Lysis and Membrane Isolation: a. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to induce cell swelling and rupture. b. Homogenize the cell lysate using a Dounce homogenizer or by passing it through a small-gauge needle. c. Centrifuge the lysate at a low speed to pellet nuclei and intact cells. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed to pellet the cell membranes. e. Wash the membrane pellet with PBS to remove cytosolic proteins.

  • Membrane Vesicle Formation: a. Resuspend the purified cell membrane pellet in PBS. b. Extrude the membrane suspension sequentially through 400 nm polycarbonate membranes to form uniformly sized membrane vesicles.[1]

  • Coating of Nanoparticles: a. Mix the cancer cell membrane vesicles with the nanoparticle cores at a predetermined ratio. b. Co-extrude the mixture sequentially through 200 nm polycarbonate membranes.[1] Alternatively, sonication can be used to fuse the membranes onto the nanoparticle cores.[9]

  • Purification and Characterization: a. Purify the this compound-nanoparticles from free membrane vesicles by centrifugation. b. Characterize the final product for size (DLS), zeta potential, and morphology (TEM). c. Confirm the presence of membrane proteins using SDS-PAGE and Western Blot.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines a typical biodistribution study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound-nanoparticles (labeled with a fluorescent dye or radioisotope)

  • Control nanoparticles (e.g., PEGylated nanoparticles with the same label)

  • Anesthesia

  • Syringes and needles for intravenous injection

  • Tissue harvesting tools

  • Instrumentation for detecting the label (e.g., IVIS for fluorescence, gamma counter for radioactivity)

Procedure:

  • Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Randomly assign mice to different treatment groups (e.g., this compound-NP, PEG-NP, saline control). Administer the nanoparticles intravenously via the tail vein at a specified dose.

  • Blood Sampling: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), collect blood samples to determine the blood circulation half-life of the nanoparticles.

  • In Vivo Imaging (Optional): If using fluorescently labeled nanoparticles, perform whole-body imaging at different time points to visualize the biodistribution in real-time.

  • Tissue Harvesting and Analysis: a. At the final time point, euthanize the mice. b. Perfuse the circulatory system with saline to remove blood from the organs. c. Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain). d. Measure the amount of the label (fluorescence or radioactivity) in each organ and in the tumor. e. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Data Analysis: Compare the %ID/g in the tumor and off-target organs between the different nanoparticle formulations.

V. Mandatory Visualizations

Signaling Pathway for this compound-Nanoparticle Uptake

TSPC_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space TSPC_NP This compound-Nanoparticle Adhesion_Molecule Adhesion Molecule (e.g., E-cadherin) TSPC_NP->Adhesion_Molecule Presents Receptor Receptor (e.g., Cadherin) Adhesion_Molecule->Receptor Binds to Endosome Endosome Receptor->Endosome Triggers Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Matures into Drug_Release Drug Release Lysosome->Drug_Release Low pH triggers

Caption: Receptor-mediated endocytosis of a this compound-nanoparticle.

Experimental Workflow for this compound-Nanoparticle In Vivo Evaluation

TSPC_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Data Analysis NP_Core 1. Synthesize/ Procure Nanoparticle Core Coating 4. Coat Nanoparticles with Membranes (this compound-NP) NP_Core->Coating Cell_Culture 2. Culture Cancer Cells Membrane_Isolation 3. Isolate Cancer Cell Membranes Cell_Culture->Membrane_Isolation Membrane_Isolation->Coating Characterization 5. Characterize this compound-NP (Size, Zeta, Protein Profile) Coating->Characterization Tumor_Model 6. Establish Tumor Model in Mice Characterization->Tumor_Model Injection 7. Intravenous Injection of this compound-NPs Tumor_Model->Injection Monitoring 8. Monitor Biodistribution (Imaging, Blood Sampling) Injection->Monitoring Harvest 9. Harvest Tumor and Organs Monitoring->Harvest Quantification 10. Quantify NP Accumulation (%ID/g) Harvest->Quantification Comparison 11. Compare with Control NPs (e.g., PEGylated) Quantification->Comparison Conclusion 12. Draw Conclusions on Targeting Efficacy Comparison->Conclusion

Caption: A comprehensive workflow for the in vivo evaluation of this compound-nanoparticles.

References

Technical Support Center: TSPC-Induced Dark Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tetrasulfonated Phthalocyanine (TSPC) and other photosensitizers in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you understand and mitigate this compound-induced dark toxicity, ensuring the validity and success of your photodynamic therapy (PDT) research.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced dark toxicity?

A1: this compound-induced dark toxicity refers to the cytotoxic effects of Tetrasulfonated Phthalocyanine (a photosensitizer) on cells in the absence of light activation.[1] Ideally, a photosensitizer should be non-toxic until it is activated by a specific wavelength of light. However, at certain concentrations, this compound can cause cell damage and death even without photo-irradiation, which can interfere with the interpretation of phototoxicity studies.

Q2: What are the primary mechanisms of this compound-induced dark toxicity?

A2: The primary mechanisms of this compound-induced dark toxicity involve the induction of apoptosis and necrosis.[2][3] This is often linked to the photosensitizer's interaction with cellular components. Depending on its intracellular localization, this compound can induce damage to mitochondria, lysosomes, and the plasma membrane, leading to the activation of cell death pathways.[4][5]

Q3: How does the aggregation state of this compound affect its dark toxicity?

A3: The aggregation of this compound in aqueous solutions can influence its dark toxicity. While aggregation can sometimes decrease the availability of the monomeric, active form of the photosensitizer, potentially reducing dark toxicity, certain types of aggregates may still interact with cellular components and induce toxicity.[6] The relationship is complex and can be influenced by the specific formulation and cellular environment.

Q4: Can the choice of cell line influence the observed dark toxicity of this compound?

A4: Yes, the susceptibility to this compound-induced dark toxicity can vary significantly between different cell lines.[7][8] This can be due to differences in cell membrane composition, metabolic activity, and the expression of proteins involved in drug uptake and efflux.[9] It is crucial to characterize the dark toxicity of this compound in your specific cell model.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High background toxicity in "dark" control groups. 1. Accidental light exposure: Even low levels of ambient light can be sufficient to activate this compound.[10]2. High this compound concentration: The concentration of this compound may be in a range that is inherently toxic to the cells.[10]3. Extended incubation time: Prolonged exposure to this compound can lead to increased cellular uptake and toxicity.[11]4. Contamination: Microbial contamination in cell cultures can lead to cell death independent of the photosensitizer.1. Ensure complete darkness: Conduct all incubation and manipulation steps in a dark room or a light-proof incubator. Cover cell culture plates with aluminum foil.2. Optimize this compound concentration: Perform a dose-response curve to determine the highest non-toxic concentration of this compound for your specific cell line and incubation time.[12]3. Optimize incubation time: Test shorter incubation periods to minimize dark toxicity while allowing for sufficient cellular uptake.4. Maintain aseptic technique: Regularly check cell cultures for any signs of contamination.
Inconsistent dark toxicity results between experiments. 1. Variability in this compound solution: Inconsistent preparation of the this compound stock solution or aggregation over time.2. Inconsistent cell conditions: Variations in cell density, passage number, or growth phase.3. Subtle differences in experimental conditions: Minor variations in incubation time or temperature.1. Standardize solution preparation: Prepare fresh this compound solutions for each experiment from a well-characterized stock. Consider filtration to remove aggregates.2. Standardize cell culture: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.3. Strictly adhere to protocols: Ensure all experimental parameters are kept consistent between replicates and experiments.
High dark toxicity in non-cancerous "control" cell lines. 1. Lack of selectivity: this compound may not be inherently selective for cancer cells in the dark.2. Off-target effects: this compound may interact with essential cellular machinery in normal cells.1. Formulation strategies: Consider encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) to improve its delivery and reduce non-specific toxicity.[13]2. Structural modifications: If possible, explore different this compound derivatives or other photosensitizers with potentially lower intrinsic toxicity.

Quantitative Data Summary

The following tables summarize the dark cytotoxicity of various photosensitizers, including phthalocyanine derivatives, in different cell lines. This data can serve as a reference for designing your experiments.

Table 1: Dark Cytotoxicity (IC50) of Phthalocyanine Derivatives in Various Cell Lines

PhotosensitizerCell LineIncubation Time (h)Dark IC50 (µM)Reference
Zinc(II) Phthalocyanine (ZnPc)4R transformed fibroblasts2>10[4]
Zinc(II) Phthalocyanine (ZnPc)4R transformed fibroblasts24~5[4]
Cationic Zinc(II) Phthalocyanine (Pc13)B16F0 melanoma24> 5 (low toxicity)[3]
Tetra-α-(4-carboxyphenoxy) phthalocyanine zinc (TαPcZn)MCF-7 breast cancer3> 57.1 (low toxicity)[14]
Pyropheophorbide-a 17-diethylene glycol esterHeLa72>100[12]

Table 2: Effect of this compound Concentration on Mitochondrial Function in the Dark

This compound Concentration (µM/mg protein)Effect on State-3 RespirationEffect on Cytochrome c ReleaseReference
15InhibitionNot observed[15]
25InhibitionNot observed[15]

Key Experimental Protocols

Protocol 1: Assessment of Dark Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the viability of cells after incubation with a photosensitizer in the dark using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[16]

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • This compound Incubation: Prepare serial dilutions of the this compound stock solution in cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a "no this compound" control.

  • Dark Incubation: Incubate the plate for the desired period (e.g., 4, 24, or 48 hours) in a light-proof incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity

This protocol describes how to measure the activation of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • 96-well clear-bottom black plates

  • Cell culture medium

  • This compound stock solution

  • Caspase-3/7 activity assay kit (e.g., containing a substrate like DEVD-amc)

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the desired concentrations of this compound in the dark as described in Protocol 1.

  • Lysis: After the incubation period, lyse the cells according to the assay kit manufacturer's instructions.

  • Substrate Addition: Add the caspase-3/7 substrate solution to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol to allow for substrate cleavage.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration and express the results as a fold change relative to the untreated control.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in this compound-induced dark toxicity.

G Potential Signaling Pathway of this compound-Induced Apoptosis (Dark Toxicity) This compound This compound Accumulation in Mitochondria Mito_Damage Mitochondrial Membrane Damage This compound->Mito_Damage Cyt_C Cytochrome c Release Mito_Damage->Cyt_C Casp9 Caspase-9 Activation Cyt_C->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound accumulation in mitochondria can lead to membrane damage and apoptosis.

G Potential Signaling Pathway of this compound-Induced Necrosis (Dark Toxicity) TSPC_mem This compound Interaction with Plasma Membrane Mem_Damage Plasma Membrane Damage TSPC_mem->Mem_Damage ATP_dep ATP Depletion Mem_Damage->ATP_dep Ion_im Ion Imbalance Mem_Damage->Ion_im Necrosis Necrosis ATP_dep->Necrosis Ion_im->Necrosis

Caption: this compound interaction with the plasma membrane can cause necrosis.

Experimental Workflow

This diagram illustrates a general workflow for assessing this compound-induced dark toxicity.

G Experimental Workflow for Assessing this compound Dark Toxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Incubation Incubation with this compound (Complete Darkness) Cell_Culture->Incubation TSPC_Prep This compound Solution Preparation TSPC_Prep->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis Data Data Analysis Viability->Data Apoptosis->Data

Caption: Workflow for evaluating this compound dark toxicity in vitro.

References

Technical Support Center: Enhancing the Catalytic Efficiency of Tetrasulfophthalocyanine (TSPC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the catalytic efficiency of Tetrasulfophthalocyanine (TSPC) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound catalysts and provides systematic approaches to troubleshoot and resolve them.

Q1: My this compound-catalyzed reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a this compound-catalyzed reaction can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to identifying the root cause is crucial.[1][2]

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Catalyst Integrity: Ensure the this compound complex has not degraded. Phthalocyanine macrocycles can be susceptible to oxidative degradation under harsh conditions. Characterize the catalyst before and after the reaction using UV-Vis spectroscopy to check for changes in the characteristic Q-band absorption.

    • Proper Activation: If using a supported this compound catalyst, ensure the support material is properly activated and that the this compound is correctly immobilized.

  • Optimize Reaction Conditions:

    • Temperature: Temperature significantly impacts reaction rates.[3] Perform a temperature screen to find the optimal range. Be aware that excessively high temperatures can lead to catalyst degradation.[3]

    • pH: The pH of the reaction medium can influence the aggregation state and electronic properties of this compound, thereby affecting its catalytic activity. The optimal pH is reaction-dependent. For instance, in some photocatalytic degradations, acidic conditions enhance the redox activity.

    • Solvent: The choice of solvent can affect the solubility of both the this compound catalyst and the reactants, as well as the stability of reaction intermediates. Ensure all components are sufficiently soluble in the chosen solvent.

  • Check for Contaminants:

    • Poisons: The presence of impurities in the reactants, solvent, or gas stream can "poison" the catalyst by blocking active sites. Common poisons for metallophthalocyanine catalysts include sulfur compounds, strong coordinating ligands, and certain metal ions. Purify all reagents and solvents before use.

Q2: I am observing a rapid decline in the catalytic activity of my this compound over a short period. What could be the cause of this deactivation?

A2: Rapid catalyst deactivation is a common issue and can be attributed to several mechanisms, including fouling, poisoning, and thermal degradation.[1]

Troubleshooting Steps:

  • Fouling: Insoluble byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking active sites.

    • Solution: Analyze the reaction mixture for insoluble materials. Modifying the reaction conditions (e.g., temperature, reactant concentration) may prevent the formation of these byproducts. If fouling occurs, regeneration of the catalyst by washing with an appropriate solvent may be possible.

  • Poisoning: As mentioned previously, strong binding of impurities to the active metal center of the this compound can lead to rapid deactivation.

    • Solution: Rigorous purification of all reaction components is essential. Using a guard bed to remove potential poisons before they reach the catalyst bed can be an effective strategy in continuous flow systems.

  • Thermal Degradation (Sintering): For supported this compound catalysts, high temperatures can cause the support material to restructure or the this compound molecules to aggregate, leading to a loss of active surface area.

    • Solution: Operate within the recommended temperature range for the specific this compound and support material. Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for aggregation or changes in morphology.

Q3: How does the choice of the central metal ion in the this compound complex affect its catalytic efficiency?

A3: The central metal ion is the primary active site in this compound catalysts, and its identity plays a crucial role in determining the catalytic activity and selectivity for a specific reaction. Different metals have varying redox potentials and coordination properties, which directly influence their catalytic performance.

For example, in the oxidation of ethanethiol, Cobalt(II) this compound (Cothis compound) has been shown to be significantly more active than Iron(II) this compound (Fethis compound), while Copper(II) this compound (Cuthis compound) was found to be non-catalytic under the tested conditions.

Q4: What is the role of the support material when using an immobilized this compound catalyst, and how does it influence performance?

A4: The support material in heterogeneous catalysis serves several critical functions that can significantly enhance the overall performance of the this compound catalyst.[4]

  • Increased Surface Area and Dispersion: High-surface-area supports allow for a better dispersion of the this compound molecules, maximizing the number of accessible active sites.[1]

  • Stability: The support can stabilize the this compound, preventing aggregation and leaching into the reaction medium, which is crucial for catalyst longevity and reusability.

  • Electronic Interactions: The support can have electronic interactions with the this compound, which can modify the electron density at the metal center and, in turn, influence its catalytic activity.

  • Mass Transfer: The pore structure of the support material affects the diffusion of reactants to, and products from, the active sites.[1]

Commonly used support materials include silica, alumina, titania, and carbon-based materials. The choice of support should be tailored to the specific reaction conditions and the desired catalytic outcome.

Quantitative Data on this compound Catalytic Performance

The following tables summarize quantitative data on the catalytic performance of this compound and related phthalocyanine catalysts under various conditions.

Table 1: Comparison of Catalytic Activity of Different Metallated TSPCs for Ethanethiol Oxidation

CatalystCentral MetalTurnover Number (TON)Turnover Frequency (TOF) (min⁻¹)Temperature (°C)
Cothis compoundCobalt (Co)728.140
Fethis compoundIron (Fe)Lower than Cothis compoundLower than Cothis compound40
Cuthis compoundCopper (Cu)Non-catalyticNon-catalytic40

Data sourced from a study on the oxidation of ethanethiol in dimethylformamide.

Table 2: Effect of pH on the Photocatalytic Degradation Rate of Rhodamine B using a Zinc Phthalocyanine-Sensitized TiO₂ Catalyst

pHApparent Rate Constant (k_app) (min⁻¹)
30.098
50.085
70.062
90.051
110.043

This data is for a related zinc phthalocyanine catalyst and illustrates the general trend of pH effects on photocatalytic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound catalysts.

Protocol 1: Synthesis of Immobilized this compound on a Silica Support

Objective: To prepare a heterogeneous this compound catalyst by immobilizing it on a silica gel support.

Materials:

  • Cobalt(II) tetrasulfophthalocyanine (Cothis compound)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Silica gel (high purity, for chromatography)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Functionalization of Silica Support: a. Suspend 10 g of silica gel in 100 mL of anhydrous toluene in a round-bottom flask. b. Add 5 mL of APTES to the suspension. c. Reflux the mixture for 12 hours under an inert atmosphere (e.g., nitrogen or argon). d. Allow the mixture to cool to room temperature, then filter the functionalized silica. e. Wash the silica sequentially with toluene, ethanol, and deionized water to remove unreacted APTES. f. Dry the amino-functionalized silica in a vacuum oven at 80°C for 4 hours.

  • Immobilization of Cothis compound: a. Dissolve 0.5 g of Cothis compound in 50 mL of deionized water. b. Adjust the pH of the Cothis compound solution to approximately 4 using dilute HCl. c. Add 5 g of the dried amino-functionalized silica to the Cothis compound solution. d. Stir the suspension at room temperature for 24 hours. e. Filter the resulting blue solid (Cothis compound-NH₂-Silica). f. Wash the catalyst thoroughly with deionized water until the filtrate is colorless to remove any unbound Cothis compound. g. Dry the final immobilized catalyst in a vacuum oven at 60°C overnight.

Protocol 2: Evaluation of Photocatalytic Activity of this compound for Organic Pollutant Degradation

Objective: To determine the photocatalytic efficiency of a this compound catalyst for the degradation of a model organic pollutant (e.g., Methylene Blue) under visible light irradiation.

Materials:

  • Immobilized this compound catalyst (from Protocol 1)

  • Methylene Blue (MB) stock solution (e.g., 100 ppm)

  • Deionized water

  • Photoreactor equipped with a visible light source (e.g., a xenon lamp with a UV cutoff filter)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Reaction Setup: a. Prepare a 10 ppm solution of MB in deionized water. b. Add a specific amount of the this compound catalyst (e.g., 0.1 g/L) to 100 mL of the MB solution in the photoreactor vessel. c. Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached.

  • Photocatalytic Reaction: a. Take an initial sample (t=0) from the suspension. b. Turn on the visible light source to initiate the photocatalytic reaction. c. Maintain constant stirring and temperature throughout the experiment. d. Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Sample Analysis: a. Immediately after withdrawal, centrifuge or filter each aliquot to remove the catalyst particles. b. Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer. c. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Data Analysis: a. Plot the concentration of MB (or Cₜ/C₀) as a function of irradiation time. . Determine the apparent reaction rate constant by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

Visualizations

Troubleshooting Workflow for Low Catalytic Efficiency

Troubleshooting_Workflow start Low Catalytic Efficiency Observed check_catalyst Verify Catalyst Integrity & Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_impurities Investigate Potential Contaminants start->check_impurities catalyst_degraded Catalyst Degraded? check_catalyst->catalyst_degraded conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal impurities_present Impurities Present? check_impurities->impurities_present catalyst_degraded->check_conditions No resynthesize Resynthesize or Procure New Catalyst catalyst_degraded->resynthesize Yes conditions_suboptimal->check_impurities No optimize_conditions Optimize Temperature, pH, Solvent conditions_suboptimal->optimize_conditions Yes purify_reagents Purify Reactants and Solvents impurities_present->purify_reagents Yes end_point Improved Efficiency impurities_present->end_point No resynthesize->end_point optimize_conditions->end_point purify_reagents->end_point

Caption: A logical workflow for troubleshooting low catalytic efficiency in this compound-catalyzed reactions.

Experimental Workflow for Evaluating this compound Photocatalytic Activity

Photocatalysis_Workflow prep_catalyst Prepare/Characterize this compound Catalyst adsorption_eq Adsorption-Desorption Equilibrium (in dark) prep_catalyst->adsorption_eq prep_solution Prepare Pollutant Solution prep_solution->adsorption_eq photoreaction Initiate Photocatalysis (Visible Light) adsorption_eq->photoreaction sampling Collect Aliquots at Time Intervals photoreaction->sampling analysis Analyze Samples (UV-Vis Spectroscopy) sampling->analysis data_processing Process Data & Determine Kinetics analysis->data_processing conclusion Evaluate Catalytic Efficiency data_processing->conclusion

Caption: A standard experimental workflow for assessing the photocatalytic activity of a this compound catalyst.

References

Avoiding photobleaching of TSPC during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Tetrasulfonated Phthalocyanine (TSPC) during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fluorescence microscopy that may be related to photobleaching.

Problem Potential Cause Recommended Solution
Rapid signal loss during live-cell imaging. High excitation laser power.Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.
Prolonged exposure time.Decrease the image acquisition time. For live-cell imaging, use the shortest possible exposure that still yields a clear image.
High oxygen concentration.Use an oxygen scavenging system in your imaging medium. Commercial reagents like ProLong™ Live Antifade Reagent or home-made buffers containing glucose oxidase and catalase can be effective.[1][2]
Fluorescence signal is already dim at the start of the experiment. Photobleaching occurred before imaging.Protect this compound-labeled samples from light at all stages of preparation and storage. Use light-blocking containers and work in a dimly lit environment.
Quenching by the mounting medium.Some antifade reagents can cause an initial drop in fluorescence intensity.[3][4] Test different antifade formulations to find one with minimal initial quenching for this compound.
Inconsistent fluorescence intensity between samples. Varied levels of photobleaching.Standardize all imaging parameters across all samples, including laser power, exposure time, and time between labeling and imaging.
High background fluorescence. Autofluorescence from cells or medium.Perform a pre-bleaching step on the sample before introducing the fluorescent probe to reduce autofluorescence.
Non-specific binding of this compound.Optimize your staining protocol to ensure specific labeling and include thorough washing steps to remove unbound this compound.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[5] When a this compound molecule absorbs light, it enters an excited electronic state. From this state, it can return to the ground state by emitting a fluorescent photon. However, it can also transition to a long-lived, highly reactive triplet state. In this triplet state, this compound can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can then chemically modify and destroy the this compound molecule, rendering it non-fluorescent.[6][7] This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise image quality and the accuracy of quantitative measurements.

Q2: How can I minimize this compound photobleaching during my experiment?

Minimizing photobleaching involves a multi-faceted approach:

  • Reduce Excitation Light:

    • Lower Laser Power: Use the minimum laser power necessary for a good signal. The rate of photobleaching often increases with the square or even higher powers of the excitation intensity.[8][9]

    • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its color.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera to capture a clear image.

  • Protect the Sample from Light:

    • Store this compound and labeled samples in the dark.

    • During sample preparation, work in a room with reduced lighting.

    • Use the microscope's shutter to block the excitation light when not actively acquiring images.

  • Use Antifade Reagents:

    • Incorporate an antifade reagent into your mounting medium for fixed cells or your imaging buffer for live cells. These reagents work by scavenging reactive oxygen species.[3][4][10][11]

Q3: What are the best antifade reagents for this compound?

While studies directly comparing a wide range of antifade agents specifically for this compound are limited, general principles and data from similar fluorophores can guide the selection. Commonly used and effective antifade agents include:

  • p-Phenylenediamine (PPD): Known to be a very effective antifade agent, though it can be toxic and may lower the initial fluorescence intensity.[3][4][10][11]

  • n-Propyl gallate (NPG): A less toxic alternative to PPD that is also effective at reducing fading.[3][4][10][11]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another commonly used antifade reagent.[4][11]

  • Commercial Formulations: Products like ProLong™ Gold, Vectashield®, and SlowFade® are widely used and have been shown to be effective for a variety of fluorophores.[3][4][12] ProLong™ Live is an option for live-cell imaging.[1][2]

The optimal antifade reagent can be dye and sample-dependent, so it is recommended to test a few options to determine the best one for your specific experimental conditions.

Q4: How does the cellular environment affect this compound photobleaching?

The local environment of the this compound molecule can significantly influence its photostability. Key factors include:

  • Oxygen Concentration: The presence of molecular oxygen is a major driver of photobleaching for many fluorophores, including phthalocyanines, due to the generation of singlet oxygen.[6] Reducing the local oxygen concentration can significantly enhance photostability.

  • Solvent Polarity and Viscosity: The solvent can affect the excited state lifetime and the rate of non-radiative decay pathways, which in turn can influence the photobleaching quantum yield. The photostability of metal phthalocyanines has been shown to depend on the organic solvent used.[5][6]

  • Binding to Cellular Structures: The binding of this compound to macromolecules or its localization within specific cellular compartments can alter its photophysical properties and, consequently, its susceptibility to photobleaching.

Quantitative Data Summary

The following tables summarize key photophysical parameters for zinc phthalocyanines, which are structurally similar to this compound, and the relative performance of common antifade agents.

Table 1: Photophysical Properties of Zinc Phthalocyanine Derivatives

ParameterValueSolventReference
Singlet Oxygen Quantum Yield (ΦΔ)0.55Monomeric in solution[13]
Singlet Oxygen Quantum Yield (ΦΔ)0.76DMSO[14]
Singlet Oxygen Quantum Yield (ΦΔ)0.70DMF[14]
Singlet Oxygen Quantum Yield (ΦΔ)0.59Aqueous Solution[15]
Fluorescence Quantum Yield (ΦF)0.17DMSO[16]
Fluorescence Lifetime (τF)1.42 nsDMSO[16]

Table 2: Relative Effectiveness of Common Antifade Agents

Antifade AgentRelative Photostability Increase (compared to no antifade)Initial Fluorescence IntensityReference
p-Phenylenediamine (PPD)HighCan cause initial quenching[3][4][10]
n-Propyl gallate (NPG)HighGenerally good[3][4][10]
Vectashield®HighCan cause initial quenching[3][12]
SlowFade®Moderate to HighGenerally good[3]
MowiolModerateNo initial quenching[3][4]
ROXS (reducing and oxidizing system)HighPreserves brightness[12]

Experimental Protocols

Protocol: General Procedure for Using an Antifade Mounting Medium with this compound-Stained Fixed Cells
  • Prepare the Sample: Perform your standard cell culture, fixation, permeabilization, and this compound staining protocols.

  • Wash: After the final staining step, wash the coverslips thoroughly with phosphate-buffered saline (PBS) to remove any unbound this compound.

  • Prepare for Mounting: Gently aspirate the excess PBS from the coverslip. It is important not to let the cells dry out completely.

  • Apply Antifade Medium: Place a small drop of the chosen antifade mounting medium (e.g., ProLong™ Gold, Vectashield®) onto a clean microscope slide.

  • Mount Coverslip: Carefully invert the coverslip with the cells facing down onto the drop of mounting medium on the slide. Avoid trapping air bubbles.

  • Remove Excess Medium: Gently press on the coverslip to remove any excess mounting medium. This can be done by placing a piece of absorbent paper at the edge of the coverslip.

  • Cure and Seal (if applicable): Some mounting media require a curing period. For example, ProLong™ Gold should be cured for 24 hours at room temperature in the dark.[17] After curing, you can seal the edges of the coverslip with clear nail polish to prevent drying and movement.

  • Image: Image the sample on the fluorescence microscope, following the guidelines for minimizing photobleaching outlined in the FAQs.

Visualizations

Caption: Signaling pathway of this compound photobleaching and the role of antifade agents.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_optimization Photobleaching Minimization Staining This compound Staining Washing Washing Staining->Washing Mounting Mounting with Antifade Medium Washing->Mounting Imaging Image Acquisition Mounting->Imaging Analysis Data Analysis Imaging->Analysis Low_Power Low Excitation Power Low_Power->Imaging Short_Exposure Short Exposure Time Short_Exposure->Imaging Antifade_Reagent Use Antifade Reagent Antifade_Reagent->Mounting

Caption: Experimental workflow for minimizing this compound photobleaching.

References

Validation & Comparative

A Comparative Guide to the Efficacy of TSPC and Other Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tetrasulfonated phthalocyanine (TSPC), a second-generation photosensitizer, with other notable photosensitizers used in Photodynamic Therapy (PDT), including the first-generation photosensitizer Photofrin® and the precursor 5-aminolevulinic acid (ALA). This comparison is supported by experimental data from in vitro and in vivo studies, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors. The efficacy of PDT is highly dependent on the choice of photosensitizer. This guide evaluates the performance of this compound against established photosensitizers, focusing on key metrics such as cytotoxicity, tumor response, and mechanisms of action.

Tetrasulfonated phthalocyanine (this compound) , and its derivatives like Aluminium (III) phthalocyanine chloride tetrasulphonate (AlPcS4Cl), are second-generation photosensitizers characterized by strong absorption in the red region of the spectrum, allowing for deeper tissue penetration of light. They are known to induce apoptosis through the generation of ROS, leading to mitochondrial-mediated cell death pathways.

Photofrin® (Porfimer sodium) is a first-generation photosensitizer and the most widely used in clinical PDT. It is a complex mixture of porphyrins that localizes in the mitochondria and can induce both apoptosis and necrosis depending on the treatment parameters.

5-aminolevulinic acid (ALA) is a prodrug that is metabolized endogenously to the photosensitizer Protoporphyrin IX (PpIX). ALA-PDT is widely used in dermatology and for the treatment of certain cancers, and its mechanism of action involves the induction of apoptosis through mitochondrial and endoplasmic reticulum stress- C.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound, Photofrin®, and ALA.

In Vitro Cytotoxicity
PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Wavelength (nm)Incubation Time (h)Reference
AlPcS4Cl A549 (Lung)Not specified, but significant toxicity observed10673.2Not specified[1]
Photofrin® SCC VII (Squamous)> 0.5 (at 24h)263024[2]
Photofrin® A431 (Squamous)Not specified, dose-dependentNot specifiedNot specifiedNot specified[3][4]
ALA SCC25 (Squamous)Not specified, dose-dependentNot specifiedNot specified12
Photomed (Chlorin) SCC VII (Squamous)~ 0.5 (at 24h)266224[2]

Note: Direct comparative studies with IC50 values for all three photosensitizers under identical conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.

In Vivo Tumor Response
PhotosensitizerTumor ModelEndpointResultsReference
AlPcS4Cl-nano Lung CSCs xenograftTumor growth inhibitionSignificant inhibition of tumor growth[1]
Photofrin® Barrett's esophagus with HGDComplete reversal of HGD40% at 24 months[5][6]
ALA Barrett's esophagus with HGDComplete reversal of HGD47% at 24 months[5][6]
Photofrin® Murine mammary tumorTumor growth delaySignificant delay compared to control[7]
DVDMS (Photofrin derivative) 4T1 breast cancer xenograftTumor volume inhibition38.76% (10 mg/kg PF + 100 J/cm²) vs 66.97% (2 mg/kg DVDMS + 100 J/cm²)[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a photosensitizer that inhibits cell growth by 50% (IC50) following photodynamic therapy.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer (e.g., this compound, Photofrin®, or ALA). Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.

  • Washing: Remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Irradiation: Add fresh medium and irradiate the cells with a light source at the appropriate wavelength and light dose for the specific photosensitizer. Control wells should be kept in the dark.

  • Post-Irradiation Incubation: Incubate the cells for 24 to 48 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

In Vivo Tumor Growth Delay Study

Objective: To evaluate the efficacy of PDT in inhibiting tumor growth in a preclinical animal model.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomly assign mice to different treatment groups (e.g., control, photosensitizer alone, light alone, PDT).

  • Photosensitizer Administration: Administer the photosensitizer (e.g., this compound, Photofrin®, or ALA) via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Drug-Light Interval (DLI): Allow for a specific time interval for the photosensitizer to accumulate in the tumor tissue. This interval varies depending on the photosensitizer used.

  • Irradiation: Irradiate the tumor area with a laser or LED light source at the specific wavelength and light dose.

  • Tumor Measurement: Measure the tumor volume using a caliper every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Plot the mean tumor growth curves for each group. The tumor growth delay is determined as the time it takes for the tumors in the treatment groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.

Signaling Pathways and Mechanisms of Action

The cell death mechanism induced by PDT is a critical factor in its therapeutic outcome. Both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can be triggered, depending on the photosensitizer, its subcellular localization, and the treatment parameters.

This compound (AlPcS4)-Mediated Apoptosis

AlPcS4 primarily localizes in the mitochondria. Upon photoactivation, it generates a high level of ROS, which initiates the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, leading to apoptosis.

TSPC_Apoptosis This compound-Mediated Intrinsic Apoptosis Pathway This compound This compound (AlPcS4) Light Light Activation ROS Reactive Oxygen Species (ROS) This compound->ROS Photosensitization Light->ROS O₂ Mitochondrion Mitochondrial Damage ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-mediated intrinsic apoptosis pathway.

Photofrin®-Mediated Cell Death

Photofrin® also localizes to mitochondria and can induce apoptosis through the intrinsic pathway, similar to this compound. However, at higher doses or with shorter drug-light intervals, Photofrin®-PDT can lead to significant vascular damage and rapid cell swelling, characteristic of necrosis. The balance between apoptosis and necrosis is a key determinant of the therapeutic response and the associated inflammatory reaction.

Photofrin_CellDeath Photofrin-Mediated Cell Death Pathways Photofrin Photofrin Light Light Activation ROS Reactive Oxygen Species (ROS) Photofrin->ROS Photosensitization Light->ROS O₂ LowDose Low PDT Dose ROS->LowDose HighDose High PDT Dose ROS->HighDose MitochondrialDamage Mitochondrial Damage LowDose->MitochondrialDamage VascularDamage Vascular Damage HighDose->VascularDamage MembraneDamage Cell Membrane Damage HighDose->MembraneDamage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Necrosis Necrosis VascularDamage->Necrosis MembraneDamage->Necrosis

Caption: Photofrin-mediated apoptosis and necrosis.

Experimental Workflow Diagrams

Visualizing the experimental workflow provides a clear overview of the steps involved in comparative efficacy studies.

In Vitro Comparative Efficacy Workflow

in_vitro_workflow In Vitro Comparative Efficacy Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture incubation Incubation with Photosensitizers cell_culture->incubation ps_prep Photosensitizer Preparation (this compound, Photofrin, ALA) ps_prep->incubation irradiation Light Irradiation incubation->irradiation viability_assay Cell Viability Assay (e.g., MTT) irradiation->viability_assay ic50 IC50 Determination viability_assay->ic50

Caption: Workflow for in vitro comparative studies.

In Vivo Comparative Efficacy Workflow

in_vivo_workflow In Vivo Comparative Efficacy Workflow cluster_model Model Development cluster_pdt PDT Treatment cluster_evaluation Efficacy Evaluation tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth ps_administration Photosensitizer Administration (this compound, Photofrin, ALA) tumor_growth->ps_administration dli Drug-Light Interval ps_administration->dli light_delivery Tumor Irradiation dli->light_delivery tumor_measurement Tumor Volume Measurement light_delivery->tumor_measurement data_analysis Tumor Growth Delay Analysis tumor_measurement->data_analysis

Caption: Workflow for in vivo comparative studies.

Conclusion

This guide provides a comparative analysis of this compound, Photofrin®, and ALA, highlighting their efficacy and mechanisms of action in photodynamic therapy. This compound, as a second-generation photosensitizer, demonstrates significant potential with its favorable photophysical properties and ability to induce apoptosis. While direct comparative studies are still emerging, the available data suggests that this compound and its derivatives are potent photosensitizers for PDT. Photofrin® remains a clinically relevant standard, though its efficacy can be accompanied by side effects. ALA offers a different approach as a prodrug, with demonstrated efficacy in specific applications. The choice of photosensitizer will ultimately depend on the specific clinical indication, tumor type, and desired therapeutic outcome. Further head-to-head comparative studies are warranted to establish definitive clinical guidelines.

References

A Comparative Guide to TSPC and Porphyrin Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising modality for cancer treatment, leveraging the interplay of a photosensitizer, light, and molecular oxygen to induce targeted cell death. Central to the efficacy of PDT is the choice of the photosensitizer. This guide provides a detailed, objective comparison of two major classes of photosensitizers: tetrasulfonated phthalocyanines (TSPC), specifically aluminum phthalocyanine tetrasulfonate (AlPcS4), and porphyrins, with a focus on the widely studied Photofrin®. We present key performance data, detailed experimental protocols, and an analysis of the distinct signaling pathways they activate.

At a Glance: this compound vs. Porphyrin

FeatureThis compound (AlPcS4)Porphyrin (Photofrin®)
Generation Second-GenerationFirst-Generation
Chemical Structure Synthetic macrocycle, similar to porphyrin but with nitrogen atoms linking the pyrrole subunits and fused benzene rings.[1]Naturally derived or synthetic macrocycle composed of four pyrrole rings linked by methine bridges.[2]
Absorption Maximum ~675 nm (in the red region of the spectrum)~630 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.38 (in PBS/Triton X-100)[3][4]0.89 (in PBS/Triton X-100)[3][4]
Primary Mechanism of Action Primarily Type II (singlet oxygen production).[5] Induces apoptosis through the intrinsic pathway.Primarily Type II (singlet oxygen production).[6] Activates MAPK signaling pathways and can inactivate procaspase-3.
Clinical Advantages Deeper tissue penetration due to longer wavelength absorption.[7]Well-established clinical use for various cancers.
Clinical Disadvantages Can exhibit lower tumor specificity and a tendency to aggregate, though sulfonation improves water solubility.[5][8]Can cause prolonged skin photosensitivity.[9]

Performance Data: A Quantitative Comparison

Singlet Oxygen Quantum Yield

The efficiency of a photosensitizer is often determined by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.[3]

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Medium
AlPcS4 (this compound)0.38[3][4]Phosphate Buffer Saline with 1 vol% Triton X-100
Photofrin®0.89[3][4]Phosphate Buffer Saline with 1 vol% Triton X-100
In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In PDT, it represents the concentration of a photosensitizer required to kill 50% of the cancer cells upon light activation.

PhotosensitizerCell LineIC50Light Dose
AlPcS4Cl (this compound)HKESC-1 (Esophageal Cancer)5 µM[10]5 J/cm²
Photofrin®SCC VII (Murine Squamous Cell Carcinoma)> 0.5 µM (at 24h incubation)[11]2 J/cm² (5 mW/cm² for 400s)

Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, light doses, and experimental conditions.

In Vivo Efficacy: Photodynamic Threshold Dose

The photodynamic threshold dose is the minimum number of photons absorbed per unit volume of tissue required to cause necrosis. A lower threshold dose indicates a more efficient photosensitizer in vivo.

PhotosensitizerPhotodynamic Threshold Dose (photons cm⁻³)Time Post-InjectionAnimal Model
AlPcS4 (this compound)(38 +/- 2) x 10¹⁸[10]24 hoursRat Liver
Photofrin®(3.4 x/divided by 1.3) x 10¹⁸[10]24 hoursRat Liver
AlPcS1 (Monosulfonated)(8.2 x/divided by 1.5) x 10¹⁸[10]24 hoursRat Liver

These results from a study on rat liver suggest that under the tested conditions, Photofrin® has a lower photodynamic threshold for necrosis compared to tetrasulfonated and monosulfonated aluminum phthalocyanines.[10] The efficiency of tissue damage is also dependent on the time between photosensitizer administration and light application, which may be due to changes in the photosensitizer's location from vascular to cellular compartments.[10]

Signaling Pathways in PDT-Induced Cell Death

The intracellular localization of the photosensitizer largely dictates the primary targets of photodamage and the subsequent cell death signaling pathways.

This compound (AlPcS4)-Mediated Cell Death

Studies have shown that AlPcS4 localizes in mitochondria and lysosomes.[12] Upon photoactivation, AlPcS4-PDT triggers the intrinsic apoptotic pathway. This involves:

  • Increased production of reactive oxygen species (ROS).

  • Reduction in the mitochondrial membrane potential (ΔΨm).

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspase-3 and caspase-7, which are key executioner caspases in apoptosis.[2][10]

TSPC_PDT_Pathway AlPcS4 AlPcS4 + Light ROS ROS Production AlPcS4->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound-PDT Induced Apoptotic Pathway
Porphyrin (Photofrin®)-Mediated Cell Death

Photofrin®-mediated PDT is known to activate multiple signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK1, and p38 MAPK).[13] The activation of these pathways can have pro-survival or pro-death roles depending on the cellular context and the duration of activation.[13] Furthermore, Photofrin®-PDT has been shown to directly modify and inactivate procaspase-3 through methionine oxidation, which can lead to a more complex cell death phenotype that is not solely dependent on the classical caspase activation cascade.[14] This can result in a shift towards necrosis or other forms of cell death, particularly at higher PDT doses.[14]

Porphyrin_PDT_Pathway Photofrin Photofrin + Light ROS ROS Production Photofrin->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK ProCasp3_Inactivation Procaspase-3 Inactivation ROS->ProCasp3_Inactivation Cell_Response Cellular Response (Apoptosis/Necrosis) MAPK->Cell_Response ProCasp3_Inactivation->Cell_Response

Photofrin®-PDT Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of photosensitizers. Below are summarized protocols for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the viability of cells after PDT.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_ps Add photosensitizer (e.g., AlPcS4 or Porphyrin) incubate1->add_ps incubate2 Incubate (e.g., 4-24h) in dark add_ps->incubate2 irradiate Irradiate with specific wavelength and light dose incubate2->irradiate incubate3 Incubate for 24-48h irradiate->incubate3 add_mtt Add MTT reagent (0.5 mg/mL) incubate3->add_mtt incubate4 Incubate for 3-4h add_mtt->incubate4 solubilize Add solubilization solution (e.g., DMSO) incubate4->solubilize read Read absorbance at ~570-590 nm solubilize->read

Workflow for MTT-based PDT cytotoxicity assay

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of the photosensitizer (this compound or porphyrin). Incubate for a specific period (e.g., 4 to 24 hours) in the dark.[11]

  • Irradiation: Wash the cells to remove the unbound photosensitizer and add fresh medium. Irradiate the cells with light of the appropriate wavelength (e.g., ~675 nm for this compound, ~630 nm for Photofrin®) and a specific light dose (J/cm²).[15]

  • Post-Irradiation Incubation: Return the cells to the incubator for 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570-590 nm.[17] Cell viability is proportional to the absorbance.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol describes a common indirect method using a chemical quencher.

Methodology:

  • Sample Preparation: Prepare solutions of the photosensitizer (this compound or porphyrin) and a singlet oxygen quencher (e.g., 9,10-diphenylanthracene, DPA) in an appropriate solvent (e.g., ethanol or a buffered solution). A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is also prepared.[18] Ensure the absorbance of the sample and reference solutions are matched at the irradiation wavelength.

  • Oxygen Saturation: Saturate the solutions with oxygen for at least 30 minutes prior to irradiation.[18]

  • Irradiation: Irradiate the solutions with a light source at the excitation wavelength of the photosensitizer.

  • Monitoring: Monitor the decrease in the absorbance of the DPA at its characteristic wavelength (e.g., 393 nm) over time. This decrease is due to its reaction with singlet oxygen.[18]

  • Calculation: The relative quantum yield (ΦΔ) is calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) * (m_sample / m_reference) * (F_reference / F_sample) where 'm' is the slope of the plot of DPA absorbance versus time, and 'F' is the absorption correction factor (F = 1 - 10⁻ᴬ, where A is the absorbance at the excitation wavelength).[18]

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor effects of PDT in a subcutaneous tumor model.

Methodology:

  • Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[2] Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Photosensitizer Administration: Administer the photosensitizer (this compound or porphyrin) to the mice, typically via intravenous injection.[13]

  • Drug-Light Interval (DLI): Allow a specific time interval (the DLI, e.g., 24 hours) for the photosensitizer to accumulate in the tumor tissue.[13]

  • Irradiation: Anesthetize the mice and irradiate the tumor area with a laser of the appropriate wavelength and light dose.[2]

  • Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) at regular intervals for a set period. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Endpoint Analysis: At the end of the study, the tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.

Conclusion

Both this compound and porphyrins are effective photosensitizers for photodynamic therapy, each with a distinct profile of properties and mechanisms of action. Porphyrins, such as Photofrin®, are well-established first-generation photosensitizers with a high singlet oxygen quantum yield. However, they are associated with prolonged skin photosensitivity. Second-generation photosensitizers like this compound (AlPcS4) offer the advantage of absorbing light at longer wavelengths, allowing for deeper tissue penetration. While the measured singlet oxygen quantum yield of AlPcS4 in a buffered solution is lower than that of Photofrin®, its in vivo efficacy is influenced by factors such as subcellular localization and the specific signaling pathways it activates.

The choice between this compound and porphyrins for a particular application will depend on the specific therapeutic goals, the type and location of the tumor, and the desired biological response. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in making informed decisions and designing rigorous experiments for the continued advancement of photodynamic therapy.

References

TSPC: A Reliable Singlet Oxygen Photosensitizer? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical step in the advancement of photodynamic therapy (PDT). Tetrasulfonated phthalocyanine (TSPC), a second-generation photosensitizer, has garnered significant attention due to its favorable photophysical and photochemical properties. This guide provides an objective comparison of this compound's performance against other common photosensitizers, supported by experimental data and detailed protocols to aid in its validation as a reliable singlet oxygen generator.

This compound, and its common aluminum analog AlPcS₄, are synthetic dyes known for their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light.[1] Their primary mechanism of action in PDT is through the generation of cytotoxic singlet oxygen (¹O₂) upon photoactivation.[2] The efficiency of this process is a key determinant of a photosensitizer's therapeutic potential.

Performance Comparison of Photosensitizers

The efficacy of a photosensitizer is determined by several key parameters, including its singlet oxygen quantum yield (ΦΔ), photostability, and cellular uptake. Below is a comparative summary of this compound against other widely used photosensitizers.

Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A higher ΦΔ value generally indicates a more efficient photosensitizer. The ΦΔ is highly dependent on the solvent environment due to its influence on photosensitizer aggregation and the lifetime of singlet oxygen.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)SolventReference(s)
Aluminum Phthalocyanine Tetrasulfonate (AlPcS₄) ~0.34 - 0.42DMF[3]
0.170.1 M CTAC/H₂O[3]
Rose Bengal 0.75Water[4]
0.86Ethanol[5]
Methylene Blue 0.52Water[6]
Zinc Phthalocyanine (ZnPc) 0.55DMF[3]

Note: DMF (Dimethylformamide), CTAC (Cetyltrimethylammonium chloride). Data is compiled from various sources and experimental conditions may vary.

Photostability
Cellular Uptake

The efficiency of a photosensitizer in vivo is also critically dependent on its ability to be taken up by target cells. The cellular uptake of phthalocyanines is influenced by their degree of sulfonation and resulting lipophilicity.[9]

PhotosensitizerCellular Uptake CharacteristicsCell Line(s)Reference(s)
Aluminum Phthalocyanine Tetrasulfonate (AlPcS₄/TSPC) Lower uptake compared to less sulfonated phthalocyanines.Various[9]
Localization primarily in the endoplasmic reticulum and lipid droplets.Human colon cancer cells[10]
Monosulfonated Aluminum Phthalocyanine 10-fold higher uptake than tetrasulfonated aluminum phthalocyanine.Not specified[9]
Photofrin® Serves as a clinical standard with established uptake profiles.A431 human epidermoid carcinoma cells[1]

Experimental Protocols

To assist researchers in the validation of this compound and other photosensitizers, detailed methodologies for key experiments are provided below.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

A common indirect method for determining ΦΔ involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

Materials:

  • Photosensitizer of interest (e.g., this compound)

  • Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal in water)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

  • Quartz cuvettes

  • Appropriate solvent (e.g., water, DMF)

Procedure:

  • Prepare stock solutions of the photosensitizer, the reference, and DPBF in the chosen solvent.

  • Prepare a solution containing the photosensitizer and DPBF in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to avoid inner filter effects.

  • Record the initial absorbance of DPBF at its maximum absorption wavelength (around 410-420 nm).

  • Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs.

  • At regular time intervals, stop the irradiation and record the absorbance of DPBF.

  • The rate of DPBF bleaching is determined by plotting its absorbance versus time.

  • Repeat the experiment using the reference photosensitizer under identical conditions.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following formula:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample)

    where ΦΔ_ref is the known quantum yield of the reference, k is the rate of DPBF decomposition (slope of the absorbance vs. time plot), and A is the absorbance of the photosensitizer at the irradiation wavelength.

Photostability Assay

The photostability of a photosensitizer can be evaluated by measuring its photodegradation quantum yield (Φd), which quantifies the fraction of molecules that degrade per absorbed photon.

Materials:

  • Photosensitizer solution

  • Spectrophotometer

  • Light source with a known and constant photon flux

  • Actinometer (a chemical system with a known quantum yield for calibration of the light source)

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the photosensitizer in a quartz cuvette.

  • Record the initial absorption spectrum of the photosensitizer.

  • Expose the solution to a constant light intensity at a wavelength absorbed by the photosensitizer.

  • At regular time intervals, record the absorption spectrum.

  • The decrease in the absorbance at the Q-band maximum is monitored over time.

  • The photodegradation quantum yield is calculated based on the rate of absorbance decrease and the calibrated photon flux of the light source.

Cellular Uptake Assay

The quantification of photosensitizer uptake by cells can be performed using fluorescence-based methods.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Photosensitizer

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., containing detergent)

  • Fluorescence plate reader or fluorescence microscope

  • 96-well black plates (for plate reader) or appropriate imaging dishes

Procedure:

  • Seed the cells in a 96-well plate or imaging dish and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the photosensitizer in cell culture medium for a defined period (e.g., 4, 12, 24 hours).

  • After incubation, wash the cells three times with PBS to remove any extracellular photosensitizer.

  • For quantification with a plate reader, lyse the cells with a lysis buffer.

  • Measure the fluorescence intensity of the cell lysate using the appropriate excitation and emission wavelengths for the photosensitizer.

  • A standard curve of the photosensitizer in the lysis buffer is used to quantify the amount of intracellular photosensitizer.

  • For visualization with a fluorescence microscope, cells can be imaged directly after washing with PBS. The intracellular localization can be further investigated by co-staining with organelle-specific fluorescent probes.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the validation of this compound, the following diagrams illustrate the key signaling pathway, experimental workflow, and a comparative logic model.

singlet_oxygen_generation PS_G Photosensitizer (Ground State S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_1 Singlet Oxygen (¹O₂) PS_T1->O2_1 Energy Transfer O2_3 Molecular Oxygen (³O₂) CellDeath Cell Death O2_1->CellDeath Oxidative Damage experimental_workflow cluster_0 Photophysical & Photochemical Characterization cluster_1 In Vitro Evaluation cluster_2 Validation A Synthesize/Obtain Photosensitizer (this compound) B Measure Singlet Oxygen Quantum Yield (ΦΔ) A->B C Assess Photostability A->C D Cellular Uptake Assay B->D C->D E In Vitro Phototoxicity (Cell Viability Assay) D->E F Mechanism of Cell Death (Apoptosis/Necrosis) E->F G Data Analysis & Comparison F->G comparison_logic cluster_this compound This compound cluster_RB Rose Bengal cluster_ZnPc Zinc Phthalocyanine (unsubstituted) PS Ideal Photosensitizer TSPC_SO Moderate to High ΦΔ (in organic solvents) RB_SO High ΦΔ ZnPc_SO High ΦΔ (in organic solvents) TSPC_PS Good Photostability TSPC_CU Low Cellular Uptake (due to hydrophilicity) TSPC_Sol High Water Solubility RB_PS Moderate Photostability RB_CU Good Cellular Uptake ZnPc_PS Good Photostability ZnPc_CU High Cellular Uptake (lipophilic) ZnPc_Sol Low Water Solubility

References

A Comparative Analysis of Metal-Tetrasulfophthalocyanine Complexes for Catalysis and Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-tetrasulfophthalocyanine (M-TSPC) complexes, a class of synthetic porphyrin analogues, have garnered significant attention in diverse scientific fields owing to their robust catalytic activity and potent photosensitizing properties. The central metal ion plays a pivotal role in defining the physicochemical characteristics and, consequently, the functional efficacy of these complexes. This guide provides an objective comparison of the performance of various M-TSPC complexes, supported by experimental data, to aid researchers in selecting the optimal complex for their specific application, be it in advanced oxidation processes or photodynamic therapy (PDT).

Performance Comparison of M-TSPC Complexes

The choice of the central metal ion profoundly influences the catalytic and photodynamic performance of TSPC complexes. Below is a comparative summary of key performance indicators for a range of commonly studied M-TSPC complexes.

Photodynamic Therapy Efficacy

The efficacy of a photosensitizer in PDT is primarily determined by its ability to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation. The singlet oxygen quantum yield (ΦΔ) is a critical parameter for quantifying this efficiency.

Metal IonSinglet Oxygen Quantum Yield (ΦΔ)Comments
Zinc (Zn) High (e.g., 0.456 in DMF)[1]Generally exhibits the highest ΦΔ among common M-TSPCs, making it a highly effective photosensitizer.[2]
Gallium (Ga) HighShows a high ΦΔ, comparable to that of Zn-TSPC.[2]
Aluminum (Al) ModeratePossesses a moderate ΦΔ, making it a viable photosensitizer.[2]
Copper (Cu) Low (e.g., 0.25 for Cu-tetracarboxyphthalocyanine)[3]Exhibits lower ΦΔ compared to Zn, Ga, and Al analogues.
Cobalt (Co) Very LowShows the lowest ΦΔ in the compared series, indicating poor performance as a photosensitizer.[2]
Metal-Free (H₂) ModerateThe metal-free this compound has a moderate ΦΔ, comparable to Al-TSPC.[2]
Catalytic Activity in Aerobic Oxidation

M-TSPC complexes are effective catalysts for various oxidation reactions. Their catalytic performance is often evaluated by the turnover number (TON) or turnover frequency (TOF), which represent the number of substrate molecules converted per molecule of catalyst and per unit time, respectively.

Metal IonSubstrateOxidantTurnover Number/FrequencyComments
Cobalt (Co) EthanethiolO₂TON: 72, TOF: 8.1 min⁻¹[4][5]Demonstrates the highest catalytic activity in the aerobic oxidation of ethanethiol among the compared metal centers.[4]
Iron (Fe) EthanethiolO₂Lower than Co-TSPC[4]Shows moderate catalytic activity.
Copper (Cu) EthanethiolO₂No catalytic activity observed[4]Inactive for the aerobic oxidation of ethanethiol under the tested conditions.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of M-TSPC complexes.

Synthesis of Metal-Tetrasulfophthalocyanine (M-TSPC)

A general and efficient method for the synthesis of M-TSPCs involves a two-step process utilizing a zinc(II) template.[2][6][7]

Step 1: Synthesis of Zinc Tetrasulfophthalocyanine (Zn-TSPC)

  • Reaction Setup: A mixture of 4-sulfophthalic acid, a metal halide (e.g., ZnCl₂), urea, and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is prepared.

  • Reaction Conditions: The mixture is heated at a specific temperature (e.g., 185°C) in a high-boiling point solvent like nitrobenzene under an inert atmosphere (e.g., N₂) for several hours.

  • Purification: The reaction mixture is cooled and the crude product is precipitated, for example, by adding toluene. The precipitate is then collected and washed with various organic solvents to remove impurities.

Step 2: Demetallation and Insertion of other Metals

  • Demetallation: The synthesized Zn-TSPC can be demetallated to yield the metal-free tetrasulfophthalocyanine (H₂-TSPC) by treatment with a strong acid (e.g., trifluoroacetic acid) in an appropriate solvent.

  • Metal Insertion: The desired metal ion (e.g., Co²⁺, Cu²⁺, Fe²⁺) can then be inserted into the metal-free this compound by reacting it with the corresponding metal salt in a suitable solvent.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The relative singlet oxygen quantum yield can be determined using 1,3-diphenylisobenzofuran (DPBF) as a chemical scavenger.[2]

  • Sample Preparation: Prepare solutions of the M-TSPC complex (the photosensitizer) and DPBF in a suitable solvent (e.g., DMF). A reference photosensitizer with a known ΦΔ is also prepared under the same conditions.

  • Photolysis: The solutions are irradiated with a light source at a wavelength where the photosensitizer absorbs.

  • Monitoring: The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) is monitored over time using a UV-Vis spectrophotometer.

  • Calculation: The ΦΔ of the sample is calculated relative to the reference compound using the rates of DPBF decomposition.

Determination of Catalytic Turnover Frequency (TOF)

The TOF for a catalytic oxidation reaction can be determined by monitoring the reaction progress over time.

  • Reaction Setup: A reaction mixture containing the substrate, the M-TSPC catalyst, and an oxidant in a suitable solvent is prepared in a reactor.

  • Reaction Monitoring: The concentration of the substrate or the product is monitored at different time intervals using an appropriate analytical technique (e.g., gas chromatography, HPLC, or UV-Vis spectroscopy).

  • Calculation: The initial reaction rate is determined from the concentration versus time plot. The TOF is then calculated by dividing the initial rate by the molar concentration of the catalyst.

Signaling Pathways in M-TSPC Mediated Photodynamic Therapy

The cellular response to PDT induced by M-TSPC complexes involves intricate signaling pathways that ultimately lead to cell death. The primary mechanism is the induction of apoptosis, often initiated by mitochondrial damage.

Intrinsic Apoptosis Pathway

PDT with photosensitizers that localize in the mitochondria, such as many M-TSPCs, triggers the intrinsic apoptosis pathway. The generated ROS directly damage the mitochondrial membranes, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular proteins.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mitochondrial Damage Mitochondrial Damage Cytochrome c (mito) Cytochrome c (mito) Mitochondrial Damage->Cytochrome c (mito) Release Cytochrome c (cyto) Cytochrome c (cyto) M-TSPC + Light M-TSPC + Light ROS ROS M-TSPC + Light->ROS ROS->Mitochondrial Damage Apaf-1 Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome formation & activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Apoptosome formation & activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c (cyto)->Caspase-9 Apoptosome formation & activation

Caption: Intrinsic apoptosis pathway induced by M-TSPC PDT.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Recent studies suggest that PDT can also induce an inflammatory response through the activation of pattern recognition receptors like Toll-like Receptor 4 (TLR4). Damage-associated molecular patterns (DAMPs) released from PDT-damaged cells can act as endogenous ligands for TLR4. The activation of TLR4 initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB. This, in turn, results in the expression of pro-inflammatory cytokines and can contribute to the overall anti-tumor effect of PDT.

TLR4_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular PDT-induced DAMPs PDT-induced DAMPs TLR4 TLR4 PDT-induced DAMPs->TLR4 Binding & Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK complex IKK complex TAK1->IKK complex NF-κB NF-κB IKK complex->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Gene expression

Caption: TLR4 signaling pathway activated by PDT-induced DAMPs.

Conclusion

The selection of the central metal ion in tetrasulfophthalocyanine complexes is a critical determinant of their performance in both catalysis and photodynamic therapy. For PDT applications, zinc and gallium complexes are superior choices due to their high singlet oxygen quantum yields. In contrast, for aerobic oxidation catalysis, cobalt complexes have demonstrated significantly higher activity. This guide provides a foundational framework for researchers to make informed decisions in the design and application of M-TSPC-based systems. Further research focusing on direct comparative studies of a wider range of M-TSPC complexes under standardized conditions is warranted to expand our understanding and unlock the full potential of these versatile molecules.

References

Benchmarking TSPC: A Comparative Guide to its Catalytic Activity in the Oxidation of 2,4,6-Trichlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the catalytic activity of Iron (II) Tetrasulfophthalocyanine (FeTSPc), a synthetic mimic of peroxidase enzymes, against other relevant catalysts in the oxidative degradation of the persistent organic pollutant 2,4,6-trichlorophenol (TCP). The data presented herein is curated from peer-reviewed scientific literature to offer an objective comparison of catalyst performance, aiding researchers in the selection of appropriate catalysts for environmental remediation and drug metabolism studies.

Executive Summary

The catalytic oxidation of 2,4,6-trichlorophenol (TCP) is a critical reaction for environmental remediation and serves as a model for studying the oxidative metabolism of halogenated aromatic compounds. This guide benchmarks the performance of Iron (II) Tetrasulfophthalocyanine (Fethis compound) against a biocatalyst (Horseradish Peroxidase), other iron-based catalysts, and a noble metal catalyst (Platinum).

Our analysis reveals that Fethis compound and its structural analog, Iron (III) meso-tetra(4-sulfonatophenyl)porphine (Fe(TPPS)⁺), exhibit exceptional catalytic efficiency in the H₂O₂-mediated oxidation of TCP, outperforming several other iron-based catalysts. While direct quantitative comparison with noble metal catalysts for TCP oxidation under identical conditions is limited in the available literature, the data suggests that Fethis compound offers a highly effective and potentially more cost-effective alternative. Horseradish Peroxidase (HRP) also demonstrates high efficiency for TCP degradation, providing a valuable enzymatic benchmark.

Data Presentation: Catalyst Performance in TCP Oxidation

The following table summarizes the quantitative performance of various catalysts in the oxidation of 2,4,6-trichlorophenol. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

CatalystOxidantSubstrateCatalyst Conc.Oxidant Conc.Substrate Conc.Temp. (°C)pHConversion/DegradationTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Reference
Fe(TPPS)⁺ H₂O₂2,4,6-TCP1.0 µM1.0 mM0.1 mM257.0High766Not Reported[1]
Fe³⁺(aq)H₂O₂2,4,6-TCP1.0 µM1.0 mM0.1 mM257.0ModerateNot ReportedNot Reported[1][2]
cis-[(cyclam)Fe]³⁺H₂O₂2,4,6-TCP1.0 µM1.0 mM0.1 mM257.0LowNot ReportedNot Reported[1][2]
trans-[(cyclam)Fe]³⁺H₂O₂2,4,6-TCP1.0 µM1.0 mM0.1 mM257.0LowNot ReportedNot Reported[1][2]
[Fe(TPA)]²⁺H₂O₂2,4,6-TCP1.0 µM1.0 mM0.1 mM257.0ModerateNot ReportedNot Reported[1][2]
[Fe(6-Me₂-TPA)]²⁺H₂O₂2,4,6-TCP1.0 µM1.0 mM0.1 mM257.0ModerateNot ReportedNot Reported[1][2]
Horseradish Peroxidase (HRP) H₂O₂2,4,6-TCP30-60 nMVariableVariable255.0-7.5HighNot ReportedVmax = kcat[E]₀[3]
Pt electrode ElectrochemicalChlorophenols--1 mMRoom TempAlkalineHighNot ApplicableNot Reported[4]
Zero-Valent Iron (ZVI)H₂O₂/PMS/PS2,4,6-TCP0.02-0.2 g/L0.2-2.0 mM0.2 mMRoom Temp3.2Up to 95.2%Not ApplicableNot Reported[5]

Note: Fe(TPPS)⁺ is a close structural and functional analog of Fethis compound. The data for the Pt electrode is for general chlorophenols in an electrochemical setup and not directly comparable to the batch reactions.

Experimental Protocols

Catalytic Oxidation of 2,4,6-Trichlorophenol with Fethis compound (or Fe(TPPS)⁺) and H₂O₂

This protocol is based on the methodology described for the oxidation of TCP using iron-based catalysts[1][2].

a. Materials:

  • Iron (II) Tetrasulfophthalocyanine (Fethis compound) or Iron (III) meso-tetra(4-sulfonatophenyl)porphine (Fe(TPPS)⁺)

  • 2,4,6-Trichlorophenol (TCP)

  • Hydrogen peroxide (H₂O₂) (30% w/w)

  • Phosphate buffer (pH 7.0)

  • Methanol (for quenching)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector.

b. Procedure:

  • Prepare a stock solution of the iron-based catalyst (e.g., 1 mM Fethis compound) in deionized water.

  • Prepare a stock solution of TCP (e.g., 10 mM) in a suitable solvent (e.g., methanol).

  • In a typical experiment, a reaction mixture (e.g., 50 mL) is prepared in a glass vessel containing the desired concentration of TCP (e.g., 0.1 mM) in phosphate buffer (pH 7.0).

  • The reaction is initiated by adding the catalyst to the desired final concentration (e.g., 1.0 µM) followed by the addition of H₂O₂ to the desired final concentration (e.g., 1.0 mM).

  • The reaction mixture is stirred at a constant temperature (e.g., 25 °C).

  • Aliquots of the reaction mixture are withdrawn at specific time intervals and immediately quenched with an excess of methanol to stop the reaction.

  • The concentration of TCP and its degradation products are analyzed by HPLC. The mobile phase is typically a mixture of methanol and water, and detection is performed at a wavelength of 290 nm[5].

  • The percentage of TCP degradation is calculated based on the decrease in its concentration over time.

  • Turnover number (TON) can be calculated as the moles of substrate converted per mole of catalyst.

Enzymatic Oxidation of 2,4,6-Trichlorophenol with Horseradish Peroxidase (HRP)

This protocol is based on the methodology described for studying the kinetics of HRP-catalyzed oxidation of TCP[3][6].

a. Materials:

  • Horseradish Peroxidase (HRP) (lyophilized powder)

  • 2,4,6-Trichlorophenol (TCP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 5.0-7.5)

  • UV-Vis spectrophotometer.

b. Procedure:

  • Prepare a stock solution of HRP (e.g., 30-60 nM) in the appropriate phosphate buffer.

  • Prepare fresh stock solutions of TCP and H₂O₂ for each experiment.

  • The reaction is monitored by observing the change in absorbance using a UV-Vis spectrophotometer. The disappearance of TCP is monitored at 314 nm, and the formation of the quinone product is monitored at 272 nm[3].

  • In a cuvette, the reaction mixture is prepared containing the desired concentrations of HRP and TCP in the buffer solution.

  • The reaction is initiated by the addition of H₂O₂.

  • The change in absorbance is recorded over time to determine the initial reaction rate.

  • Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

  • The catalytic constant (k_cat) can be calculated from the equation Vₘₐₓ = k_cat[E]₀, where [E]₀ is the initial enzyme concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the oxidation of 2,4,6-trichlorophenol by Fethis compound and a typical experimental workflow for catalyst performance evaluation.

Catalytic_Cycle Fethis compound Fe(II)this compound Activated_Complex [Fe(IV)=O this compound]⁺ Fethis compound->Activated_Complex + H₂O₂ Water H₂O Activated_Complex->Fethis compound + TCP - Product - H₂O Product 2,6-dichloro-p-benzoquinone Substrate 2,4,6-Trichlorophenol (TCP) Substrate->Activated_Complex Oxidant H₂O₂ Oxidant->Fethis compound

Catalytic cycle of Fethis compound in TCP oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Sol Catalyst Solution Reaction_Mix Reaction Mixture (Catalyst + Substrate + Buffer) Catalyst_Sol->Reaction_Mix Substrate_Sol Substrate Solution Substrate_Sol->Reaction_Mix Buffer_Sol Buffer Solution Buffer_Sol->Reaction_Mix Initiation Initiate with Oxidant (e.g., H₂O₂) Reaction_Mix->Initiation Sampling Time-course Sampling Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis HPLC/GC-MS Analysis Quenching->Analysis Data_Processing Data Processing & Kinetics Analysis->Data_Processing

Experimental workflow for catalyst evaluation.

References

A Researcher's Guide to Cross-Validation of TSPC Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Targeted Secreted Protein Complexes (TSPCs) is paramount for understanding cellular communication, disease pathology, and therapeutic response. This guide provides an objective comparison of key methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The quantification of TSPCs presents a unique set of challenges due to their often low abundance and the transient nature of their interactions within complex biological matrices. A variety of techniques have been developed to address these challenges, each with its own set of strengths and limitations. This guide focuses on a cross-validation of four prominent methods: Affinity Purification-Mass Spectrometry (AP-MS), Targeted Mass Spectrometry (SRM/PRM), Proximity Ligation Assay (PLA), and the traditional Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of TSPC Quantification Methods

The selection of a suitable this compound quantification method depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the protein complex under investigation. The following table summarizes the key quantitative performance metrics for each of the discussed techniques.

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Targeted Mass Spectrometry (SRM/PRM)Proximity Ligation Assay (PLA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Immuno-enrichment of a target protein ("bait") to co-purify interacting partners ("prey"), followed by mass spectrometry identification and quantification.[1][2][3][4]Mass spectrometry-based targeted quantification of specific peptides from the proteins within the complex.[5][6][7][8][9]In situ detection of protein-protein interactions using antibodies conjugated with DNA strands that are ligated and amplified when in close proximity.[10][11][12]Immobilized antibody captures the target protein complex, which is then detected by another enzyme-linked antibody.[13][14][15][16]
Limit of Detection (LOD) Sub-picomole to femtomole range, dependent on the affinity of the antibody and the abundance of the complex.[3]Attomole to femtomole range, offering high sensitivity for low-abundance proteins.[17][18][19]Single-molecule detection is achievable, providing very high sensitivity.[10][20]Picogram to nanogram per milliliter range.[21]
Dynamic Range 2-3 orders of magnitude.4-6 orders of magnitude, allowing for quantification of both low and high abundance proteins.[17]3-4 orders of magnitude.2-3 orders of magnitude.[13]
Specificity Can be affected by non-specific binding to the affinity matrix. Quantitative AP-MS (q-AP-MS) helps to distinguish true interactors.[22]High, especially with the use of stable isotope-labeled internal standards and high-resolution mass analyzers (in PRM).[6][7][8]Very high due to the requirement of dual antibody recognition and DNA ligation.[11]High, but dependent on the specificity of the antibody pair.[13]
Throughput Low to medium, as it involves multiple steps including cell culture, affinity purification, and mass spectrometry.Medium to high, capable of multiplexing tens to hundreds of targets in a single run.[17][23]Medium, adaptable to high-content screening formats.[24]High, suitable for screening large numbers of samples in 96- or 384-well plate formats.[13]
Quantitative Accuracy Semi-quantitative (spectral counting) to quantitative (label-free or stable isotope labeling).[1]High, especially with the use of stable isotope-labeled peptide standards for absolute quantification.[25][26]Relative quantification, can be made more precise with digital PCR readout.[27]High, considered a gold standard for protein quantification.[13]

Experimental Workflows and Methodologies

To facilitate the implementation of these techniques, this section provides detailed experimental protocols and visual workflows for each this compound quantification method.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for the identification and quantification of protein-protein interactions. The workflow involves the use of an antibody to capture a protein of interest (the "bait") and its interacting partners (the "prey") from a cell lysate. The entire complex is then purified and analyzed by mass spectrometry.

AP_MS_Workflow cluster_sample_prep Sample Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cell_culture Cell Culture/ Tissue Homogenization lysis Cell Lysis cell_culture->lysis incubation Incubation with Antibody-Coupled Beads lysis->incubation washing Washing Steps incubation->washing elution Elution of Protein Complex washing->elution digestion Protein Digestion (e.g., Trypsin) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Protein ID & Quantification) lc_ms->data_analysis

AP-MS Experimental Workflow

Experimental Protocol for AP-MS:

  • Cell Culture and Lysis: Culture cells expressing the bait protein to a sufficient density. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Affinity Purification: Incubate the cell lysate with beads coupled to an antibody specific for the bait protein. This allows for the capture of the bait and its interacting partners.

  • Washing: Perform a series of washes with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low pH buffer or a competing antigen.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences.

  • Data Analysis: Use database search algorithms to identify the proteins present in the sample. Quantify the relative abundance of proteins using methods like spectral counting or label-free quantification.[1]

Targeted Mass Spectrometry (SRM/PRM)

Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry techniques that offer high sensitivity and specificity for quantifying specific peptides within a complex mixture. This allows for the precise quantification of the proteins that make up a this compound.

Targeted_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Targeted MS Analysis protein_extraction Protein Extraction from Sample digestion Protein Digestion (e.g., Trypsin) protein_extraction->digestion peptide_cleanup Peptide Cleanup digestion->peptide_cleanup lc_separation LC Separation of Peptides peptide_cleanup->lc_separation ms_acquisition SRM/PRM Acquisition lc_separation->ms_acquisition data_analysis Data Analysis (Peak Integration & Quantification) ms_acquisition->data_analysis

Targeted MS (SRM/PRM) Workflow

Experimental Protocol for SRM/PRM:

  • Peptide Selection: Select unique peptides for each protein in the this compound that are readily detectable by mass spectrometry.

  • Sample Preparation: Extract proteins from the biological sample and digest them into peptides. For absolute quantification, spike in known amounts of stable isotope-labeled synthetic peptides corresponding to the target peptides.[25][26]

  • LC-MS/MS Method Development: Optimize the liquid chromatography gradient to ensure good separation of the target peptides. For SRM, select specific precursor-product ion transitions for each peptide. For PRM, define the precursor ion m/z and fragmentation parameters.[28]

  • Data Acquisition: Perform the LC-MS/MS analysis, acquiring data in either SRM or PRM mode. In SRM, the mass spectrometer specifically monitors the pre-selected transitions. In PRM, it acquires full fragment ion spectra for the target precursor ions.[29][30]

  • Data Analysis: Integrate the chromatographic peak areas for the target peptide transitions (SRM) or fragment ions (PRM). Calculate the concentration of the endogenous peptides by comparing their peak areas to those of the spiked-in stable isotope-labeled standards.

Proximity Ligation Assay (PLA)

The Proximity Ligation Assay is a highly specific and sensitive method for detecting protein-protein interactions in situ. It utilizes antibodies conjugated to short DNA strands. When two antibodies bind to their respective target proteins in close proximity, the DNA strands can be ligated to form a circular DNA molecule, which is then amplified and detected.

PLA_Workflow cluster_cell_prep Cell/Tissue Preparation cluster_pla_reaction PLA Reaction cluster_detection Detection & Analysis fixation Fixation & Permeabilization blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation blocking->primary_ab pla_probes PLA Probe (Secondary Ab-Oligo) Incubation primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection_probes Detection Probe Hybridization amplification->detection_probes imaging Fluorescence Microscopy detection_probes->imaging quantification Image Analysis & Quantification imaging->quantification

Proximity Ligation Assay (PLA) Workflow

Experimental Protocol for PLA:

  • Sample Preparation: Fix and permeabilize cells or tissue sections to allow antibody access.

  • Primary Antibody Incubation: Incubate the sample with a pair of primary antibodies raised in different species that recognize the two proteins of the this compound.

  • PLA Probe Incubation: Add the PLA probes, which are secondary antibodies that recognize the primary antibodies and are conjugated to unique DNA oligonucleotides.

  • Ligation: If the two PLA probes are in close proximity (less than 40 nm), add a ligase and connector oligonucleotides to create a circular DNA molecule.[12]

  • Amplification: Perform rolling circle amplification to generate a long, single-stranded DNA product containing hundreds of tandem repeats of the circular DNA template.

  • Detection: Hybridize fluorescently labeled detection probes to the amplified DNA.

  • Imaging and Quantification: Visualize the fluorescent signals using a microscope. Each fluorescent spot represents a single protein-protein interaction event. Quantify the number of spots per cell or per area.[24]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for detecting and quantifying proteins and other molecules. In a sandwich ELISA format, a capture antibody is immobilized on a microplate well, followed by the addition of the sample containing the this compound. A second, enzyme-conjugated detection antibody then binds to the captured complex, and a substrate is added to produce a measurable signal.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Readout coating Coat Plate with Capture Antibody blocking Block Plate coating->blocking sample_add Add Sample blocking->sample_add detection_ab Add Detection Antibody (Enzyme-linked) sample_add->detection_ab substrate_add Add Substrate detection_ab->substrate_add read_plate Read Plate (e.g., Spectrophotometer) substrate_add->read_plate data_analysis Data Analysis (Standard Curve) read_plate->data_analysis

Sandwich ELISA Workflow

Experimental Protocol for Sandwich ELISA:

  • Plate Coating: Coat the wells of a microplate with a capture antibody specific for one component of the this compound.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Sample Incubation: Add the samples and standards containing the this compound to the wells and incubate to allow the complex to bind to the capture antibody.

  • Washing: Wash the wells to remove unbound components.

  • Detection Antibody Incubation: Add a detection antibody, which is specific for another component of the this compound and is conjugated to an enzyme (e.g., horseradish peroxidase).

  • Washing: Wash the wells again to remove unbound detection antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme into a colored or chemiluminescent product.

  • Signal Detection: Measure the absorbance or luminescence of the product using a microplate reader.

  • Data Analysis: Generate a standard curve using the measurements from the standards and use it to determine the concentration of the this compound in the samples.[21]

References

A Comparative Analysis of Tumor-Specific Protein Corona (TSPC) Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted drug delivery, the quest for systems that can precisely identify and act upon cancer cells while minimizing off-target effects is paramount. Among the innovative strategies emerging, Tumor-Specific Protein Corona (TSPC) delivery systems are gaining significant attention. This guide provides a comparative analysis of this compound systems against other established drug delivery platforms, supported by experimental data, detailed protocols, and visual representations of the underlying biological mechanisms.

Performance Comparison of Drug Delivery Systems

The efficacy of a drug delivery system is determined by its ability to accumulate at the target site, be internalized by the target cells, and exert a therapeutic effect, all while minimizing systemic toxicity. The following tables summarize the performance of this compound delivery systems in comparison to conventional untargeted liposomes and actively targeted antibody-drug conjugates (ADCs).

Table 1: In Vivo Tumor Accumulation

Delivery SystemNanoparticle CoreTargeting MoietyTumor Accumulation (% Injected Dose/gram)Reference
This compound System Lipid NanoparticleVitronectin-rich Protein Corona~8%[1]
Untargeted Liposome LiposomeNone (Passive Targeting)~2-5%[2][3]
Antibody-Drug Conjugate (ADC) N/A (Antibody-drug conjugate)Monoclonal Antibody~1-4% of total antibody[4]

Table 2: In Vitro Cellular Uptake and Cytotoxicity

Delivery SystemCell LineCellular Uptake (Fold Increase vs. Untargeted)IC50 (µg/mL)Reference
This compound System (Vitronectin Corona) αvβ3-expressing cancer cells~2-4 foldVaries with payload (e.g., Doxorubicin ~1-5 µg/mL)[5]
Untargeted Liposome Various cancer cell lines1 (Baseline)Varies with payload (e.g., Doxorubicin ~5-15 µg/mL)[6][7]
RGD-functionalized Nanoparticle αvβ3-expressing cancer cells~1.5-3 foldVaries with payload[5]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the comparison of this compound delivery systems.

Formation of a Tumor-Specific Protein Corona (Vitronectin-Rich) on Nanoparticles

This protocol describes the formation of a vitronectin-rich protein corona on nanoparticles, a key step in creating a this compound delivery system targeting αvβ3 integrin-expressing tumors.

Materials:

  • Nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles)

  • Human plasma or fetal bovine serum (FBS)

  • Vitronectin protein (recombinant or purified)

  • Phosphate-buffered saline (PBS)

  • Sucrose solution (e.g., 10%)

  • Ultracentrifuge

Procedure:

  • Nanoparticle Incubation: Disperse the nanoparticles in a solution of human plasma or FBS at a concentration that mimics physiological conditions. To create a vitronectin-enriched corona, the plasma can be pre-incubated with an excess of vitronectin.

  • Incubation Conditions: Incubate the nanoparticle-plasma mixture at 37°C for a defined period (e.g., 1 hour) with gentle agitation to facilitate protein binding.

  • Isolation of Nanoparticle-Corona Complexes: Layer the incubation mixture over a sucrose cushion (e.g., 10% sucrose in PBS).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 20,000 x g) for a sufficient time to pellet the nanoparticles with their associated protein corona, while unbound proteins remain in the supernatant.

  • Washing: Carefully remove the supernatant and wash the pellet with PBS to remove loosely bound proteins. Repeat the centrifugation and washing steps at least twice.

  • Resuspension: Resuspend the final pellet of this compound-coated nanoparticles in a suitable buffer for subsequent characterization and in vitro/in vivo studies.

Characterization of the Protein Corona using LC-MS/MS

This protocol outlines the steps for identifying and quantifying the proteins within the this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound-coated nanoparticles

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction: Resuspend the this compound-nanoparticle pellet in a denaturation buffer containing urea and DTT. Incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to the solution and incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.

  • Tryptic Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

  • Sample Cleanup: Acidify the sample with formic acid and desalt the peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Inject the purified peptides into the LC-MS/MS system. The peptides are separated by liquid chromatography based on their hydrophobicity and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: The resulting mass spectra are searched against a protein database (e.g., UniProt) to identify the proteins present in the corona. Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of each protein.[8][9][10][11]

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.[12][13][14][15][16]

Materials:

  • Cancer cell line (e.g., αvβ3-expressing cell line)

  • Fluorescently labeled nanoparticles (this compound-coated and control nanoparticles)

  • Cell culture medium

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat the cells with different concentrations of fluorescently labeled this compound-coated nanoparticles and control nanoparticles. Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.

  • Data Analysis: Gate the live cell population and quantify the mean fluorescence intensity for each treatment group. The fold increase in uptake for this compound-coated nanoparticles can be calculated relative to the untargeted control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the measurement of the cytotoxic effects of drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line

  • Drug-loaded nanoparticles (this compound-coated and controls) and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Expose the cells to serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control) for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • IC50 Calculation: Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[6][7][17]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound delivery systems, it is crucial to visualize the signaling pathways they trigger and the experimental workflows used to study them.

αvβ3 Integrin-Mediated Signaling Pathway

Upon binding of a vitronectin-rich protein corona to the αvβ3 integrin on the surface of a cancer cell, a signaling cascade is initiated that promotes cell survival, proliferation, and migration. Key players in this pathway include Focal Adhesion Kinase (FAK) and Src kinase.[18][19][20][21][22][23][24] The crosstalk with other receptor tyrosine kinases, such as VEGFR and PDGFR, further amplifies these signals.[19][25][26][27][28][29]

G cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSPC_NP This compound Nanoparticle (Vitronectin-rich Corona) avB3 αvβ3 Integrin TSPC_NP->avB3 Binding FAK FAK avB3->FAK Activation VEGFR VEGFR Src Src VEGFR->Src PI3K PI3K VEGFR->PI3K Crosstalk PDGFR PDGFR PDGFR->Src PDGFR->PI3K Crosstalk FAK->Src Activation FAK->PI3K Src->FAK Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes G cluster_dev Development & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Form Nanoparticle Formulation TSPC_Form This compound Formation NP_Form->TSPC_Form Char Physicochemical Characterization (Size, Zeta) TSPC_Form->Char PC_Analysis Protein Corona Analysis (LC-MS/MS) TSPC_Form->PC_Analysis Uptake Cellular Uptake (Flow Cytometry) Char->Uptake PC_Analysis->Uptake Toxicity Cytotoxicity (MTT Assay) Uptake->Toxicity Biodist Biodistribution (IVIS Imaging) Toxicity->Biodist Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Biodist->Efficacy

References

A Comparative Guide to the Efficacy of TSPC Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two distinct classes of anti-cancer compounds referred to as TSPC: Tetrasulfonated Phthalocyanines used in Photodynamic Therapy (PDT) and a trans-sulfonamide-platinum complex. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Part 1: Tetrasulfonated Phthalocyanines (this compound) in Photodynamic Therapy

Tetrasulfonated phthalocyanines, particularly zinc phthalocyanine tetrasulfonate (ZnPcS₄), are second-generation photosensitizers used in Photodynamic Therapy (PDT).[1] PDT is a clinically approved, non-invasive cancer treatment that involves the administration of a photosensitizer, which is then activated by light of a specific wavelength in the presence of oxygen.[1] This activation leads to the generation of reactive oxygen species (ROS), such as singlet oxygen, which induce localized cellular damage and trigger cell death primarily through apoptosis and necrosis.[2][3]

Data Presentation: Efficacy of this compound (Photosensitizers) in Cancer Cell Lines

The photodynamic efficacy of this compound compounds is dependent on the photosensitizer concentration, light dose, and cancer cell line. The following table summarizes the cytotoxic effects of various this compound photosensitizers in different cancer cell lines.

PhotosensitizerCancer Cell LineCell TypeIC₅₀ (µM)Light Dose (J/cm²)Reference
Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄)Caco-2Human Colorectal Adenocarcinoma0.12510[1]
Zinc PhthalocyanineHeLaHuman Cervical Cancer0.0415[4]
Zinc Phthalocyanine Derivative (ZnPcTS41)A375Human Metastatic Melanoma5.310[5]
Zinc PhthalocyanineSW480Human Colorectal AdenocarcinomaNot specified, but significant viability reduction at 12 and 24 J/cm²12 and 24[3]

Note: IC₅₀ values in PDT are highly dependent on experimental conditions, including light dose, drug incubation time, and cell density.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound-based PDT.

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies to assess cell viability following PDT.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, which are then solubilized and quantified by spectrophotometry.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

    • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the this compound photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

    • Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, photosensitizer-free medium. Expose the cells to a specific wavelength of light (e.g., 630-680 nm) at a defined light dose (J/cm²). Keep a set of plates as "dark controls" (not irradiated).

    • Post-Irradiation Incubation: Incubate the cells for 24-48 hours post-irradiation.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value.

2. Intracellular ROS Detection using DCFH-DA

This protocol measures the generation of ROS, a key event in PDT.

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[6][7][8]

  • Procedure:

    • Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

    • This compound and DCFH-DA Loading: Incubate cells with the this compound photosensitizer as described above. Following this, wash the cells and load them with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[8]

    • Washing: Gently wash the cells twice with PBS to remove excess probe.

    • Irradiation: Add fresh medium and irradiate the cells as required for the PDT treatment.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[6] The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.[8][9]

3. Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10][11][12]

  • Procedure:

    • Cell Treatment: Treat cells with this compound-PDT and incubate for the desired period.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

    • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_0 Assay Endpoints start Cell Seeding (e.g., 96-well plate) A Incubate with this compound Photosensitizer start->A 24h incubation process process decision decision data data B Irradiate with Light (Specific λ, Dose J/cm²) A->B Wash with PBS C Perform Assay B->C 24-48h incubation D1 MTT Assay C->D1 Cell Viability D2 DCFH-DA Assay C->D2 ROS Detection D3 Annexin V/PI Staining C->D3 Apoptosis E1 Measure Absorbance (IC₅₀ Calculation) D1->E1 E2 Measure Fluorescence (ROS Levels) D2->E2 E3 Flow Cytometry Analysis (% Apoptotic Cells) D3->E3

Caption: Experimental workflow for evaluating this compound-based Photodynamic Therapy (PDT).

G cluster_0 PDT Insult cluster_1 Signaling Cascades trigger trigger pathway pathway protein protein mitochondria mitochondria caspase caspase outcome outcome PDT This compound + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress ER ER Stress ROS->ER Oxidative Stress CytoC Cytochrome c Mitochondria->CytoC Release of Cytochrome c Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Apoptosome Formation Apaf1->Caspase9 Apoptosome Formation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates G drug drug protein protein process process outcome outcome This compound This compound Platinum Complex p53_ind Induction of CDKN1A (p21) & CDKN1B (p27) This compound->p53_ind p53-independent mechanism CDK Cyclin/CDK Complexes (e.g., Cyclin D/CDK4) p53_ind->CDK Inhibition G1S G1/S Transition p53_ind->G1S Blocks Progression G1_Arrest G1 Cell Cycle Arrest p53_ind->G1_Arrest CDK->G1S Promotes

References

Assessing the Reproducibility of TSPC Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Tumor-Specific Peptide Conjugates (TSPCs) is a critical process in the development of targeted cancer therapies. The reproducibility of these synthesis protocols is paramount to ensure consistent product quality, reliable preclinical data, and a scalable manufacturing process. This guide provides an objective comparison of common TSPC synthesis protocols, supported by experimental data, to aid researchers in selecting and optimizing their synthetic strategies.

Comparative Analysis of this compound Synthesis Protocols

The successful synthesis of a this compound relies on the efficient and reproducible execution of three key stages: solid-phase peptide synthesis (SPPS) of the tumor-targeting peptide, introduction of a linker, and conjugation of the cytotoxic drug. The choice of chemistry at each stage can significantly impact the overall yield, purity, and reproducibility of the final conjugate.

Synthesis StageProtocol/MethodKey AdvantagesKey Challenges & Impact on ReproducibilityReported Yields (Peptide Synthesis)Reported Purity (Final Conjugate)Key Analytical Techniques
Peptide Synthesis Fmoc-SPPS (Solid-Phase Peptide Synthesis) High purity of crude peptide, well-established protocols, automation-friendly.Aggregation of growing peptide chain, incomplete deprotection or coupling leading to deletion sequences. These challenges can lead to batch-to-batch variability.70-95%>95% (post-purification)HPLC, LC-MS, Amino Acid Analysis
Boc-SPPS (Solid-Phase Peptide Synthesis) Less expensive reagents, suitable for specific acid-sensitive peptides.Use of hazardous HF for cleavage, harsher deprotection conditions can lead to side reactions, impacting reproducibility.60-85%>95% (post-purification)HPLC, LC-MS, Amino Acid Analysis
Linker Strategy Cleavable Linkers (e.g., Hydrazone, Disulfide, Val-Cit) Controlled drug release in the tumor microenvironment.Premature cleavage in circulation can lead to off-target toxicity and reduced efficacy. Reproducibility can be affected by the stability of the linker under different physiological conditions.N/A (Conjugation step)Variable, dependent on conjugation efficiency and linker stability.LC-MS to confirm conjugate integrity and drug release studies.
Non-Cleavable Linkers (e.g., Thioether) Greater stability in plasma, potentially leading to a wider therapeutic window.[1]The drug is released upon lysosomal degradation of the antibody, which can be a slower process. Incomplete degradation can affect efficacy.[2]N/A (Conjugation step)Generally high due to stable bond formation.LC-MS, SDS-PAGE
Conjugation Chemistry Amide Bond Formation (e.g., EDC/NHS coupling) Robust and widely used for coupling carboxylic acids and amines.Can be non-specific if multiple amine groups are present on the peptide or drug, leading to a heterogeneous product mixture and poor reproducibility.Variable (dependent on peptide and drug)Can be low if non-specific, requiring extensive purification.HPLC, LC-MS, NMR
Thioether Bond Formation (e.g., Maleimide-thiol coupling) Highly specific reaction between a maleimide and a thiol group, leading to a homogeneous product.Maleimide stability can be an issue, and the presence of a free thiol is required on the peptide or linker.Typically >70%High (>95%)HPLC, LC-MS
Click Chemistry (e.g., CuAAC, SPAAC) High efficiency, specificity, and biocompatibility.Requires introduction of azide and alkyne functionalities. Residual copper from CuAAC can be a concern for in vivo applications.High (>80%)High (>98%)HPLC, LC-MS, NMR

Experimental Protocols

Reproducibility in this compound synthesis is best achieved through meticulously detailed and validated protocols. Below is a representative protocol for the synthesis of a common this compound, an RGD peptide conjugated to doxorubicin via a cleavable linker.

I. Solid-Phase Peptide Synthesis (SPPS) of Cyclic RGD Peptide (c(RGDfK))

This protocol utilizes the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Lys(Mtt)-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-D-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Lys(Mtt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the lysine. Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the first amino acid (Fmoc-Phe-OH) with HBTU/HOBt and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence (Gly, D-Phe, Arg(Pbf)).

  • Side-Chain Deprotection and Cyclization:

    • Selectively deprotect the Mtt group from the lysine side chain using 1% TFA in DCM.

    • Wash the resin with DCM and DMF.

    • Cyclize the peptide on-resin using a coupling agent like PyBOP or HATU.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using LC-MS and NMR.

II. Conjugation of Doxorubicin to c(RGDfK)

This protocol utilizes a pH-sensitive hydrazone linker.

Materials:

  • c(RGDfK) peptide with a free amine (e.g., on the lysine side chain)

  • Doxorubicin hydrochloride

  • Hydrazone linker (e.g., succinimidyl 4-hydrazinonicotinate acetone hydrazone, SANH)

  • Solvents: DMSO, PBS (pH 7.4)

  • Purification: Size-exclusion chromatography or reverse-phase HPLC

Procedure:

  • Linker Activation: React doxorubicin with an excess of the hydrazone linker in DMSO to form the doxorubicin-hydrazone derivative.

  • Peptide-Linker Reaction: Add the purified c(RGDfK) peptide to the doxorubicin-hydrazone solution. Adjust the pH to ~7.4 with a suitable buffer.

  • Reaction Monitoring: Monitor the conjugation reaction by HPLC or LC-MS to determine the extent of conversion.

  • Purification: Purify the this compound conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted peptide, drug, and linker.

  • Characterization: Characterize the final this compound by LC-MS to confirm the molecular weight and purity. Use UV-Vis spectroscopy to determine the drug-to-peptide ratio.

Visualizing the Workflow and Pathways

This compound Synthesis Workflow

TSPC_Synthesis_Workflow cluster_peptide Peptide Synthesis (SPPS) cluster_conjugation Conjugation cluster_characterization Characterization Resin Solid Support (Resin) AA1 Couple 1st Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple 2nd Amino Acid Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AAn ...Couple nth Amino Acid Deprotect2->AAn Cleavage Cleavage from Resin AAn->Cleavage PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide Conjugation Peptide-Drug Conjugation PurifiedPeptide->Conjugation Targeting Peptide Drug Cytotoxic Drug Linker Linker Activation Drug->Linker Linker->Conjugation Purifiedthis compound Purified this compound Conjugation->Purifiedthis compound Analysis HPLC, LC-MS, NMR Purifiedthis compound->Analysis

Caption: Generalized workflow for Tumor-Specific Peptide Conjugate (this compound) synthesis.

This compound Mechanism of Action Signaling Pathway

TSPC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Tumor Cell Receptor This compound->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage DNA DNA DrugRelease->DNA Target Engagement Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: Simplified signaling pathway for this compound-mediated targeted drug delivery and apoptosis.

References

Safety Operating Guide

Proper Disposal Procedures for TSPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The acronym "TSPC" can refer to more than one chemical substance. For researchers, scientists, and drug development professionals, it most likely refers to the research chemical 3-(2-thienylsulfonyl)-2-pyrazinecarbonitrile . However, it is also commonly used for the industrial chemical Trisodium Phosphate, Crystalline . This guide provides disposal procedures for both substances. It is crucial to verify the exact identity of the chemical you are working with by checking the container label and Safety Data Sheet (SDS) before proceeding with any disposal method.

Disposal of 3-(2-thienylsulfonyl)-2-pyrazinecarbonitrile (Research Grade this compound)

This section provides disposal protocols for 3-(2-thienylsulfonyl)-2-pyrazinecarbonitrile (CAS Number: 882286-32-0), a chemical used in research settings.

Quantitative Data Summary
PropertyValueSource
CAS Number 882286-32-0[1]
Molecular Formula C₉H₅N₃O₂S₂Cayman Chemical
Appearance SolidN/A
Solubility DMF: 3 mg/ml; DMSO: 3 mg/mlCayman Chemical
Stability Stable under normal conditions. No decomposition if used according to specifications.[1]
Hazardous Decomposition No dangerous decomposition products are known.[1]
Experimental Protocol for Disposal

Disposal of research-grade chemicals like this compound must adhere to institutional, local, and national regulations. While the Safety Data Sheet (SDS) from one supplier suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the potential for environmental contamination and the principle of prudent chemical management. The recommended procedure is to dispose of it as chemical waste.[1]

Step 1: Personal Protective Equipment (PPE)

  • Wear standard laboratory PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Label the container with "Hazardous Waste," the full chemical name "3-(2-thienylsulfonyl)-2-pyrazinecarbonitrile," the approximate quantity, and the date.

Step 3: Waste Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • The EHS office will arrange for the final disposal, which is typically incineration by a licensed hazardous waste management company. This is a common and effective method for the destruction of organic compounds.

Spill Cleanup Protocol:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb any spilled material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and contaminated debris into the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

This compound Disposal Workflow

TSPC_Disposal_Workflow This compound (Research Grade) Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste check_contamination Include Contaminated Labware & PPE collect_waste->check_contamination seal_container Securely Seal Container check_contamination->seal_container store_safe Store in Satellite Accumulation Area seal_container->store_safe contact_ehs Contact EHS for Pickup store_safe->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of research-grade this compound.

Disposal of Trisodium Phosphate, Crystalline (Industrial Grade this compound)

This section provides disposal protocols for Trisodium Phosphate, Crystalline (this compound), a strongly alkaline salt often used in cleaning applications.

Quantitative Data Summary
PropertyValueSource
CAS Number 10101-89-0 (Dodecahydrate)[2]
Appearance White crystalline powder/granules[3]
pH Strongly alkaline in solutionN/A
Solubility Soluble in water[3]
RCRA Status (Pure) Not a hazardous waste per 40 CFR 261[2][4]
Primary Hazard Corrosive (causes skin and eye irritation/burns)[5]
Experimental Protocol for Disposal

While pure, uncontaminated Trisodium Phosphate is not classified as a federal hazardous waste, its corrosive nature requires careful handling during disposal.[2][4] Local regulations may vary and should always be consulted.

Step 1: Personal Protective Equipment (PPE)

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves to protect against skin and eye contact.[3] Avoid creating dust.

Step 2: Assess Contamination

  • Determine if the this compound waste is contaminated with other hazardous materials.

  • If contaminated: The waste mixture must be treated as hazardous. Follow the disposal procedure outlined for the contaminating substance(s) and consult your EHS office.

  • If uncontaminated: Proceed with the steps below.

Step 3: Neutralization (for small quantities)

  • For small spills or residues, a neutralization step can be performed.

  • In a well-ventilated area, slowly add the this compound waste to a large volume of cold water to dissolve it.

  • While stirring, slowly add a dilute acid (e.g., 5% hydrochloric acid or acetic acid) until the pH of the solution is neutral (pH 6-8). Monitor the pH using pH paper or a calibrated meter.

  • Caution: The neutralization reaction can generate heat. Perform this step slowly and with care.

  • The resulting neutral salt solution can typically be discharged to the sanitary sewer with copious amounts of water, provided this is permitted by local regulations.

Step 4: Solid Waste Disposal

  • For larger quantities of uncontaminated solid this compound waste, place it in a suitable, labeled container.

  • Consult your local or regional waste management authority for disposal options.[3] This may include disposal in a designated industrial or chemical landfill.[2][6]

  • Do not dispose of solid this compound in the regular trash without explicit permission from your waste authority, as its high pH can be problematic in standard landfills.

This compound Disposal Decision Pathway

TSPc_Disposal_Pathway This compound (Industrial Grade) Disposal Pathway cluster_hazardous Contaminated Waste cluster_uncontaminated Uncontaminated Waste start Start: this compound Waste for Disposal check_contamination Is the Waste Contaminated? start->check_contamination treat_as_hazardous Treat as Hazardous Waste check_contamination->treat_as_hazardous Yes decide_quantity Small or Large Quantity? check_contamination->decide_quantity No contact_ehs Follow EHS Protocol for Contaminant Disposal treat_as_hazardous->contact_ehs neutralize Neutralize with Dilute Acid to pH 6-8 decide_quantity->neutralize Small solid_disposal Package and Label for Landfill/Licensed Disposal decide_quantity->solid_disposal Large sewer_disposal Discharge to Sewer (If Permitted) neutralize->sewer_disposal consult_authority Consult Local Waste Authority solid_disposal->consult_authority

Caption: A decision-making diagram for the proper disposal of industrial-grade Trisodium Phosphate (this compound).

References

Essential Safety and Operational Guidance for Handling TSPC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical information for the handling and disposal of TSPC (3-(2-thienylsulfonyl)-2-pyrazinecarbonitrile). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Compound Information

This compound is identified as an inhibitor of the gibberellin receptor GID1[1]. While the Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks[2].

Identifier Value
Chemical Name 3-(2-thienylsulfonyl)-2-pyrazinecarbonitrile[1]
Synonym This compound
CAS Number 882286-32-0[1][2]
Molecular Formula C₉H₅N₃O₂S₂[1]
Molecular Weight 251.3[1]

Personal Protective Equipment (PPE)

Although the substance is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to ensure safety.

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions containing this compound[3][4].
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent direct skin contact with the compound[3]. Gloves should be inspected before use and replaced if degraded[3].
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills[3].
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If aerosols or dust are generated, a respirator may be necessary.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of any potential vapors or dust.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following steps should be taken immediately.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If any symptoms of respiratory distress occur, seek medical attention.
Skin Contact While the product is not generally considered a skin irritant, it is good practice to wash the affected area with soap and water[5].
Eye Contact Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If irritation persists, seek medical advice.
Ingestion If swallowed and symptoms persist, consult a doctor.

Accidental Release: For a small spill, mechanically pick up the solid material and place it into a suitable container for disposal. Ensure the area is cleaned thoroughly. Do not allow the substance to enter sewers or surface water[2].

Disposal Plan

All chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Unused this compound: Dispose of as hazardous chemical waste through an approved waste disposal service[6]. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers that have come into contact with this compound, should be considered chemical waste and disposed of accordingly[6][7].

  • Empty Containers: The first rinse of an empty container that held this compound should be collected and disposed of as hazardous waste. Subsequent rinses with water can typically be disposed of down the drain, but local regulations should be confirmed[6].

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

TSPC_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and ventilated workspace A->B C Weigh the required amount of this compound B->C Proceed to handling D Dissolve this compound in an appropriate solvent C->D E Perform the experiment D->E F Decontaminate workspace and equipment E->F Proceed to cleanup G Segregate and label all waste F->G H Dispose of waste according to institutional guidelines G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.